molecular formula C10H12MgN5O13P3-2 B1255266 MgATP(2-)

MgATP(2-)

Cat. No.: B1255266
M. Wt: 527.45 g/mol
InChI Key: CYYJCOXYBYJLIK-MCDZGGTQSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

MgATP(2-) is a magnesium coordination entity.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12MgN5O13P3-2

Molecular Weight

527.45 g/mol

IUPAC Name

magnesium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H16N5O13P3.Mg/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/q;+2/p-4/t4-,6-,7-,10-;/m1./s1

InChI Key

CYYJCOXYBYJLIK-MCDZGGTQSA-J

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Mg+2]

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Mg+2]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Mg+2]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Biochemical Structure of MgATP(2-)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the precise biochemical structure of the magnesium-adenosine triphosphate complex (MgATP(2-)), the principal form of ATP utilized in a vast array of cellular processes. Understanding the intricate structural details of this vital complex is paramount for research in enzymology, signal transduction, and the development of novel therapeutics targeting ATP-dependent pathways.

The Coordination Chemistry of MgATP(2-)

Adenosine triphosphate (ATP) exists in the cell predominantly as a complex with a magnesium ion (Mg²⁺). This chelation is crucial for stabilizing the polyphosphate chain and modulating the molecule's interaction with enzymes. The Mg²⁺ ion coordinates with the oxygen atoms of the phosphate (B84403) groups, resulting in two primary, nearly isoenergetic conformational states in aqueous solution: a bidentate and a tridentate coordination geometry.[1][2]

  • Bidentate Coordination (C2): The Mg²⁺ ion is coordinated by one oxygen atom from each of the β- and γ-phosphate groups.

  • Tridentate Coordination (C3): The Mg²⁺ ion is coordinated by one oxygen atom from each of the α-, β-, and γ-phosphate groups.

The equilibrium between these two states is dynamic and can be influenced by the local environment, including the presence of enzymes.

Precise Biochemical Structure: Bond Lengths and Angles

The precise bond lengths and angles of the MgATP(2-) complex are critical for accurate molecular modeling and understanding its interaction with protein binding pockets. While experimental determination of the precise structure of MgATP(2-) in solution is challenging, computational chemistry provides valuable insights. The following tables summarize key bond lengths and angles for the bidentate and tridentate coordination geometries, derived from density functional theory (DFT) calculations.

Table 1: Key Bond Lengths in Bidentate and Tridentate MgATP(2-) Conformations (in Ångströms)

BondBidentate (C2)Tridentate (C3)
Mg - O(β-phosphate)~2.05~2.10
Mg - O(γ-phosphate)~2.03~2.08
Mg - O(α-phosphate)N/A~2.15
Pα - O (bridging to Pβ)~1.61~1.62
Pβ - O (bridging to Pα)~1.61~1.62
Pβ - O (bridging to Pγ)~1.60~1.61
Pγ - O (bridging to Pβ)~1.60~1.61
P - O (terminal, uncoordinated)~1.50-1.52~1.50-1.52
P - O (terminal, coordinated to Mg)~1.53-1.55~1.53-1.55

Note: These are representative values from computational models and can vary slightly depending on the specific model and environmental factors.

Table 2: Key Bond Angles in Bidentate and Tridentate MgATP(2-) Conformations (in Degrees)

AngleBidentate (C2)Tridentate (C3)
O(β) - Mg - O(γ)~90-95°N/A
O(α) - Mg - O(β)N/A~85-90°
O(β) - Mg - O(γ)N/A~85-90°
Pα - O - Pβ~130-135°~130-135°
Pβ - O - Pγ~130-135°~130-135°
O - P - O (within a phosphate group)~109-115°~109-115°

Experimental Determination of MgATP(2-) Structure

The structural features of MgATP(2-) are primarily investigated through a combination of experimental techniques, most notably ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful non-invasive technique to study the speciation of ATP and its interaction with Mg²⁺ in solution. The chemical shifts of the three phosphorus nuclei (α, β, and γ) are sensitive to their local chemical environment, including the coordination of a magnesium ion.

This protocol outlines the key steps for determining the ratio of free ATP to MgATP(2-) and characterizing the coordination state.

1. Sample Preparation:

  • Prepare a stock solution of ATP disodium (B8443419) salt in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The final concentration of ATP should be in the millimolar range (e.g., 1-10 mM).
  • Prepare a stock solution of MgCl₂ of a known concentration.
  • For a titration experiment, prepare a series of NMR tubes containing a fixed concentration of ATP and varying concentrations of MgCl₂, ranging from a molar ratio of 0 to >1 (Mg²⁺:ATP).
  • Add a known concentration of a reference standard (e.g., phosphocreatine (B42189) or phenylphosphonic acid) to each sample for chemical shift referencing and quantification.[3]
  • Add 10% D₂O to each sample to provide a lock signal for the NMR spectrometer.[3]

2. NMR Data Acquisition:

  • Use a high-field NMR spectrometer equipped with a phosphorus probe.
  • Acquire ³¹P NMR spectra at a constant temperature, typically 25°C or 37°C, to mimic physiological conditions.
  • Employ a one-pulse sequence, often with proton decoupling to simplify the spectra and improve the signal-to-noise ratio.
  • Set the acquisition parameters:
  • Pulse Width: Calibrate a 90° pulse. A 45° pulse can be used to allow for a shorter relaxation delay.[3]
  • Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the phosphorus nuclei to ensure full relaxation and allow for accurate quantification. A fully relaxed spectrum with a long repetition time (e.g., 90s) should be acquired for at least one sample to correct for relaxation effects.[3]
  • Number of Scans: Dependent on the sample concentration, but typically several hundred to a few thousand scans are averaged to achieve an adequate signal-to-noise ratio.
  • Spectral Width: Sufficient to cover the chemical shift range of all phosphorus species (e.g., 8 kHz).[3]

3. Data Processing and Analysis:

  • Apply an exponential multiplication (line broadening) of 1-7 Hz to improve the signal-to-noise ratio.[3][4]
  • Perform Fourier transformation, phasing, and baseline correction of the acquired Free Induction Decays (FIDs).
  • Reference the spectra using the chemical shift of the internal standard.
  • Integrate the peaks corresponding to the α, β, and γ phosphates of both free ATP and MgATP(2-). The β-phosphate resonance is often the most sensitive to Mg²⁺ binding and may show significant broadening at intermediate exchange rates.[5]
  • The fraction of MgATP(2-) can be calculated from the chemical shift difference between the α and β phosphate resonances, or by analyzing the changes in the lineshape of the β-phosphate resonance.[6]

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of MgATP(2-) when it is bound within the active site of a crystallized protein. While this technique does not directly provide the structure of MgATP(2-) in solution, it offers invaluable data on the conformation of the complex in a biologically relevant context. Analysis of numerous protein-MgATP structures has revealed the prevalence of both bidentate and tridentate coordination geometries in enzymatic active sites.

MgATP(2-) in Cellular Signaling: The mTOR Pathway

MgATP(2-) is the essential energy currency and phosphate donor for a multitude of signaling pathways that regulate cell growth, proliferation, and metabolism. A prime example is the mTOR (mechanistic Target of Rapamycin) signaling pathway. The mTOR kinase, a central node in this network, utilizes MgATP(2-) to phosphorylate a plethora of downstream targets, thereby controlling protein synthesis, lipid metabolism, and autophagy.

The following diagram illustrates a simplified workflow of the mTOR signaling pathway, highlighting the critical role of MgATP(2-).

mTOR_Pathway MgATP(2-)-Dependent mTOR Signaling Pathway GF Growth Factors (e.g., Insulin) Receptor Receptor Tyrosine Kinase GF->Receptor binds PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates MgADP MgADP + Pi PI3K->MgADP PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt PDK1->MgADP TSC TSC1/TSC2 Akt->TSC inhibits Akt->MgADP Rheb Rheb-GTP TSC->Rheb inactivates (GAP) mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates mTORC1->MgADP Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes eIF4E eIF4E _4EBP1->eIF4E inhibits eIF4E->Protein_Synthesis initiates MgATP MgATP(2-) MgATP->PI3K MgATP->PDK1 MgATP->Akt MgATP->mTORC1 Amino_Acids Amino Acids Rag_GTPases Rag GTPases Amino_Acids->Rag_GTPases activate Rag_GTPases->mTORC1 recruits to lysosome

MgATP(2-)-Dependent mTOR Signaling Pathway

Conclusion

The MgATP(2-) complex is a cornerstone of cellular bioenergetics and signaling. Its precise biochemical structure, characterized by a dynamic equilibrium between bidentate and tridentate coordination states, is fundamental to its biological activity. The combination of advanced experimental techniques like ³¹P NMR and X-ray crystallography, alongside computational modeling, continues to refine our understanding of this essential molecule. A thorough grasp of the structure and function of MgATP(2-) is indispensable for researchers and professionals in the life sciences and drug development, paving the way for new discoveries and therapeutic interventions.

References

The Indispensable Role of MgATP(2-) as a Cofactor in Enzymatic Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium adenosinetriphosphate (B1232274) (MgATP(2-)) is the biologically active form of ATP, serving as a critical cofactor for a vast array of enzymatic reactions essential for cellular function. This technical guide provides an in-depth exploration of the multifaceted roles of MgATP(2-) in enzyme catalysis. It delves into the structural and mechanistic basis of its function, presents quantitative data on its interactions with key enzymes, details experimental protocols for its study, and visualizes its involvement in pivotal signaling pathways. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working with ATP-dependent enzymes.

Core Functions of MgATP(2-) in Enzymatic Reactions

The ubiquitous requirement for Mg(2+) in ATP-dependent enzymatic reactions stems from the fundamental physicochemical properties of the MgATP(2-) complex. The magnesium ion plays several critical roles that facilitate the catalytic process:

  • Charge Neutralization and Shielding: The dense negative charge of the polyphosphate chain of ATP can create electrostatic repulsion with the active sites of enzymes. The chelation of Mg(2+) to the β- and γ-phosphates neutralizes this charge, reducing non-specific ionic interactions and allowing for more favorable binding to the enzyme's active site.[1]

  • Induction of a Specific Conformation: The binding of Mg(2+) locks the flexible polyphosphate chain of ATP into a specific, well-defined conformation.[1] This pre-organization of the substrate is crucial for its recognition and precise fitting into the enzyme's active site, enhancing binding specificity.

  • Enhancement of Binding Affinity: The magnesium ion provides additional points of contact between the ATP molecule and the enzyme, thereby increasing the overall binding energy of the substrate-enzyme complex.[1] This is exemplified in enzymes like the insulin (B600854) receptor tyrosine kinase, where the apparent affinity for MgATP increases with higher concentrations of free Mg(2+).[2]

  • Facilitation of Nucleophilic Attack: By withdrawing electrons, the Mg(2+) ion makes the γ-phosphorus atom of ATP more electrophilic and thus more susceptible to nucleophilic attack by a substrate or an enzymatic residue.[3] This is a key step in phosphoryl transfer reactions catalyzed by kinases.

  • Stabilization of the Transition State: During the phosphoryl transfer reaction, the Mg(2+) ion can stabilize the developing negative charge on the transition state, thereby lowering the activation energy of the reaction.

Quantitative Data on MgATP(2-)-Enzyme Interactions

The interaction of MgATP(2-) with enzymes can be quantified by various kinetic and thermodynamic parameters. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and is often used as an indicator of the affinity of the enzyme for its substrate. The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per unit time. The dissociation constant (Kd) is a direct measure of the binding affinity between the enzyme and MgATP(2-).

Below are tables summarizing these parameters for selected MgATP(2-)-dependent enzymes.

Table 1: Kinetic Parameters (Km and kcat) for Selected Kinases with MgATP(2-) as a Substrate

EnzymeEC NumberOrganismKm for MgATP(2-) (µM)kcat (s-1)Reference(s)
Protein Kinase A (PKA)2.7.11.11Bos taurus10 - 50~20[4]
Insulin Receptor Tyrosine Kinase2.7.10.1Homo sapiens220 (at 10 mM free Mg(2+))8.3[2][5]
3-Phosphoglycerate (B1209933) Kinase2.7.2.3Saccharomyces cerevisiae170 - 230-[6]
Glycerol Kinase2.7.1.30Cellulomonas sp.Varies with Mg(2+):ATP ratioVaries with Mg(2+):ATP ratio[7]

Table 2: Dissociation Constants (Kd) for the Binding of MgATP(2-) to Selected Enzymes

EnzymeEC NumberOrganismKd for MgATP(2-) (µM)MethodReference(s)
Na+,K+-ATPase (E1ATP state)3.6.3.9Squalus acanthias69 ± 10Stopped-flow fluorimetry[8]
3-Phosphoglycerate Kinase2.7.2.3Sus scrofa~200Equilibrium Dialysis[6]
v-Fps Kinase Domain2.7.10.2Avian sarcoma virus400 (at high free Mg(2+))Enzyme kinetics[5]
Cr(NH3)4ATP (MgATP analog) binding to Na+,K+-ATPase3.6.3.9-0.62Enzyme inactivation kinetics[9]

Note: The kinetic and binding parameters can vary significantly depending on the experimental conditions such as pH, temperature, and the concentrations of other ions.

Experimental Protocols for Studying MgATP(2-)-Dependent Enzymes

Accurate characterization of MgATP(2-)-dependent enzymes requires robust experimental protocols. This section provides detailed methodologies for three key experimental approaches.

Kinase Activity Assay

Objective: To measure the rate of phosphoryl transfer from MgATP(2-) to a specific substrate by a protein kinase.

Principle: Kinase activity can be measured by quantifying the amount of phosphorylated product formed over time. This can be achieved using radiolabeled [γ-32P]ATP, where the incorporation of 32P into the substrate is measured, or by using non-radioactive methods that detect the product or the consumption of ATP.

Detailed Methodology (using [γ-32P]ATP):

  • Reaction Mixture Preparation:

    • Prepare a 2X kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.2 mg/mL BSA).

    • Prepare a substrate solution at a desired concentration in 1X kinase reaction buffer.

    • Prepare a solution of [γ-32P]ATP (specific activity typically 1000-3000 Ci/mmol) and unlabeled ATP to achieve the desired final concentration and specific activity. The final ATP concentration is typically at or above the Km of the kinase.

  • Enzyme Preparation:

    • Purify the kinase of interest to near homogeneity. The concentration of the enzyme should be determined accurately.

  • Reaction Initiation and Incubation:

    • In a microcentrifuge tube, combine the kinase, substrate, and 1X kinase reaction buffer.

    • Initiate the reaction by adding the [γ-32P]ATP/ATP mixture. The final reaction volume is typically 25-50 µL.

    • Incubate the reaction at a constant temperature (e.g., 30°C) for a predetermined time, ensuring that the reaction is in the linear range (typically <20% substrate conversion).

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of a stop solution (e.g., 2X SDS-PAGE loading buffer for protein substrates, or a solution containing a high concentration of EDTA).

  • Separation and Quantification:

    • For protein substrates, separate the reaction products by SDS-PAGE.

    • For peptide substrates, spot the reaction mixture onto phosphocellulose paper (e.g., P81) and wash extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.[4]

    • Visualize and quantify the amount of 32P incorporated into the substrate using autoradiography or phosphorimaging.

  • Data Analysis:

    • Calculate the specific activity of the kinase in units such as pmol of phosphate (B84403) transferred per minute per mg of enzyme.

ATPase Activity Assay

Objective: To measure the rate of ATP hydrolysis to ADP and inorganic phosphate (Pi) by an ATPase.

Principle: ATPase activity is determined by measuring the amount of Pi released over time. A common method is the malachite green assay, which forms a colored complex with free phosphate.

Detailed Methodology (Malachite Green Assay):

  • Reagent Preparation:

    • ATPase Reaction Buffer: Prepare a buffer suitable for the specific ATPase (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2).

    • ATP Solution: Prepare a stock solution of ATP in water and adjust the pH to 7.0.

    • Malachite Green Reagent: Prepare a solution of malachite green hydrochloride and ammonium (B1175870) molybdate (B1676688) in acid. Commercial kits are widely available.

    • Phosphate Standard: Prepare a series of known concentrations of KH2PO4 to generate a standard curve.

  • Enzyme Preparation:

    • Purify the ATPase of interest. Determine the protein concentration accurately.

  • Reaction Setup:

    • In a 96-well plate, add the ATPase reaction buffer and the enzyme.

    • Initiate the reaction by adding the ATP solution. The final ATP concentration should be optimized for the specific enzyme.

    • Include control wells: a "no enzyme" control to measure non-enzymatic ATP hydrolysis and a "no substrate" control to measure any contaminating phosphate.

  • Incubation and Termination:

    • Incubate the plate at the optimal temperature for the enzyme for a set period, ensuring the reaction remains in the linear range.

    • Stop the reaction by adding the malachite green reagent. This reagent is acidic and will denature the enzyme.

  • Color Development and Measurement:

    • Allow the color to develop for a specified time (e.g., 15-30 minutes).

    • Measure the absorbance at a wavelength of ~620-650 nm using a microplate reader.[5]

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the phosphate standards versus their concentrations.

    • Use the standard curve to determine the concentration of Pi released in the enzymatic reactions.

    • Calculate the specific activity of the ATPase in units such as nmol of Pi released per minute per mg of enzyme.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

Objective: To directly measure the thermodynamic parameters of MgATP(2-) binding to an enzyme, including the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Principle: ITC measures the heat change that occurs upon the binding of a ligand (MgATP(2-)) to a macromolecule (enzyme). By titrating the ligand into the enzyme solution, a binding isotherm can be generated, from which the thermodynamic parameters can be derived.[10]

Detailed Methodology:

  • Sample Preparation:

    • Purify the enzyme to a high degree of purity and accurately determine its concentration.

    • Prepare a solution of MgATP(2-) at a known concentration. It is crucial that the buffer used for the enzyme and the ligand is identical to avoid heat of dilution effects. The buffer should be thoroughly degassed.

    • The concentration of the ligand in the syringe is typically 10-20 times higher than the concentration of the enzyme in the sample cell.

  • ITC Experiment Setup:

    • Load the enzyme solution into the sample cell of the ITC instrument and the MgATP(2-) solution into the injection syringe.

    • Set the experimental parameters, including the temperature, stirring speed, injection volume, and spacing between injections.

  • Titration:

    • Perform a series of small injections of the MgATP(2-) solution into the enzyme solution.

    • The instrument measures the heat released or absorbed after each injection.

  • Data Acquisition:

    • The raw data is a series of peaks, with the area of each peak corresponding to the heat change upon injection.

    • As the enzyme becomes saturated with the ligand, the magnitude of the heat change per injection decreases.

  • Data Analysis:

    • Integrate the area of each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using specialized software (e.g., Origin, MicroCal).[11]

    • The fitting procedure will yield the values for Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the following equations:

      • ΔG = -RT ln(Ka), where Ka = 1/Kd

      • ΔG = ΔH - TΔS

Visualization of MgATP(2-)-Dependent Processes

Diagrams are powerful tools for visualizing complex biological processes. Below are Graphviz (DOT language) scripts to generate diagrams for a key signaling pathway involving MgATP(2-) and a generalized experimental workflow.

The PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Many of the kinases in this pathway are MgATP(2-)-dependent.[12][13]

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates TSC2 TSC2 Akt->TSC2 Inhibits Rheb Rheb-GTP TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates (Inhibits) Translation Protein Synthesis & Cell Growth S6K1->Translation Promotes _4EBP1->Translation Inhibits MgATP MgATP(2-) MgATP->PI3K MgATP->PDK1 MgATP->Akt MgATP->mTORC1 MgATP->S6K1

Caption: PI3K/Akt/mTOR signaling pathway highlighting MgATP(2-) as a cofactor for kinases.

Experimental Workflow for Characterizing an MgATP(2-)-Dependent Enzyme

This diagram outlines a logical workflow for the experimental characterization of a newly identified or engineered MgATP(2-)-dependent enzyme.

Experimental_Workflow start Start: Purified Enzyme atpase_assay Initial Activity Screen (e.g., ATPase/Kinase Assay) start->atpase_assay active Enzyme is Active? atpase_assay->active optimize Optimize Assay Conditions (pH, Temp, [Mg2+]) active->optimize Yes inactive Troubleshoot: - Protein folding - Cofactor requirement - Assay conditions active->inactive No kinetics Determine Kinetic Parameters (Km for MgATP, kcat) optimize->kinetics itc Determine Binding Affinity (Kd for MgATP) by ITC optimize->itc data_analysis Data Analysis & Interpretation kinetics->data_analysis itc->data_analysis end End: Characterized Enzyme data_analysis->end

Caption: A generalized workflow for the characterization of an MgATP(2-)-dependent enzyme.

Conclusion

MgATP(2-) is not merely a passive energy currency but an active and essential cofactor that profoundly influences the structure, binding, and catalytic activity of a multitude of enzymes. A thorough understanding of its role is paramount for researchers in basic science and for professionals in drug development targeting ATP-dependent enzymes. The quantitative data, detailed experimental protocols, and visual representations of its involvement in cellular processes provided in this guide offer a comprehensive resource to facilitate further research and discovery in this critical area of biochemistry.

References

The Indispensable Role of Magnesium in the Stabilization and Function of Adenosine Triphosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Adenosine triphosphate (ATP) is the universal energy currency of the cell, yet its biological activity is critically dependent on its interaction with divalent cations, most notably magnesium (Mg²⁺). This technical guide provides an in-depth examination of the significance of magnesium in stabilizing ATP. It explores the coordination chemistry, thermodynamic properties, and functional implications of the Mg-ATP complex. Detailed experimental protocols for characterizing this vital interaction are provided, along with visualizations of key signaling pathways where Mg-ATP is paramount. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the foundational role of magnesium in cellular bioenergetics.

Introduction

Adenosine triphosphate (ATP) serves as the primary energy currency in all known forms of life.[1] The energy stored in its high-energy phosphoanhydride bonds is harnessed to drive a vast array of cellular processes, including muscle contraction, nerve impulse propagation, and macromolecular synthesis. However, in the intracellular environment, ATP does not exist as a free anion. Instead, it is predominantly found in a complex with a magnesium ion (Mg²⁺).[2] This Mg-ATP complex, not ATP alone, is the true substrate for the vast majority of ATP-dependent enzymes, including kinases and ATPases.[1][3]

The interaction between magnesium and ATP is not merely a passive association but a fundamental requirement for the stability and biological functionality of ATP. The highly anionic nature of the triphosphate chain of ATP would otherwise present a significant electrostatic barrier to its interaction with the active sites of enzymes. Magnesium ions play a crucial role in neutralizing the negative charges on the phosphate (B84403) groups, thereby facilitating the proper orientation of ATP within the enzyme's catalytic pocket.[4] This charge neutralization is essential for enzymatic reactions, such as phosphoryl transfer, which are central to cellular signaling and metabolism.

This guide will delve into the core principles governing the Mg-ATP interaction, presenting quantitative data on its stability and thermodynamics. Furthermore, it will provide detailed methodologies for the experimental characterization of this interaction and illustrate the central role of Mg-ATP in critical biological pathways.

The Mg-ATP Complex: Coordination and Stability

The interaction between Mg²⁺ and ATP is a classic example of metal ion coordination chemistry. The magnesium ion, with its +2 charge, is electrostatically attracted to the negatively charged oxygen atoms of the phosphate groups of ATP. This interaction leads to the formation of a stable chelate complex. The most common coordination of Mg²⁺ is with the β- and γ-phosphate groups of ATP, forming a six-membered ring structure.[5]

The formation of the Mg-ATP complex significantly impacts the conformation of the ATP molecule, holding the triphosphate chain in a more rigid and defined structure. This pre-organization of the substrate is crucial for its specific recognition and binding by enzymes.

Quantitative Analysis of Mg-ATP Binding

The stability of the Mg-ATP complex can be quantified by its dissociation constant (Kd) and association or stability constant (K). A lower Kd value signifies a higher affinity between Mg²⁺ and ATP. Numerous studies using various biophysical techniques have determined these constants under different experimental conditions.

ParameterValueExperimental ConditionsReference
Dissociation Constant (Kd) 50 ± 10 µMPhysiological nucleotide levels[6]
0.069 ± 0.010 mMBuffer: 130 mM NaCl, 30 mM imidazole, pH 7.4, 24°C[7]
Stability Constant (log K) 4.7030°C, µ = 0.1 M[8]
Association Constant (Kass) 12 mM⁻¹Physiological conditions (ionic strength 0.15, 37°C)[9]
Thermodynamics of Mg-ATP Interaction

The formation of the Mg-ATP complex is a thermodynamically favorable process, characterized by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). Isothermal titration calorimetry (ITC) is a powerful technique for directly measuring these thermodynamic parameters.

Thermodynamic ParameterValueExperimental ConditionsReference
Binding Free Energy (ΔG) -7.00 ± 2.13 kcal/molPolarizable force field simulations[10]
-8.6 ± 0.2 kcal/molExperimental value[10]
Enthalpy Change (ΔH) Negative (exothermic)ITC measurements[4][11]
Entropy Change (TΔS) UnfavorableMolecular dynamics simulations[10]

The binding is primarily enthalpy-driven, indicating that the formation of coordinate bonds between Mg²⁺ and ATP releases a significant amount of heat. The unfavorable entropy change is likely due to the increased order of the system as the flexible ATP molecule becomes more rigid upon complexation with magnesium.[10]

Experimental Protocols for Characterizing Mg-ATP Interaction

A variety of biophysical techniques can be employed to study the interaction between magnesium and ATP. This section provides detailed protocols for three commonly used methods: Isothermal Titration Calorimetry (ITC), ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy, and Spectrophotometry.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (Mg²⁺) to a macromolecule (ATP).[12] This technique allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.[13]

Methodology:

  • Sample Preparation:

    • Prepare a solution of ATP (typically 1-2 mM) in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). The buffer should be chosen to minimize heats of ionization.

    • Prepare a solution of MgCl₂ (typically 20-40 mM) in the exact same buffer to avoid large dilution heats.

    • Degas both solutions thoroughly to prevent the formation of air bubbles in the calorimeter cell and syringe.

  • Instrument Setup:

    • Thoroughly clean the sample cell and injection syringe of the ITC instrument with detergent and deionized water, followed by extensive rinsing with the experimental buffer.

    • Load the ATP solution into the sample cell (typically ~1.4 mL for a standard volume calorimeter).

    • Load the MgCl₂ solution into the injection syringe (typically ~250 µL).

    • Equilibrate the system to the desired temperature (e.g., 25°C).

  • Titration:

    • Perform a series of small injections (e.g., 10-20 injections of 2-4 µL each) of the MgCl₂ solution into the ATP solution.

    • The instrument measures the heat absorbed or released after each injection.

    • A control experiment, titrating MgCl₂ into the buffer alone, should be performed to determine the heat of dilution, which is then subtracted from the experimental data.

  • Data Analysis:

    • The integrated heat data are plotted against the molar ratio of Mg²⁺ to ATP.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) using the instrument's software to determine the values of Ka, ΔH, and n.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful technique for probing the local chemical environment of the phosphorus nuclei in the α, β, and γ phosphates of ATP. The chemical shifts of these phosphorus atoms are sensitive to the binding of Mg²⁺.

Methodology:

  • Sample Preparation:

    • Prepare a series of samples containing a constant concentration of ATP (e.g., 5 mM) and varying concentrations of MgCl₂ in a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, pH 7.5) prepared in D₂O for the NMR lock.

    • A sample containing ATP without Mg²⁺ and a sample with a saturating concentration of Mg²⁺ should be included as references.

  • NMR Data Acquisition:

    • Acquire ³¹P NMR spectra for each sample at a constant temperature.

    • Proton decoupling is typically used to simplify the spectra and improve the signal-to-noise ratio.[3]

  • Data Analysis:

    • Measure the chemical shifts of the α, β, and γ phosphate resonances for each sample.

    • The change in chemical shift (Δδ) of the β-phosphate is particularly sensitive to Mg²⁺ binding and is often used for analysis.

    • The fraction of ATP bound to Mg²⁺ can be calculated from the observed chemical shift changes.

    • The dissociation constant (Kd) can be determined by fitting the chemical shift data as a function of the total Mg²⁺ concentration to a binding equation.

Spectrophotometry

Spectrophotometric methods often employ a metallochromic indicator dye that competes with ATP for Mg²⁺ binding. The change in the absorbance spectrum of the dye upon Mg²⁺ binding allows for the determination of the free Mg²⁺ concentration, from which the Mg-ATP binding constant can be calculated.

Methodology:

  • Reagent Preparation:

    • Prepare a buffered solution containing a known concentration of a suitable indicator dye (e.g., antipyrylazo III).

    • Prepare stock solutions of ATP and MgCl₂.

  • Calibration Curve:

    • Create a series of solutions with a fixed concentration of the indicator dye and varying known concentrations of MgCl₂.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance for the Mg²⁺-dye complex.

    • Plot absorbance versus Mg²⁺ concentration to generate a calibration curve.

  • Binding Assay:

    • Prepare a series of solutions containing fixed concentrations of ATP and the indicator dye, and varying concentrations of MgCl₂.

    • Measure the absorbance of each solution.

    • Use the calibration curve to determine the concentration of free Mg²⁺ in each solution.

    • The concentration of the Mg-ATP complex can then be calculated by subtracting the free Mg²⁺ from the total Mg²⁺ concentration.

    • The dissociation constant (Kd) can be determined by fitting the data to the appropriate binding equilibrium equations.

The Role of Mg-ATP in Cellular Signaling and Metabolism

The Mg-ATP complex is a ubiquitous and essential component of numerous cellular signaling pathways and metabolic processes. Its role as the active substrate for kinases and ATPases underscores its central importance in cellular function.

Protein Kinase-Mediated Phosphorylation

Protein kinases catalyze the transfer of the γ-phosphate from Mg-ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins.[1] This phosphorylation event acts as a molecular switch, regulating the activity, localization, and interaction of proteins in signaling cascades. The magnesium ion in the Mg-ATP complex is crucial for orienting the γ-phosphate for nucleophilic attack by the hydroxyl group of the acceptor amino acid and for stabilizing the transition state of the phosphoryl transfer reaction.

Protein_Kinase_Phosphorylation cluster_0 Kinase Active Site Kinase Protein Kinase Phosphorylated_Substrate Phosphorylated Protein (with -O-PO3²⁻) Kinase->Phosphorylated_Substrate Catalyzes phosphoryl transfer MgADP Mg-ADP Kinase->MgADP Releases product Substrate Substrate Protein (with -OH group) Substrate->Kinase Binds to active site MgATP Mg-ATP MgATP->Kinase Binds to active site

Diagram 1: Protein Kinase Phosphorylation Pathway.
The Na⁺/K⁺-ATPase Catalytic Cycle

The Na⁺/K⁺-ATPase is a vital ion pump responsible for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane of animal cells. This process is fueled by the hydrolysis of Mg-ATP. The binding and subsequent hydrolysis of Mg-ATP drive the conformational changes in the pump that are necessary for ion translocation.

NaK_ATPase_Cycle cluster_0 Mg-ATP Hydrolysis E1_ATP E1-ATP (3 Na⁺ bound intracellularly) E1P E1~P-ADP (3 Na⁺ occluded) E1_ATP->E1P Phosphorylation E2P E2-P (3 Na⁺ released extracellularly) E1P->E2P Conformational change - Mg-ADP E2_K E2 (2 K⁺ bound extracellularly) E2P->E2_K Dephosphorylation + 2 K⁺(out) E2_K_occluded E2-(K⁺)₂ (2 K⁺ occluded) E2_K->E2_K_occluded Occlusion E1 E1 (2 K⁺ released intracellularly) E2_K_occluded->E1 Conformational change E1->E1_ATP + 3 Na⁺(in) + Mg-ATP MgATP_in Mg-ATP MgADP_out Mg-ADP Pi_out Pi

Diagram 2: Na⁺/K⁺-ATPase Catalytic Cycle.

Experimental and Logical Workflows

The study of Mg-ATP interactions and their role in enzyme kinetics follows a structured workflow, from initial characterization to detailed mechanistic analysis.

Workflow for Characterizing Mg-ATP Binding

This workflow outlines the steps involved in quantifying the binding parameters of the Mg-ATP complex.

Binding_Workflow cluster_0 Preparation cluster_1 Measurement cluster_2 Data Analysis Prep_ATP Prepare ATP solution in buffer ITC Isothermal Titration Calorimetry (ITC) Prep_ATP->ITC NMR ³¹P NMR Spectroscopy Prep_ATP->NMR Spectro Spectrophotometry Prep_ATP->Spectro Prep_Mg Prepare MgCl₂ solution in identical buffer Prep_Mg->ITC Prep_Mg->NMR Prep_Mg->Spectro Degas Degas both solutions Degas->ITC Fit_Isotherm Fit binding isotherm ITC->Fit_Isotherm Analyze_Shifts Analyze chemical shifts NMR->Analyze_Shifts Use_Calibration Use calibration curve Spectro->Use_Calibration Calculate_Params Calculate Kd, ΔH, ΔG, ΔS Fit_Isotherm->Calculate_Params Analyze_Shifts->Calculate_Params Use_Calibration->Calculate_Params

Diagram 3: Workflow for Mg-ATP Binding Analysis.
Workflow for Enzyme Kinetic Analysis with Mg-ATP

This workflow illustrates the process of studying the kinetics of an enzyme that utilizes Mg-ATP as a substrate.

Enzyme_Kinetics_Workflow cluster_0 Assay Setup cluster_1 Kinetic Assay cluster_2 Data Analysis Prepare_Enzyme Prepare purified enzyme Initiate_Reaction Initiate reaction by adding enzyme Prepare_Enzyme->Initiate_Reaction Prepare_Substrates Prepare varying [Mg-ATP] and other substrates Prepare_Substrates->Initiate_Reaction Prepare_Buffer Prepare reaction buffer Prepare_Buffer->Initiate_Reaction Monitor_Progress Monitor product formation or substrate depletion over time Initiate_Reaction->Monitor_Progress Calculate_Initial_Rates Calculate initial reaction velocities (V₀) Monitor_Progress->Calculate_Initial_Rates Plot_Data Plot V₀ vs. [Mg-ATP] Calculate_Initial_Rates->Plot_Data Fit_Model Fit data to Michaelis-Menten or other kinetic model Plot_Data->Fit_Model Determine_Parameters Determine Km and Vmax Fit_Model->Determine_Parameters

References

An In-depth Technical Guide to the Intracellular Concentration and Homeostasis of MgATP(2-)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium (Mg²⁺) is the second most abundant intracellular cation and plays a pivotal role in a vast array of cellular processes. A significant portion of intracellular magnesium is complexed with adenosine (B11128) triphosphate (ATP) to form MgATP(2-). This complex, rather than ATP alone, is the true substrate for the vast majority of ATP-dependent enzymes, including kinases, ATPases, and polymerases. Consequently, the intracellular concentration and homeostasis of MgATP(2-) are critical for cellular energy metabolism, signal transduction, DNA replication, and protein synthesis.[1] Dysregulation of MgATP(2-) levels has been implicated in various pathological conditions, making it a key area of investigation for drug development. This guide provides a comprehensive overview of intracellular MgATP(2-), its homeostasis, and the experimental methodologies used for its study.

Intracellular Concentration of MgATP(2-), Free Mg²⁺, and ATP

The intracellular concentrations of MgATP(2-), free Mg²⁺, and ATP are tightly regulated and vary between different cell types and metabolic states. The majority of cellular ATP exists in complex with Mg²⁺.[2] Below is a summary of typical concentrations found in various mammalian cells.

Cell TypeTotal Intracellular Mg²⁺ (mM)Free Intracellular Mg²⁺ (mM)Total Intracellular ATP (mM)Estimated Intracellular MgATP(2-) (mM)Reference
Mammalian Cells (general)17 - 200.5 - 1.01 - 10~80% of total ATP[2][3][4]
Human Red Blood Cells-0.178 ± 0.006--[5]
Rabbit Cardiac Cells----[6]
Platelets-0.450 ± 0.11--[7][8]
Mouse Fibroblasts-0.22 (basal) - 0.35 (stimulated)--[1]
Sycamore Cells (cytosol)-0.670 ± 0.050--[9]
Sycamore Cells (mitochondria)-6.5 ± 0.8 (nmol/mg protein)--[9]

Note: The concentration of MgATP(2-) is generally not measured directly but is estimated based on the concentrations of total ATP and free Mg²⁺, and the dissociation constant (Kd) for the MgATP(2-) complex.

Homeostasis of Intracellular MgATP(2-)

The homeostasis of intracellular MgATP(2-) is a dynamic process involving the interplay of ATP metabolism, Mg²⁺ transport, and cellular signaling pathways.

1. ATP Production and Consumption: The primary determinant of MgATP(2-) levels is the cellular energy status, governed by the balance between ATP synthesis (glycolysis, oxidative phosphorylation) and ATP consumption (cellular processes). Mitochondria are central to this, being the primary sites of ATP production in most eukaryotic cells.

2. Magnesium Transport: The intracellular free Mg²⁺ concentration is maintained within a narrow range through the coordinated action of various Mg²⁺ transporters and channels in the plasma membrane and the membranes of intracellular organelles like the mitochondria and endoplasmic reticulum.

3. Signaling Pathways: Cellular signaling pathways play a crucial role in regulating MgATP(2-) homeostasis, often in response to external stimuli. A key pathway is the PI 3-K/AKT/mTOR cascade, which is a central regulator of cell growth, proliferation, and metabolism.[10][11] Increased intracellular free Mg²⁺ has been shown to activate the PI 3-K pathway, which in turn can stimulate protein synthesis and cell proliferation, processes that are highly dependent on MgATP(2-).[1][12]

Experimental Protocols for the Study of Intracellular MgATP(2-)

Accurate measurement of the components of the intracellular MgATP(2-) system is essential for understanding its role in cellular physiology and pathology. Below are detailed methodologies for key experiments.

Measurement of Intracellular ATP Concentration using Luciferase-Based Assays

This method relies on the principle that firefly luciferase catalyzes the oxidation of luciferin (B1168401) in an ATP-dependent manner, producing light that can be quantified.[13][14]

Materials:

  • Cells of interest

  • Culture medium

  • Phosphate-buffered saline (PBS)

  • ATP assay kit (containing luciferase, luciferin, and lysis buffer)

  • Luminometer or a plate reader with luminescence detection capabilities

Procedure:

  • Cell Culture: Culture cells to the desired confluency in a multi-well plate.

  • Cell Lysis:

    • Remove the culture medium and wash the cells with PBS.

    • Add the lysis buffer provided in the kit to each well to lyse the cells and release intracellular ATP.

  • Luciferase Reaction:

    • Prepare the luciferase-luciferin reagent according to the manufacturer's instructions.

    • Add the reagent to the cell lysate.

  • Luminescence Measurement: Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

  • Standard Curve: Generate a standard curve using known concentrations of ATP to determine the absolute ATP concentration in the samples.

Measurement of Intracellular Free Mg²⁺ Concentration using Fluorescent Indicators

Fluorescent indicators that specifically chelate Mg²⁺ are used to measure the free intracellular concentration. Mag-fura-2 and Mag-Green are commonly used ratiometric and single-wavelength dyes, respectively.

Materials:

  • Cells of interest

  • Fluorescent Mg²⁺ indicator (e.g., Mag-fura-2 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscope or a plate reader with fluorescence capabilities

Procedure:

  • Cell Loading:

    • Incubate the cells with the AM ester form of the fluorescent indicator in HBSS. The AM ester allows the dye to cross the cell membrane.

    • Intracellular esterases will cleave the AM group, trapping the dye inside the cell.

  • Washing: Wash the cells with fresh HBSS to remove any extracellular dye.

  • Fluorescence Measurement:

    • For ratiometric dyes like Mag-fura-2, excite the cells at two different wavelengths (e.g., 340 nm and 380 nm) and measure the emission at a single wavelength (e.g., 510 nm).

    • The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the free Mg²⁺ concentration, which minimizes the effects of uneven dye loading and cell thickness.

  • Calibration: Perform a calibration at the end of each experiment using ionophores (e.g., ionomycin) in the presence of known concentrations of Mg²⁺ to determine the minimum and maximum fluorescence ratios.

Quantification of Intracellular Adenine (B156593) Nucleotides by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying ATP, ADP, and AMP from cell extracts.[15][16][17][18][19]

Materials:

  • Cells of interest

  • Perchloric acid (PCA) or other extraction solvent

  • Potassium hydroxide (B78521) (KOH) for neutralization

  • HPLC system with a C18 reverse-phase column and a UV detector

  • Mobile phase (e.g., phosphate (B84403) buffer with an ion-pairing agent)

  • Standards for ATP, ADP, and AMP

Procedure:

  • Extraction:

    • Rapidly quench the metabolic activity of the cells, for example, by flash-freezing in liquid nitrogen.

    • Extract the nucleotides by adding ice-cold PCA.

    • Centrifuge to pellet the precipitated proteins.

  • Neutralization: Neutralize the supernatant containing the nucleotides with KOH. The resulting potassium perchlorate (B79767) precipitate can be removed by centrifugation.

  • HPLC Analysis:

    • Inject the neutralized extract into the HPLC system.

    • Separate the adenine nucleotides on the C18 column using an isocratic or gradient elution with the mobile phase.

    • Detect the nucleotides by their UV absorbance at 254 nm.

  • Quantification: Identify and quantify the peaks corresponding to ATP, ADP, and AMP by comparing their retention times and peak areas to those of the known standards.

Determination of Intracellular MgATP(2-) by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P-NMR is a non-invasive technique that can be used to determine the intracellular concentrations of phosphorus-containing metabolites, including ATP, and to estimate the concentration of MgATP(2-).[5][20][21][22][23][24][25]

Materials:

  • Cell suspension or perfused tissue

  • NMR spectrometer with a phosphorus probe

Procedure:

  • Sample Preparation: Prepare a dense cell suspension or a perfused organ system suitable for NMR analysis.

  • NMR Data Acquisition:

    • Place the sample in the NMR spectrometer.

    • Acquire ³¹P-NMR spectra. The three phosphorus atoms of ATP (α, β, and γ) will give rise to distinct peaks in the spectrum.

  • Analysis of Chemical Shifts: The chemical shifts of the ATP phosphorus nuclei are sensitive to the binding of Mg²⁺. The chemical shift difference between the α and β phosphorus signals (δαβ) or the β and γ signals (δβγ) is particularly sensitive to the ratio of MgATP(2-) to free ATP.

  • Calculation of MgATP(2-): By comparing the observed chemical shift differences to a standard curve generated with known ratios of Mg²⁺ to ATP at a given pH and ionic strength, the intracellular concentration of MgATP(2-) can be estimated.

Signaling Pathways and Experimental Workflows

PI 3-K/AKT/mTOR Signaling Pathway in MgATP(2-) Homeostasis

The PI 3-K/AKT/mTOR pathway is a key signaling cascade that links growth factor signaling to cellular processes such as proliferation and metabolism, which are heavily reliant on MgATP(2-). Intracellular Mg²⁺ levels can influence this pathway.

PI3K_mTOR_MgATP2_Homeostasis GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI 3-Kinase RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Protein_Synthesis->Cell_Growth Mg2_in Intracellular Free Mg²⁺ Mg2_in->PI3K activates MgATP MgATP²⁻ Mg2_in->MgATP Cell_Processes ATP-dependent Cellular Processes MgATP->Cell_Processes ATP_Prod ATP Production (Mitochondria) ATP_Prod->MgATP Cell_Processes->Cell_Growth

Caption: PI3K/mTOR pathway and its link to MgATP(2-) homeostasis.

Experimental Workflow for Investigating MgATP(2-) Homeostasis

A typical workflow to investigate the role of a compound or a specific gene on MgATP(2-) homeostasis would involve a multi-step process.

Experimental_Workflow start Start: Hypothesis Formulation cell_culture Cell Culture and Experimental Treatment (e.g., drug, siRNA) start->cell_culture sample_prep Sample Preparation cell_culture->sample_prep pathway_analysis Western Blot for Signaling Pathway (e.g., p-AKT, p-mTOR) cell_culture->pathway_analysis functional_assays Functional Assays (e.g., Proliferation, Metabolism) cell_culture->functional_assays atp_assay Intracellular ATP Measurement (Luciferase Assay) sample_prep->atp_assay mg_assay Intracellular Free Mg²⁺ Measurement (Fluorescent Dye) sample_prep->mg_assay hplc_assay Adenine Nucleotide Quantification (HPLC) sample_prep->hplc_assay nmr_assay ³¹P-NMR Spectroscopy sample_prep->nmr_assay data_analysis Data Analysis and Calculation of MgATP²⁻ atp_assay->data_analysis mg_assay->data_analysis hplc_assay->data_analysis nmr_assay->data_analysis conclusion Conclusion and Interpretation data_analysis->conclusion pathway_analysis->conclusion functional_assays->conclusion

Caption: A typical experimental workflow for studying MgATP(2-).

Conclusion

The intracellular concentration and homeostasis of MgATP(2-) are fundamental to cellular life, impacting a wide range of critical processes. A thorough understanding of the mechanisms that regulate MgATP(2-) levels is therefore of paramount importance for both basic research and the development of novel therapeutic strategies. The experimental techniques outlined in this guide provide a robust toolkit for researchers to investigate the intricate role of MgATP(2-) in health and disease. As our understanding of the complex interplay between Mg²⁺, ATP, and cellular signaling continues to grow, so too will the opportunities for therapeutic intervention in a variety of human disorders.

References

The Pivotal Role of MgATP(2-) in Cellular Signal Transduction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine triphosphate (ATP), the primary energy currency of the cell, exists predominantly in a complex with a magnesium ion, as MgATP(2-). This complex is not merely a passive energy source but an active and critical participant in a vast array of signal transduction pathways. The magnesium ion is essential for stabilizing the polyphosphate chain of ATP, and this chelation modulates the nucleotide's interaction with and regulation of various proteins, including kinases and ion channels.[1] Understanding the precise roles of MgATP(2-) in these signaling cascades is paramount for elucidating fundamental cellular processes and for the rational design of therapeutic agents that target these pathways. This technical guide provides an in-depth exploration of the involvement of MgATP(2-) in key signal transduction pathways, complete with quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.

I. MgATP(2-) in Protein Kinase Signaling

Protein kinases, enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to a substrate protein, are central to most signaling pathways. MgATP(2-) is the co-substrate for virtually all protein kinases.[2] The magnesium ion plays a crucial role in orienting the γ-phosphate of ATP for nucleophilic attack and in shielding the negative charges of the phosphate groups, thereby facilitating the phosphoryl transfer reaction.[3]

A. The Insulin (B600854) Receptor Tyrosine Kinase (IRTK) Pathway

The insulin receptor is a receptor tyrosine kinase that initiates a signaling cascade upon insulin binding, leading to metabolic regulation and cell growth. The kinase activity of the IRTK is critically dependent on MgATP(2-).

The binding of insulin to its receptor triggers a conformational change, leading to the autophosphorylation of tyrosine residues on the intracellular β-subunits.[4] This autophosphorylation is an intermolecular process where one kinase domain phosphorylates its partner in the receptor dimer. This initial phosphorylation event "unlocks" the kinase, allowing it to phosphorylate other substrate proteins, such as Insulin Receptor Substrate (IRS) proteins.[4][5]

MgATP(2-) serves as the phosphate donor for these phosphorylation events. The concentration of both free Mg(2+) and MgATP(2-) can modulate the kinase activity. Studies have shown that an increase in free Mg(2+) concentration enhances the apparent affinity of the IRTK for MgATP(2-), and conversely, an increased MgATP(2-) concentration increases the affinity for Mg(2+).[6][7] This suggests a synergistic relationship where both components are necessary for optimal kinase function. Free ATP (ATP(4-)) can act as a competitive inhibitor of MgATP(2-) binding.[6][7]

Below is a diagram illustrating the initial steps of the insulin receptor signaling pathway, highlighting the role of MgATP(2-).

Insulin_Signaling cluster_membrane Plasma Membrane Insulin_Receptor Insulin Receptor (Inactive) Insulin_Receptor_Active Insulin Receptor (Active) Insulin_Receptor->Insulin_Receptor_Active Autophosphorylation MgADP MgADP Insulin_Receptor->MgADP IRS IRS Insulin_Receptor_Active->IRS Insulin Insulin Insulin->Insulin_Receptor Binding MgATP MgATP(2-) MgATP->Insulin_Receptor MgATP->IRS pIRS p-IRS IRS->pIRS Phosphorylation Downstream Downstream Signaling (PI3K, MAPK pathways) pIRS->Downstream

Caption: Role of MgATP(2-) in insulin receptor activation.

B. The mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. mTOR exists in two distinct complexes, mTORC1 and mTORC2.[8] The kinase activity of both complexes is dependent on MgATP(2-).

mTORC1 integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and cell growth.[8] When activated, mTORC1 phosphorylates downstream targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). mTORC2 is primarily involved in cell survival and cytoskeletal organization through the phosphorylation of kinases such as Akt.[8]

MgATP(2-) is the co-substrate for the phosphorylation reactions catalyzed by mTORC1 and mTORC2. The availability of intracellular MgATP(2-) can therefore influence the overall activity of the mTOR pathway.

The following diagram illustrates the central role of MgATP(2-) in the mTOR signaling network.

mTOR_Signaling cluster_inputs Upstream Signals cluster_outputs1 mTORC1 Outputs cluster_outputs2 mTORC2 Outputs Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 mTORC2 mTORC2 Growth_Factors->mTORC2 Nutrients Nutrients Nutrients->mTORC1 MgADP MgADP mTORC1->MgADP S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 mTORC2->MgADP Akt Akt mTORC2->Akt MgATP MgATP(2-) MgATP->mTORC1 MgATP->mTORC2 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis FourEBP1->Protein_Synthesis Cell_Survival Cell Survival & Cytoskeletal Organization Akt->Cell_Survival

Caption: MgATP(2-) as a co-substrate in mTOR signaling.

Quantitative Data for MgATP(2-) in Kinase Signaling

The following table summarizes key quantitative parameters for the interaction of MgATP(2-) with selected protein kinases.

KinaseParameterValueConditionsReference
Insulin Receptor Tyrosine KinaseK0.5 for Mg(2+)23 mM to 0.43 mMIncreasing ATPT from 50 to 1000 µM[6]
Insulin Receptor Tyrosine KinaseApparent Ki for ATP(4-)0.20 µM to 136 µMIncreasing ATPT[6]
3-Phosphoglycerate (B1209933) Kinase (pig muscle)Kd for ATP0.17 - 0.23 mMWith or without Mg(2+)[9]
3-Phosphoglycerate Kinase (pig muscle)Kd for MgADP0.05 - 0.06 mM-[9]
3-Phosphoglycerate Kinase (yeast)Kd for ATP0.17 - 0.23 mMWith or without Mg(2+)[9]
3-Phosphoglycerate Kinase (yeast)Kd for MgADP0.05 - 0.06 mM-[9]

II. MgATP(2-) in Ion Channel Regulation

MgATP(2-) plays a crucial role in the regulation of several types of ion channels, either by direct binding and gating or by serving as a substrate for channel-modifying enzymes.

A. ATP-Gated P2X Receptors

P2X receptors are a family of ligand-gated ion channels that open in response to extracellular ATP.[2][10] These channels are permeable to Na+, K+, and Ca2+ and are involved in a variety of physiological processes, including neurotransmission, inflammation, and pain sensation.

The activation of P2X receptors is complex, with different subtypes showing differential sensitivity to ATP(4-) and MgATP(2-). Some subtypes, such as P2X1 and P2X3, are robustly activated by both ATP(4-) and MgATP(2-).[2][6][10][11] In contrast, other subtypes, like P2X2 and P2X4, are primarily activated by ATP(4-), with MgATP(2-) being a much less effective agonist.[2][6][11] This differential sensitivity suggests that the local concentration of Mg(2+) can fine-tune purinergic signaling by altering the availability of the preferred agonist for specific P2X receptor subtypes.

The diagram below illustrates the differential activation of P2X receptor subtypes by ATP(4-) and MgATP(2-).

P2X_Activation cluster_ligands Extracellular Ligands cluster_receptors P2X Receptors ATP4_ ATP(4-) P2X1_3 P2X1, P2X3 ATP4_->P2X1_3 Strong Activation P2X2_4 P2X2, P2X4 ATP4_->P2X2_4 Strong Activation MgATP MgATP(2-) MgATP->P2X1_3 Strong Activation MgATP->P2X2_4 Weak_Activation Weak Activation Ion_Flux1 Ion Flux (Na+, K+, Ca2+) P2X1_3->Ion_Flux1 Ion_Flux2 Ion Flux (Na+, K+, Ca2+) P2X2_4->Ion_Flux2 Weak_Activation->P2X2_4

Caption: Differential activation of P2X receptors.

B. ATP-Sensitive Potassium (KATP) Channels

ATP-sensitive potassium (KATP) channels are inwardly rectifying potassium channels that are regulated by intracellular adenine (B156593) nucleotides. These channels couple the metabolic state of a cell to its electrical activity and are crucial in various tissues, including pancreatic β-cells, cardiac muscle, and neurons.

KATP channels are typically inhibited by intracellular ATP and activated by MgADP. However, MgATP(2-) has a dual role in regulating KATP channel activity. While ATP binding to the Kir6.x subunit of the channel leads to inhibition, MgATP(2-) can also interact with the sulfonylurea receptor (SUR) subunit to stimulate channel activity.[10] This stimulatory effect is often masked by the more potent inhibitory effect of ATP. The net effect of MgATP(2-) on KATP channel activity is therefore a balance between these opposing actions.

The following diagram depicts the dual regulation of KATP channels by MgATP(2-).

KATP_Regulation KATP_Channel KATP Channel (Kir6.x + SUR) Channel_Inhibition Channel Inhibition KATP_Channel->Channel_Inhibition Channel_Activation Channel Activation KATP_Channel->Channel_Activation MgATP MgATP(2-) MgATP->KATP_Channel Binds to Kir6.x MgATP->KATP_Channel Binds to SUR Net_Activity Net Channel Activity Channel_Inhibition->Net_Activity Channel_Activation->Net_Activity

Caption: Dual regulation of KATP channels by MgATP(2-).

Quantitative Data for MgATP(2-) in Ion Channel Regulation
Ion ChannelParameterValueConditionsReference
KATP Channel (pancreatic β-cell)Ki for total ATP (inhibition)4 µMMg(2+)-free solution[12]
KATP Channel (pancreatic β-cell)Ki for total ATP (inhibition)26 µM2 mM Mg(2+)[12]

III. Experimental Protocols

A. In Vitro Kinase Assay

This protocol describes a general method for measuring the activity of a protein kinase in vitro using a radioactive isotope.

Materials:

  • Purified kinase

  • Substrate protein or peptide

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij 35)

  • [γ-³²P]ATP

  • Unlabeled ("cold") ATP

  • Stopping solution (e.g., 75 mM H₃PO₄)

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare the kinase reaction mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the desired concentration of unlabeled ATP, and the substrate.

  • Initiate the reaction: Add the purified kinase to the reaction mix. To start the phosphorylation reaction, add [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the kinase, if known.

  • Incubate: Incubate the reaction at the optimal temperature for the kinase (often 30°C) for a specific time (e.g., 10-30 minutes). The incubation time should be within the linear range of the assay.

  • Stop the reaction: Terminate the reaction by adding an aliquot of the reaction mixture to the stopping solution.

  • Spot onto P81 paper: Spot a portion of the stopped reaction onto a sheet of P81 phosphocellulose paper.

  • Wash the P81 paper: Wash the P81 paper several times with a wash buffer (e.g., 0.75% H₃PO₄) to remove unincorporated [γ-³²P]ATP.

  • Quantify phosphorylation: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the amount of radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of phosphorylated substrate.

Workflow Diagram:

Kinase_Assay_Workflow A Prepare Kinase Reaction Mix B Initiate Reaction with [γ-³²P]ATP A->B C Incubate at Optimal Temperature B->C D Stop Reaction C->D E Spot on P81 Paper D->E F Wash P81 Paper E->F G Quantify with Scintillation Counter F->G

Caption: In vitro kinase assay workflow.

B. Equilibrium Dialysis for Measuring MgATP(2-) Binding

Equilibrium dialysis is a technique used to measure the binding affinity of a ligand (in this case, MgATP(2-)) to a macromolecule (e.g., a protein).[13][14]

Materials:

  • Equilibrium dialysis apparatus (e.g., a multi-well plate with a semipermeable membrane)

  • Semipermeable membrane with a molecular weight cutoff (MWCO) that retains the protein but allows free passage of MgATP(2-)

  • Purified protein of interest

  • Radioactively labeled MgATP(2-) (e.g., with ³H or ³²P) or a method to quantify ATP (e.g., HPLC)

  • Dialysis buffer (matching the conditions of the binding interaction)

Procedure:

  • Prepare the dialysis cells: Assemble the equilibrium dialysis apparatus according to the manufacturer's instructions, ensuring the semipermeable membrane is properly placed between the two chambers of each cell.

  • Add protein and ligand: In one chamber of each cell (the "protein chamber"), add a known concentration of the purified protein in the dialysis buffer. In the other chamber (the "buffer chamber"), add the same volume of dialysis buffer containing a known concentration of labeled MgATP(2-).

  • Equilibrate: Allow the system to reach equilibrium by gentle agitation at a constant temperature for a sufficient period (this can range from a few hours to overnight). At equilibrium, the concentration of free (unbound) MgATP(2-) will be the same in both chambers.[14]

  • Sample collection: Carefully collect samples from both the protein and buffer chambers.

  • Quantify ligand concentration: Measure the concentration of MgATP(2-) in both chambers using an appropriate method (e.g., scintillation counting for radiolabeled ligand or HPLC).

  • Calculate binding parameters:

    • The concentration of free ligand, [L], is the concentration of MgATP(2-) in the buffer chamber.

    • The concentration of bound ligand, [PL], is the total concentration of MgATP(2-) in the protein chamber minus the concentration of free ligand.

    • The dissociation constant (Kd) can be determined by performing the experiment at various ligand concentrations and plotting the amount of bound ligand versus the free ligand concentration, then fitting the data to a binding isotherm (e.g., using Scatchard analysis).

Workflow Diagram:

Equilibrium_Dialysis_Workflow A Prepare Dialysis Cells B Add Protein and Labeled MgATP(2-) A->B C Equilibrate B->C D Collect Samples from Both Chambers C->D E Quantify Ligand Concentration D->E F Calculate Binding Parameters (Kd) E->F

Caption: Equilibrium dialysis workflow.

C. Measurement of Intracellular MgATP(2-)

Determining the intracellular concentration of MgATP(2-) is crucial for understanding its physiological role. Two common methods are ³¹P-NMR spectroscopy and the use of fluorescent probes.

  • ³¹P-Nuclear Magnetic Resonance (NMR) Spectroscopy: This non-invasive technique can distinguish between free ATP and MgATP(2-) based on the chemical shifts of the phosphorus nuclei.[15][16] The relative peak areas of the α, β, and γ phosphates of ATP can be used to calculate the intracellular concentrations of free Mg(2+) and the proportion of ATP complexed with magnesium.[16]

  • Fluorescent Probes: Several fluorescent sensors have been developed for the detection of intracellular Mg(2+).[17][18][19][20] By measuring the free intracellular Mg(2+) concentration and knowing the total intracellular ATP concentration and the dissociation constant for the MgATP(2-) complex, the concentration of MgATP(2-) can be estimated.

Conclusion

MgATP(2-) is a multifaceted signaling molecule whose roles extend far beyond that of a simple energy source. Its intricate involvement in the regulation of protein kinases and ion channels underscores its importance in maintaining cellular homeostasis and responding to external stimuli. For researchers and drug development professionals, a thorough understanding of the quantitative and mechanistic aspects of MgATP(2-) interactions within signaling pathways is essential for identifying novel therapeutic targets and for the development of more effective and specific drugs. The experimental protocols and pathway diagrams provided in this guide offer a framework for further investigation into the critical functions of this ubiquitous and vital cellular component.

References

The Cornerstone of Cellular Energetics: A Technical Guide to the Discovery and Historical Context of MgATP²⁻ Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine triphosphate (ATP) is universally recognized as the primary energy currency of the cell, fueling a vast array of biological processes. However, the nuanced understanding that the biologically active form of ATP is often its complex with a magnesium ion, MgATP²⁻, represents a pivotal chapter in the history of biochemistry. This technical guide delves into the discovery and historical context of MgATP²⁻ research, providing a comprehensive overview for researchers, scientists, and professionals in drug development. We will explore the seminal experiments that unraveled the critical role of this complex, present key quantitative data, detail foundational experimental protocols, and visualize its involvement in crucial signaling pathways.

Historical Context: From ATP Discovery to the Recognition of MgATP²⁻

The journey to understanding MgATP²⁻ began with the discovery of ATP itself in 1929 by Karl Lohmann. For the subsequent two decades, ATP was primarily studied for its role in energy transfer, particularly in muscle contraction, a field pioneered by Albert Szent-Györgyi. While the importance of ATP was established, the critical role of magnesium as a cofactor remained less defined.

A paradigm shift occurred in the 1950s with focused research on enzyme kinetics. Seminal work on hexokinase, the enzyme that catalyzes the first step of glycolysis, provided compelling evidence that ATP alone was not the true substrate.

The Hexokinase Revelation:

Quantitative Data

The discovery of MgATP²⁻ as the active species spurred extensive research to quantify its presence and interactions within the cell. The following tables summarize key quantitative data relevant to MgATP²⁻ research.

Table 1: Intracellular Concentrations of Free Mg²⁺ and MgATP²⁻ in Various Tissues

Tissue/Cell TypeTotal Mg²⁺ (mM)Free Mg²⁺ (mM)Total ATP (mM)MgATP²⁻ (mM)Reference
Human Brain~17-200.182~3~2.8[2][3]
Human Skeletal Muscle~17-20~0.5-1.0~8~7.5[2][3]
Rat Heart~17-200.95 - 1.23--[4]
Opossum Kidney Cells-0.231 (basal)--[5]

Table 2: Thermodynamic Data for ATP Hydrolysis

The hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi) is the primary mechanism of energy release. The Gibbs free energy change (ΔG) of this reaction is significantly influenced by pH and the concentration of Mg²⁺.

ParameterValueConditionsReference
ΔG°'-30.5 kJ/molStandard conditions (pH 7, 1M concentrations)General Textbook Value
ΔG' (at physiological concentrations)~ -50 to -60 kJ/molIntracellular conditions[6]
ΔGobs at pH 7.5, 25°C, µ = 0.2-10.7 kcal/mol-[7]

Table 3: Dissociation and Michaelis Constants

ConstantValueEnzyme/SystemReference
Kd for MgATP~50 µMat pH 7.2[8]
Apparent Km for MgATP²⁻3.5 x 10⁻⁴ MBrain Hexokinase (with excess Mg²⁺)[9]
Apparent Km for MgATP²⁻6.5 x 10⁻⁴ MBrain Hexokinase (Mg²⁺/ATP ratio 1:1)[9]

Experimental Protocols

The elucidation of the role of MgATP²⁻ was dependent on the development of robust experimental methodologies. Below are summaries of the key experimental approaches.

Kinetic Analysis of Hexokinase Activity (Based on the work of Melchior and Melchior, 1958)

This protocol outlines the principles of the experiments that were crucial in establishing MgATP²⁻ as the true substrate for hexokinase.

  • Objective: To determine the active form of the ATP substrate in the yeast hexokinase reaction.

  • Materials:

    • Purified yeast hexokinase

    • Glucose

    • ATP (sodium salt)

    • MgCl₂

    • Buffer solution (e.g., Tris-HCl, pH 7.5)

    • Spectrophotometer

    • Assay components for measuring glucose-6-phosphate production (e.g., G6P dehydrogenase and NADP⁺)

  • Methodology:

    • A series of reaction mixtures are prepared with constant concentrations of glucose and hexokinase in a buffered solution.

    • The concentrations of total ATP and total Mg²⁺ are systematically varied. For instance:

      • Set A: Constant total ATP, varying total Mg²⁺.

      • Set B: Constant total Mg²⁺, varying total ATP.

      • Set C: Varying total ATP and total Mg²⁺, but with a constant molar ratio (e.g., 1:1).

    • The concentrations of the different ionic species (ATP⁴⁻, MgATP²⁻, free Mg²⁺) in each reaction mixture are calculated using the known dissociation constant for MgATP.

    • The enzymatic reaction is initiated by the addition of hexokinase.

    • The rate of glucose-6-phosphate formation is measured spectrophotometrically by coupling the reaction to the reduction of NADP⁺ by glucose-6-phosphate dehydrogenase.

    • The initial reaction velocities are plotted against the calculated concentrations of ATP⁴⁻ and MgATP²⁻.

  • Expected Outcome: A linear relationship is observed between the reaction velocity and the concentration of MgATP²⁻, whereas a non-linear relationship is found with the concentration of total ATP or ATP⁴⁻, thus demonstrating that MgATP²⁻ is the true substrate.

Measurement of Intracellular MgATP²⁻ by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P-NMR is a powerful non-invasive technique to measure the concentrations of phosphorus-containing metabolites, including ATP, in living cells and tissues.

  • Objective: To determine the intracellular concentrations of free Mg²⁺ and MgATP²⁻.

  • Principle: The chemical shifts of the α, β, and γ phosphorus nuclei of ATP are sensitive to the binding of Mg²⁺. The chemical shift difference between the β-ATP and α-ATP signals is particularly sensitive to the ratio of MgATP²⁻ to free ATP⁴⁻.

  • Methodology:

    • Calibration:

      • Prepare a series of solutions mimicking intracellular ionic strength and pH, containing known concentrations of ATP and varying concentrations of Mg²⁺.

      • Acquire ³¹P-NMR spectra for each calibration solution.

      • Plot the chemical shift difference (δαβ) against the known free Mg²⁺ concentration to generate a calibration curve.

    • In vivo/In situ Measurement:

      • Perfuse an organ or maintain a cell culture in an NMR-compatible system.

      • Acquire ³¹P-NMR spectra from the sample.

      • Identify the peaks corresponding to the α, β, and γ phosphates of ATP.

      • Measure the chemical shift difference between the α and β ATP peaks.

    • Calculation:

      • Using the calibration curve, determine the intracellular free Mg²⁺ concentration from the measured δαβ.

      • Measure the total ATP concentration from the area under the β-ATP peak (often calibrated with an external standard).

      • Calculate the concentration of MgATP²⁻ using the law of mass action and the known dissociation constant for MgATP.

  • Key Considerations: The accuracy of this method depends on precise control of pH and ionic strength in the calibration standards to match the intracellular environment.[8][10]

Visualization of MgATP²⁻ in Signaling Pathways

MgATP²⁻ is the essential phosphate donor for all protein kinases, which are central to cellular signaling. The mTOR (mechanistic Target of Rapamycin) signaling pathway, a master regulator of cell growth, proliferation, and metabolism, is critically dependent on MgATP²⁻.

MgATP²⁻ in the mTOR Signaling Pathway

The mTOR kinase exists in two distinct complexes, mTORC1 and mTORC2. Both complexes are activated by upstream signals and subsequently phosphorylate a host of downstream targets. This phosphorylation is entirely dependent on the availability of MgATP²⁻ as the substrate.

mTOR_Signaling_Pathway cluster_mTORC1 mTORC1 growth_factors Growth Factors (e.g., Insulin) pi3k PI3K growth_factors->pi3k amino_acids Amino Acids mTORC1 mTOR Kinase amino_acids->mTORC1 Activation energy_status Energy Status tsc TSC1/TSC2 energy_status->tsc Activation akt Akt pi3k->akt akt->tsc Inactivation rhebgtp Rheb-GTP tsc->rhebgtp GTP hydrolysis rhebgdp Rheb-GDP rhebgdp->rhebgtp rhebgtp->mTORC1 Activation mgadp MgADP⁻ mTORC1->mgadp s6k1 S6K1 mTORC1->s6k1 four_ebp1 4E-BP1 mTORC1->four_ebp1 ulk1 ULK1 mTORC1->ulk1 Inactivation raptor Raptor mlst8_1 mLST8 mgatp MgATP²⁻ mgatp->mTORC1 Substrate protein_synthesis Protein Synthesis (Cell Growth) s6k1->protein_synthesis four_ebp1->protein_synthesis promotes autophagy Autophagy ulk1->autophagy promotes

Figure 1: Simplified mTORC1 signaling pathway.

This diagram illustrates how various upstream signals converge to activate the mTORC1 complex. The kinase activity of mTORC1, which is fundamentally dependent on MgATP²⁻ as the phosphate donor, then phosphorylates downstream targets like S6K1 and 4E-BP1 to promote protein synthesis and cell growth, while inhibiting autophagy via ULK1 phosphorylation.

Conclusion and Future Directions

The recognition of MgATP²⁻ as the primary biologically active form of ATP was a critical step in advancing our understanding of cellular metabolism and signal transduction. This realization, built upon careful kinetic studies and later confirmed by advanced spectroscopic techniques, has had profound implications for biochemistry and drug discovery. For professionals in drug development, particularly those targeting ATP-dependent enzymes like kinases, a deep understanding of the role of MgATP²⁻ is indispensable. The affinity of a kinase for MgATP²⁻, which can vary significantly, is a key determinant of the in vivo efficacy of competitive inhibitors.

Future research will likely continue to explore the nuanced roles of MgATP²⁻ in different cellular compartments and its interplay with other ions in regulating complex biological processes. The development of more sensitive and spatially resolved techniques for measuring MgATP²⁻ will undoubtedly uncover new layers of regulation in cellular energetics and signaling. This foundational knowledge of MgATP²⁻ remains a cornerstone for the rational design of therapeutics that target the energetic hubs of the cell.

References

Thermodynamic Landscape of MgATP(2-) Hydrolysis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The hydrolysis of the magnesium-adenosine triphosphate complex (MgATP(2-)) is a cornerstone of cellular bioenergetics, powering a vast array of biological processes. A comprehensive understanding of its thermodynamic properties is paramount for researchers in basic science and drug development. This technical guide provides an in-depth overview of the core thermodynamic parameters governing MgATP(2-) hydrolysis, details key experimental methodologies for their determination, and illustrates the central role of this reaction in pivotal cell signaling pathways. All quantitative data are presented in structured tables for comparative analysis, and complex biological pathways and experimental workflows are visualized using the Graphviz DOT language to facilitate comprehension.

Introduction

Adenosine (B11128) triphosphate (ATP) is often referred to as the "energy currency" of the cell.[1] However, in the intracellular environment, ATP predominantly exists as a complex with magnesium ions (MgATP(2-)). The hydrolysis of this complex into adenosine diphosphate (B83284) (ADP), inorganic phosphate (B84403) (Pi), and a proton is a highly exergonic reaction that releases a significant amount of Gibbs free energy, which is harnessed to drive otherwise endergonic cellular processes.[2][3] The precise thermodynamic parameters of this reaction are sensitive to various factors, including temperature, pH, ionic strength, and the concentration of free magnesium ions.[4][5] This guide aims to provide a detailed technical resource on these aspects for researchers, scientists, and professionals in drug development.

Thermodynamic Properties of MgATP(2-) Hydrolysis

The hydrolysis of MgATP(2-) can be represented by the following biochemical equation:

MgATP(2-) + H₂O ⇌ MgADP(1-) + Pi(2-) + H(+)

The key thermodynamic parameters that describe this reaction are the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), along with the equilibrium constant (Keq). These parameters are intricately linked and are influenced by the specific conditions of the cellular or experimental environment.

Quantitative Data Summary

The following tables summarize the key thermodynamic parameters for MgATP(2-) hydrolysis under various experimental conditions. It is crucial to note that values can vary between studies due to differences in experimental techniques and conditions.

ParameterValueConditionsReference
ΔG'° (Standard Gibbs Free Energy Change) -30.5 kJ/mol25°C (298.15 K), pH 7.0, 1 mM free [Mg2+], Ionic Strength = 0.25 M[6]
-32.2 kJ/mol37°C (310.15 K), pH 7.0, 1 mM free [Mg2+], Ionic Strength = 0.25 M[7]
ΔH'° (Standard Enthalpy Change) -20.1 kJ/mol25°C (298.15 K), pH 7.0, 1 mM free [Mg2+], Ionic Strength = 0.25 M[1]
ΔS'° (Standard Entropy Change) +34.9 J/mol·K25°C (298.15 K), pH 7.0, 1 mM free [Mg2+], Ionic Strength = 0.25 MCalculated from ΔG'° and ΔH'°
K'eq (Apparent Equilibrium Constant) 2.19 x 10⁵ M38°C (311.15 K), pH 7.0, 1 mM free [Mg2+], Ionic Strength = 0.25 M[4]
9.86 x 10⁵ M38°C (311.15 K), pH 7.0, 0 mM free [Mg2+], Ionic Strength = 0.25 M[4]

Table 1: Thermodynamic Parameters for MgATP(2-) Hydrolysis at pH 7.0

TemperaturepHpMg (-log[Mg2+])ΔG'° (kJ/mol)ΔH'° (kJ/mol)ΔS'° (J/mol·K)Reference
298.15 K (25°C)52-29.6-18.537.2[6]
298.15 K (25°C)72-30.8-20.135.9[6]
298.15 K (25°C)92-37.3-21.852.0[6]
313.15 K (40°C)54-32.5-19.242.5[6]
313.15 K (40°C)74-34.8-21.044.1[6]
313.15 K (40°C)94-41.2-22.759.1[6]

Table 2: Influence of Temperature, pH, and pMg on Thermodynamic Parameters of ATP Hydrolysis (Ionic Strength = 0.25 M)

Experimental Protocols for Thermodynamic Characterization

Accurate determination of the thermodynamic properties of MgATP(2-) hydrolysis relies on precise experimental methodologies. This section details the protocols for three key techniques: Isothermal Titration Calorimetry (ITC), Malachite Green Phosphate Assay, and ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isothermal Titration Calorimetry (ITC) for Enthalpy (ΔH) Determination

ITC directly measures the heat released or absorbed during a biochemical reaction, providing a direct measurement of the enthalpy of hydrolysis.[8][9][10]

Experimental Workflow:

ITC_Workflow cluster_prep Sample Preparation cluster_run ITC Experiment cluster_analysis Data Analysis prep_buffer Prepare identical buffer for protein and ATP degas Degas buffer and solutions prep_buffer->degas load_protein Load ATPase into sample cell degas->load_protein load_atp Load MgATP solution into syringe degas->load_atp equilibrate Equilibrate instrument to desired temperature load_protein->equilibrate load_atp->equilibrate inject Inject small aliquots of MgATP into ATPase solution equilibrate->inject measure Measure heat change after each injection inject->measure Repeat for multiple injections integrate Integrate heat peaks measure->integrate plot Plot heat change vs. molar ratio integrate->plot fit Fit data to a binding model to determine ΔH plot->fit

Caption: Workflow for determining the enthalpy of ATP hydrolysis using ITC.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a sufficient quantity of a suitable buffer (e.g., 50 mM HEPES, 100 mM KCl, 10 mM MgCl₂, pH 7.4). The buffer used to dissolve the ATPase enzyme and the MgATP must be identical to minimize heats of dilution.[10]

    • Prepare a stock solution of the ATPase enzyme in the buffer. The concentration should be accurately determined.

    • Prepare a stock solution of ATP in the buffer and ensure the final concentration of Mg²⁺ is in excess to ensure all ATP is in the MgATP(2-) form.

    • Thoroughly degas all solutions to prevent bubble formation in the calorimeter cells.[10]

  • Instrument Setup and Loading:

    • Set the Isothermal Titration Calorimeter to the desired experimental temperature (e.g., 25°C or 37°C).

    • Load the ATPase solution into the sample cell and the MgATP solution into the injection syringe.[11]

  • Titration:

    • Perform an initial small injection (e.g., 1 µL) to account for diffusion from the syringe tip, followed by a series of larger, identical volume injections (e.g., 2-5 µL) with sufficient time between injections for the signal to return to baseline.[8]

  • Data Analysis:

    • The raw data consists of a series of heat burst peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change (ΔH) for that injection.

    • Plot the heat change per mole of injectant against the molar ratio of MgATP to ATPase.

    • Fit the resulting isotherm to an appropriate model to determine the enthalpy of hydrolysis (ΔH).

Malachite Green Phosphate Assay for Reaction Kinetics and Keq

This colorimetric assay quantifies the amount of inorganic phosphate (Pi) released during ATP hydrolysis. By measuring the rate of Pi formation, the reaction kinetics can be determined, and by measuring the concentrations of reactants and products at equilibrium, the equilibrium constant (Keq) can be calculated.[12][13][14]

Experimental Workflow:

Malachite_Green_Workflow cluster_setup Assay Setup cluster_sampling Time-course Sampling cluster_detection Colorimetric Detection cluster_analysis Data Analysis prepare_reagents Prepare reaction buffer, MgATP, and ATPase initiate_reaction Initiate reaction by adding ATPase to MgATP solution prepare_reagents->initiate_reaction prepare_standards Prepare phosphate standards add_reagent Add Malachite Green reagent to all samples and standards prepare_standards->add_reagent take_aliquots Take aliquots at different time points initiate_reaction->take_aliquots stop_reaction Stop reaction in aliquots (e.g., with SDS) take_aliquots->stop_reaction Repeat for time course stop_reaction->add_reagent incubate Incubate for color development add_reagent->incubate read_absorbance Read absorbance at ~620 nm incubate->read_absorbance plot_standard_curve Plot standard curve (Abs vs. [Pi]) read_absorbance->plot_standard_curve calculate_pi Calculate [Pi] in samples read_absorbance->calculate_pi plot_standard_curve->calculate_pi determine_kinetics Determine reaction rate or Keq calculate_pi->determine_kinetics

Caption: Workflow for determining ATP hydrolysis kinetics using the Malachite Green assay.

Detailed Protocol:

  • Reagent Preparation:

    • Malachite Green Reagent: Prepare a solution of malachite green hydrochloride and ammonium (B1175870) molybdate (B1676688) in acid. Commercial kits are also available and are recommended for consistency.[14][15]

    • Phosphate Standards: Prepare a series of known concentrations of potassium phosphate monobasic to generate a standard curve.

    • Reaction Buffer: Prepare a buffer similar to that used in the ITC protocol.

    • Substrate and Enzyme: Prepare solutions of MgATP and ATPase in the reaction buffer.

  • Assay Procedure:

    • Set up a series of reactions in microplate wells or microtubes.

    • Initiate the hydrolysis reaction by adding the ATPase to the MgATP solution.

    • At specific time intervals, take an aliquot of the reaction mixture and stop the reaction by adding a quenching solution (e.g., sodium dodecyl sulfate (B86663) - SDS).

    • To each quenched aliquot and the phosphate standards, add the Malachite Green reagent.

    • Incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development.[13]

  • Data Acquisition and Analysis:

    • Measure the absorbance of all samples and standards at a wavelength of approximately 620 nm using a spectrophotometer or microplate reader.[15]

    • Generate a standard curve by plotting the absorbance of the phosphate standards against their known concentrations.

    • Use the standard curve to determine the concentration of phosphate in each experimental sample.

    • For kinetic analysis, plot the concentration of phosphate produced over time. The initial slope of this curve represents the initial reaction velocity.

    • To determine Keq, allow the reaction to reach equilibrium and measure the final concentrations of ATP, ADP, and Pi.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful non-invasive technique that can be used to monitor the concentrations of phosphorus-containing metabolites, including ATP, ADP, and Pi, in real-time.[16][17]

Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_processing Data Processing cluster_analysis Kinetic/Equilibrium Analysis prepare_sample Prepare reaction mixture in NMR tube add_lock Add D₂O for field locking prepare_sample->add_lock add_reference Add internal reference (e.g., phosphocreatine) add_lock->add_reference tune_probe Tune and match the NMR probe add_reference->tune_probe acquire_spectra Acquire ³¹P NMR spectra over time tune_probe->acquire_spectra Time-resolved fourier_transform Fourier transform the FID acquire_spectra->fourier_transform phase_correct Phase and baseline correct the spectra fourier_transform->phase_correct integrate_peaks Integrate peaks for ATP, ADP, and Pi phase_correct->integrate_peaks quantify_concentrations Quantify concentrations from peak integrals integrate_peaks->quantify_concentrations plot_kinetics Plot concentrations vs. time for kinetic analysis quantify_concentrations->plot_kinetics calculate_keq Calculate Keq from equilibrium concentrations quantify_concentrations->calculate_keq

Caption: Workflow for ³¹P NMR analysis of ATP hydrolysis.

Detailed Protocol:

  • Sample Preparation:

    • Prepare the reaction mixture containing MgATP, ATPase, and buffer directly in an NMR tube.

    • A small amount of deuterium (B1214612) oxide (D₂O) is added to provide a lock signal for the spectrometer.

    • An internal standard with a known concentration and a distinct ³¹P chemical shift (e.g., phosphocreatine) can be included for absolute quantification.[18]

  • NMR Data Acquisition:

    • Place the NMR tube in the spectrometer and tune the ³¹P probe.

    • Acquire a series of ³¹P NMR spectra over time. The time resolution will depend on the reaction rate and the desired level of detail.[18]

  • Data Processing and Analysis:

    • Process the raw free induction decay (FID) data by applying a Fourier transform, phasing, and baseline correction.

    • Identify the resonance peaks corresponding to the α, β, and γ phosphates of ATP, the α and β phosphates of ADP, and inorganic phosphate. The chemical shifts of the ATP phosphates are sensitive to Mg²⁺ binding.[19]

    • Integrate the area under each peak, which is proportional to the concentration of the respective species.

    • Plot the concentrations of ATP, ADP, and Pi as a function of time to determine the reaction kinetics.

    • At equilibrium, use the final concentrations to calculate the equilibrium constant (Keq).

Role of MgATP(2-) Hydrolysis in Cell Signaling

The energy released from MgATP(2-) hydrolysis is fundamental to signal transduction, primarily by driving phosphorylation events catalyzed by kinases. Two major classes of receptors that rely on ATP hydrolysis for their signaling cascades are G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).

G-Protein Coupled Receptor (GPCR) Signaling

GPCRs are the largest family of cell surface receptors and are involved in a multitude of physiological processes.[3][20] Their activation initiates a cascade that often involves the production of second messengers, a process that consumes ATP.

GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Ligand GPCR GPCR Ligand->GPCR 1. Binding G_Protein G-Protein (αβγ) GDP-bound (inactive) GPCR->G_Protein 2. Conformational Change G_alpha_GTP Gα-GTP (active) G_Protein->G_alpha_GTP 3. GDP-GTP Exchange G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP (Second Messenger) AC->cAMP 5. Catalysis G_alpha_GTP->AC 4. Activation ATP MgATP(2-) ATP->cAMP Hydrolysis Target_Protein Target Protein ATP->Target_Protein Phosphate Donor PKA Protein Kinase A (PKA) (inactive) cAMP->PKA 6. Binding PKA_active PKA (active) PKA->PKA_active 7. Activation PKA_active->Target_Protein 8. Phosphorylation Phospho_Protein Phosphorylated Protein (Cellular Response) Target_Protein->Phospho_Protein

Caption: Simplified G-protein coupled receptor signaling pathway leading to PKA activation.

Upon ligand binding, the GPCR undergoes a conformational change that activates an associated heterotrimeric G-protein.[21] The G-protein's α-subunit exchanges GDP for GTP and dissociates from the βγ-subunits. The activated α-subunit then modulates the activity of effector enzymes like adenylyl cyclase, which synthesizes the second messenger cyclic AMP (cAMP) from ATP.[20] This process consumes MgATP(2-). cAMP, in turn, activates other downstream effectors, such as Protein Kinase A (PKA), which then phosphorylates target proteins, using MgATP(2-) as the phosphate donor, to elicit a cellular response.

Receptor Tyrosine Kinase (RTK) Signaling

RTKs are critical for regulating cell growth, differentiation, and metabolism.[22][23] Their activation involves ligand-induced dimerization and autophosphorylation of tyrosine residues on the intracellular domain, a process that directly consumes MgATP(2-).

RTK_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Growth Factor RTK_mono RTK Monomers Ligand->RTK_mono 1. Binding RTK_dimer RTK Dimer (inactive) RTK_mono->RTK_dimer 2. Dimerization RTK_active RTK Dimer (active) (Autophosphorylated) RTK_dimer->RTK_active 3. Autophosphorylation Adaptor Adaptor Protein (e.g., Grb2) RTK_active->Adaptor 4. Recruitment ATP_hydrolysis MgATP(2-) -> MgADP(1-) ATP_hydrolysis->RTK_active MAPKK MAPKK (e.g., MEK) ATP_hydrolysis->MAPKK MAPK MAPK (e.g., ERK) ATP_hydrolysis->MAPK Ras_GEF Ras-GEF (e.g., Sos) Adaptor->Ras_GEF Ras_GDP Ras-GDP (inactive) Ras_GEF->Ras_GDP 5. Activation Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP MAPKKK MAPKKK (e.g., Raf) Ras_GTP->MAPKKK 6. Kinase Cascade Activation MAPKKK->MAPKK Phosphorylation MAPKK->MAPK Phosphorylation Transcription_Factor Transcription Factor MAPK->Transcription_Factor 7. Phosphorylation Gene_Expression Changes in Gene Expression Transcription_Factor->Gene_Expression

Caption: Overview of the Receptor Tyrosine Kinase (RTK) signaling pathway leading to changes in gene expression.

Binding of a growth factor induces the dimerization of two RTK monomers.[24] This brings the intracellular kinase domains into close proximity, allowing them to phosphorylate each other on multiple tyrosine residues in a process called autophosphorylation. This phosphorylation is an enzymatic reaction that consumes MgATP(2-). The resulting phosphotyrosine residues serve as docking sites for various intracellular signaling proteins containing SH2 domains, such as adaptor proteins like Grb2.[22] This initiates a downstream signaling cascade, often involving the Ras-MAPK pathway, where a series of kinases are sequentially phosphorylated and activated, with each step requiring the hydrolysis of MgATP(2-), ultimately leading to changes in gene expression and other cellular responses.[23]

Conclusion

The hydrolysis of MgATP(2-) is a thermodynamically favorable process that underpins the vast majority of energy-requiring activities within a cell. A thorough understanding of its thermodynamic properties and the experimental methods used to determine them is essential for researchers across numerous biological and biomedical disciplines. The intricate dependence of ΔG, ΔH, and ΔS on factors such as temperature, pH, and magnesium concentration highlights the necessity for carefully controlled experimental conditions and detailed reporting of these parameters. Furthermore, the central role of MgATP(2-) hydrolysis in critical signaling pathways, such as those initiated by GPCRs and RTKs, underscores its importance as a potential target for therapeutic intervention. This guide provides a foundational resource for scientists and drug development professionals, enabling a more informed approach to research involving this vital biochemical reaction.

References

The Pivotal Role of MgATP(2-) in the Orchestration of Protein Synthesis and Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium adenosine (B11128) triphosphate (MgATP(2-)), the biologically active form of ATP, serves as a critical regulator of fundamental cellular processes, most notably protein synthesis and cell proliferation. The intracellular concentration of MgATP(2-) directly influences the rate of protein synthesis, a key determinant for cell growth and division. This technical guide provides an in-depth examination of the mechanisms by which MgATP(2-) governs these processes, with a focus on its role in key signaling pathways. We present quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions to offer a comprehensive resource for researchers in cellular biology and drug development.

Introduction: The Centrality of MgATP(2-) in Cellular Energetics and Regulation

While ATP is widely recognized as the primary energy currency of the cell, it is the chelation of ATP with a magnesium ion (Mg(2+)) to form MgATP(2-) that renders it biologically active for the vast majority of enzymatic reactions.[1][2] This complex is an essential cofactor for over 300 enzymes, including all kinases and ATPases, which are central to cellular signaling and metabolism.[1][3] The synthesis of proteins and the subsequent progression of the cell cycle are exquisitely sensitive to the intracellular availability of MgATP(2-). By acting as the phosphate (B84403) donor in all phosphorylation reactions, MgATP(2-) is a key regulator of the signaling cascades that control cell growth and proliferation.[3][4]

MgATP(2-) as a Critical Regulator of Protein Synthesis

Protein synthesis is a highly energy-demanding process and is tightly regulated to match cellular needs. The availability of MgATP(2-) is a key factor in this regulation, influencing multiple stages of translation.

The mTORC1 Signaling Nexus: A Key Target of MgATP(2-)

The mammalian target of rapamycin (B549165) complex 1 (mTORC1) is a central kinase that integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis.[5][6] As a kinase, mTORC1's activity is fundamentally dependent on MgATP(2-) as the substrate for phosphorylating its downstream effectors.[5] The regulation of protein synthesis by Mg(2+) is primarily mediated through the PI3K/mTOR pathway.[7][8]

Two of the most critical downstream targets of mTORC1 in the context of translation are:

  • 4E-Binding Protein 1 (4E-BP1): In its hypophosphorylated state, 4E-BP1 binds to the eukaryotic initiation factor 4E (eIF4E), preventing the assembly of the eIF4F complex, a critical step in cap-dependent translation initiation.[9][10] Upon phosphorylation by mTORC1, a process requiring MgATP(2-), 4E-BP1 dissociates from eIF4E, allowing for the formation of the eIF4F complex and the initiation of translation.[11][12][13]

  • Ribosomal Protein S6 Kinase 1 (S6K1): mTORC1-mediated phosphorylation of S6K1, also dependent on MgATP(2-), activates it.[6][14] Activated S6K1 then phosphorylates several targets, including ribosomal protein S6 (rpS6) and other factors that promote mRNA biogenesis, ribosome biogenesis, and translation elongation, further enhancing the cell's protein synthesis capacity.[15][16][17]

The following diagram illustrates the central role of MgATP(2-) in the mTORC1 signaling pathway leading to the initiation of protein synthesis.

mTORC1_Signaling cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors cluster_translation Translation Initiation Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Nutrients Nutrients Nutrients->mTORC1 ADP ADP mTORC1->ADP 4EBP1 4E-BP1 mTORC1->4EBP1 P S6K1 S6K1 mTORC1->S6K1 P MgATP MgATP(2-) MgATP->mTORC1 eIF4E eIF4E 4EBP1->eIF4E Binds & Inhibits p_4EBP1 p-4E-BP1 eIF4F eIF4F Complex Assembly eIF4E->eIF4F p_S6K1 p-S6K1 Translation Protein Synthesis p_S6K1->Translation eIF4F->Translation

MgATP(2-) dependent mTORC1 signaling pathway.

The Interplay between Protein Synthesis and Cell Proliferation

The progression of the cell cycle is intrinsically linked to the rate of protein synthesis. A critical accumulation of proteins during the G1 phase is necessary for the cell to pass the restriction point and commit to DNA synthesis (S phase) and subsequent mitosis.[8][18]

Quantitative Relationship between Mg(2+) Concentration, Protein Synthesis, and DNA Synthesis

Studies have demonstrated a direct correlation between intracellular Mg(2+) concentration, which dictates the level of MgATP(2-), and the rates of both protein and DNA synthesis. The relationship is often described as a parabola-like curve, where synthesis rates increase with rising Mg(2+) concentrations up to an optimal level, beyond which higher concentrations can become inhibitory.[7][8] A sharp increase in protein synthesis is observed within the physiological range of intracellular free Mg(2+) (0.05–0.08 µmole/mg protein).[4]

The table below summarizes the conceptual relationship between extracellular Mg(2+) concentration and its effects on key cellular processes, as derived from experimental observations.

Extracellular Mg(2+) ConcentrationIntracellular Mg(2+) LevelRate of Protein SynthesisRate of DNA Synthesis / Cell Proliferation
LowSub-optimalDecreasedInhibited
OptimalPhysiologicalMaximalMaximal
HighSupra-physiologicalDecreasedInhibited

Table 1: Conceptual relationship between Mg(2+) concentration and cellular processes.

MgATP(2-) and Cell Cycle Progression

The role of MgATP(2-) extends beyond its requirement for the synthesis of proteins necessary for cell cycle progression. It is also the direct energy source for the cyclin-dependent kinases (CDKs) that drive the transitions between cell cycle phases. Therefore, adequate levels of MgATP(2-) are essential for both the production of cell cycle machinery and the enzymatic activity that propels the cell through division.

The following diagram illustrates the logical relationship between MgATP(2-), protein synthesis, and cell proliferation.

Cell_Proliferation_Logic MgATP MgATP(2-) Availability Protein_Synthesis Rate of Protein Synthesis MgATP->Protein_Synthesis Regulates G1_Progression G1 Phase Progression Protein_Synthesis->G1_Progression Drives DNA_Synthesis DNA Synthesis (S Phase) G1_Progression->DNA_Synthesis Initiates Cell_Division Cell Division (M Phase) DNA_Synthesis->Cell_Division Leads to Cell_Proliferation Cell Proliferation Cell_Division->Cell_Proliferation Results in

Logical flow from MgATP(2-) to cell proliferation.

Experimental Methodologies

A variety of experimental techniques are employed to investigate the role of MgATP(2-) in protein synthesis and cell proliferation. Below are detailed protocols for key assays.

Manipulation and Measurement of Intracellular Mg(2+)

Protocol 1: Modulating Intracellular Mg(2+) Concentration

  • Cell Culture: Plate cells (e.g., SaOS-2, 3T3 fibroblasts) in standard culture medium and allow them to adhere.[19]

  • Magnesium Depletion (Optional): To study the effects of Mg(2+) deficiency, culture cells in a magnesium-free medium supplemented with a low percentage of dialyzed fetal bovine serum (dFBS) for 24 hours to synchronize cells and reduce intracellular magnesium.[19]

  • Varying Extracellular Mg(2+): Prepare culture media with varying concentrations of MgCl₂ or MgSO₄ (e.g., 0 mM, 0.2 mM, 0.8 mM, 1 mM, 5 mM, 10 mM, 20 mM).[4][20]

  • Ionophore Treatment (Optional): To facilitate the rapid equilibration of intracellular and extracellular Mg(2+), the divalent cation ionophore A23187 can be used at a low concentration (e.g., 1-10 µM).[4]

  • Incubation: Incubate the cells in the prepared media for the desired duration (e.g., 3, 17, 24, or 48 hours) before proceeding with downstream assays.[4][19]

Protocol 2: Measurement of Intracellular Free Mg(2+) using Mag-Fura-2 AM

  • Dye Loading: Incubate cells with Mag-Fura-2 AM (e.g., 1-5 µM) in a suitable buffer (e.g., HEPES-buffered saline) for 30-60 minutes at 37°C.[4][21]

  • Washing: Wash the cells twice with the buffer to remove extracellular dye.

  • Fluorescence Measurement: Using a fluorescence plate reader or microscope equipped with appropriate filters, measure the fluorescence emission at ~510 nm after excitation at ~330 nm (Mg(2+)-bound) and ~370 nm (Mg(2+)-free).[21]

  • Ratio Calculation: Calculate the ratio of the fluorescence intensities (F₃₃₀/F₃₇₀).

  • Calibration: At the end of the experiment, determine the minimum (Rmin) and maximum (Rmax) ratios by treating the cells with a Mg(2+)-free buffer containing a high concentration of a Mg(2+) chelator (e.g., EDTA) and then a saturating concentration of Mg(2+), respectively.

  • Concentration Calculation: Calculate the intracellular free Mg(2+) concentration using the Grynkiewicz equation.

Assays for Protein Synthesis

Protocol 3: Click-iT® AHA/OPP Protein Synthesis Assay

This method utilizes amino acid analogs containing a bioorthogonal handle (an alkyne or azide) that are incorporated into newly synthesized proteins.[1][2][22][23][24]

  • Metabolic Labeling: Incubate cells in a methionine-free medium for 30-60 minutes to deplete endogenous methionine. Then, add L-azidohomoalanine (AHA) or O-propargyl-puromycin (OPP) to the medium at a working concentration (e.g., 20-50 µM) and incubate for the desired labeling period (e.g., 30 minutes to 4 hours).[2][22]

  • Cell Fixation and Permeabilization: Wash the cells with PBS, then fix with 3.7-4% formaldehyde (B43269) or paraformaldehyde for 15 minutes. Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 15-20 minutes.[2][22]

  • Click Reaction: Prepare a reaction cocktail containing a fluorescently labeled alkyne (if using AHA) or azide (B81097) (if using OPP), a copper(I) catalyst, and a copper-chelating ligand. Incubate the fixed and permeabilized cells with the reaction cocktail for 30 minutes at room temperature, protected from light.[1][2]

  • Washing and Imaging: Wash the cells with a rinse buffer and then PBS. If desired, counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst 33342).[1][2]

  • Analysis: Image the cells using fluorescence microscopy. The fluorescence intensity is proportional to the amount of newly synthesized protein.

The following diagram outlines the workflow for the Click-iT® protein synthesis assay.

Click_iT_Workflow Start Start: Cultured Cells Labeling 1. Metabolic Labeling (AHA or OPP) Start->Labeling Fix_Perm 2. Fixation & Permeabilization Labeling->Fix_Perm Click_Reaction 3. Click Reaction (Fluorescent Tagging) Fix_Perm->Click_Reaction Imaging 4. Washing & Imaging Click_Reaction->Imaging Analysis 5. Data Analysis (Quantify Fluorescence) Imaging->Analysis End End: Protein Synthesis Rate Analysis->End

Workflow for the Click-iT® protein synthesis assay.

Protocol 4: Ribosome Profiling (Ribo-Seq)

Ribosome profiling provides a genome-wide snapshot of translation by sequencing ribosome-protected mRNA fragments.[25][26][27][28][29]

  • Translation Arrest: Treat cells with a translation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA.

  • Cell Lysis and Nuclease Digestion: Lyse the cells and treat the lysate with RNase I to digest mRNA not protected by ribosomes.

  • Ribosome Isolation: Isolate the ribosome-mRNA complexes by ultracentrifugation through a sucrose (B13894) cushion.

  • Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints).

  • Library Preparation: Ligate adapters to the 3' and 5' ends of the footprints, perform reverse transcription, and PCR amplify the resulting cDNA to generate a sequencing library.

  • Deep Sequencing: Sequence the library using a next-generation sequencing platform.

  • Data Analysis: Align the sequencing reads to a reference genome or transcriptome to determine the density of ribosomes on each mRNA, which reflects the rate of its translation.

Assay for Cell Proliferation

Protocol 5: MTT Cell Proliferation Assay

The MTT assay measures cell viability and proliferation based on the metabolic activity of the cells.[19][30]

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with varying concentrations of Mg(2+) as described in Protocol 1.

  • MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or an acidic solution of isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable, proliferating cells.

Conclusion and Future Directions

The role of MgATP(2-) as a master regulator of protein synthesis and cell proliferation is unequivocal. Its availability directly impacts the activity of key signaling pathways, most notably the mTORC1 cascade, thereby dictating the cell's capacity for growth and division. A comprehensive understanding of these mechanisms is paramount for basic research into cellular homeostasis and is of significant interest to the field of drug development, particularly in oncology, where the dysregulation of cell proliferation is a hallmark of cancer. Future research should focus on elucidating the precise kinetics of MgATP(2-)-dependent enzymes within the cellular milieu and exploring the therapeutic potential of targeting Mg(2+) transport and metabolism to modulate proliferative diseases. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for such endeavors.

References

An In-depth Technical Guide to the Chemical and Physical Properties of MgATP(2-)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of the magnesium-adenosine triphosphate complex, MgATP(2-). This complex is of paramount importance in numerous biological processes, serving as the primary energy currency of the cell and a crucial cofactor for a vast array of enzymes, including kinases, which are central to cellular signaling and are prominent targets in drug development. A thorough understanding of the fundamental properties of MgATP(2-) is essential for researchers in biochemistry, molecular biology, and pharmacology.

Chemical and Physical Properties

MgATP(2-) is a coordination complex formed between a magnesium ion (Mg²⁺) and the adenosine (B11128) triphosphate (ATP) molecule. The interaction with magnesium is critical for stabilizing the polyphosphate chain of ATP and modulating its reactivity.[1]

Table 1: General and Computed Properties of MgATP(2-)

PropertyValueSource
Molecular Formula C₁₀H₁₂MgN₅O₁₃P₃²⁻[2]
Molecular Weight 527.45 g/mol [3]
Exact Mass 526.9494881 Da[2]
Charge -2[2]
Hydrogen Bond Donor Count 3[2]
Hydrogen Bond Acceptor Count 17[2]
Rotatable Bond Count 7[2]
Topological Polar Surface Area 290 Ų[2]
Solubility Soluble in water (50 mg/ml for the salt)[4]

Stability and Thermodynamics of MgATP(2-) Formation

The formation of the MgATP(2-) complex is a dynamic equilibrium, the position of which is influenced by factors such as pH, ionic strength, and temperature. The stability of the complex is described by its stability constant (Ks) or its inverse, the dissociation constant (Kd).

Table 2: Selected Stability and Dissociation Constants for MgATP(2-)

log(Ks)KdTemperature (°C)Ionic Strength (M)pHReference
4.70-300.1-[5]
-50 ± 10 µM-Physiological-
4.00100 µM370.157.0[6]
3.88132 µM250.27.0[6]

The thermodynamic parameters associated with the formation of MgATP(2-) provide insight into the nature of the interaction.

Table 3: Thermodynamic Parameters for MgATP(2-) Formation

ΔG° (kcal/mol)ΔH° (kcal/mol)ΔS° (cal/mol·K)Temperature (°C)Ionic Strength (M)pHReference
-5.46-3.56.6250.27.0[7][8]
-5.7-4.54.0370.27.0[9]

Spectral Properties

31P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful technique for studying the interaction between Mg²⁺ and ATP. The chemical shifts of the three phosphorus nuclei (α, β, and γ) of ATP are sensitive to the binding of magnesium. Complexation with Mg²⁺ typically leads to a downfield shift of the β and γ phosphate (B84403) resonances and a smaller upfield shift of the α phosphate resonance.[10][11]

Table 4: Representative ³¹P NMR Chemical Shifts (δ) of ATP and MgATP(2-)

Phosphorus NucleusATP (Na⁺ salt, <10 mM salt) (ppm)MgATP Complex (representative) (ppm)
α-P-11.44~ -10.7
β-P-22.91~ -20.1 to -21.6
γ-P-8.36~ -5.7 to -8.7

Note: Chemical shifts are highly dependent on experimental conditions such as pH, temperature, ionic strength, and the specific counter-ions present. The values presented are illustrative.[11][12]

UV-Visible Spectroscopy

The UV-Vis absorption spectrum of MgATP(2-) is dominated by the adenine (B156593) chromophore. The absorption maximum is in the ultraviolet region.

Table 5: UV-Visible Absorption Properties of ATP

Wavelength (λmax)Molar Extinction Coefficient (ε)Solvent/Conditions
259 nm15,400 M⁻¹cm⁻¹100 mM phosphate buffer, pH 7.0

The binding of Mg²⁺ to the phosphate chain does not significantly alter the electronic structure of the adenine ring, and therefore, large shifts in the UV-Vis spectrum are not typically observed upon complex formation.[13][14]

Experimental Protocols

Determination of MgATP(2-) Stability Constant by ³¹P NMR Titration

This protocol outlines a general procedure for determining the stability constant of MgATP(2-) by monitoring the change in ³¹P NMR chemical shifts of ATP upon titration with Mg²⁺.

  • Sample Preparation:

    • Prepare a stock solution of ATP (e.g., 10 mM) in a suitable buffer (e.g., 20 mM Tris-HCl, 140 mM KCl) with a known pH (e.g., 7.2). Include a small percentage of D₂O for field locking.

    • Prepare a concentrated stock solution of MgCl₂ (e.g., 1 M) in the same buffer.

    • Prepare a series of NMR tubes, each containing the ATP solution at a fixed concentration (e.g., 1 mM) and varying concentrations of MgCl₂. The range of Mg²⁺ concentrations should span from well below to well above the expected Kd.

  • NMR Data Acquisition:

    • Acquire ³¹P NMR spectra for each sample at a constant temperature (e.g., 24 °C).

    • Use a one-pulse sequence, with or without proton decoupling.

    • Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectra (Fourier transformation, phasing, and baseline correction).

    • Determine the chemical shifts of the α, β, and γ phosphorus resonances for each Mg²⁺ concentration.

    • Plot the change in chemical shift (Δδ) for one of the sensitive resonances (typically β or γ) as a function of the total Mg²⁺ concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a 1:1 binding model) to extract the dissociation constant (Kd), from which the stability constant (Ks = 1/Kd) can be calculated.[1][15]

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_atp Prepare ATP stock in buffered D2O prep_tubes Create NMR tubes with fixed [ATP] and varying [Mg2+] prep_atp->prep_tubes prep_mg Prepare MgCl2 stock in same buffer prep_mg->prep_tubes acquire Acquire 31P NMR spectra at constant temperature prep_tubes->acquire process Process spectra (FT, phase, baseline) acquire->process determine_shifts Determine chemical shifts (δα, δβ, δγ) process->determine_shifts plot_data Plot Δδ vs. [Mg2+] determine_shifts->plot_data fit_curve Fit binding isotherm plot_data->fit_curve calculate_kd Calculate Kd and Ks fit_curve->calculate_kd

Workflow for determining MgATP(2-) stability constant by ³¹P NMR.
Characterization of Mg²⁺-ATP Binding by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) in a single experiment.

  • Sample Preparation:

    • Prepare a solution of ATP (e.g., in the sample cell) and a solution of MgCl₂ (e.g., in the syringe) in the same, thoroughly degassed buffer. The concentrations should be chosen based on the expected binding affinity.

    • The concentration of the species in the syringe should be 10-20 times higher than the species in the cell.

  • ITC Experiment Setup:

    • Equilibrate the instrument to the desired temperature (e.g., 25 °C).

    • Load the ATP solution into the sample cell and the MgCl₂ solution into the injection syringe.

    • Perform a series of small, sequential injections of the MgCl₂ solution into the ATP solution.

  • Data Acquisition and Analysis:

    • The instrument records the heat change associated with each injection.

    • Integrate the heat signal for each injection to obtain the heat released/absorbed per mole of injectant.

    • Plot the heat change per injection against the molar ratio of Mg²⁺ to ATP.

    • Fit the resulting titration curve to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.[16][17][18]

experimental_workflow_itc cluster_exp Experiment cluster_analysis Data Analysis prep_atp Prepare and degas ATP solution load_cell Load ATP into sample cell prep_atp->load_cell prep_mg Prepare and degas MgCl2 solution load_syringe Load MgCl2 into injection syringe prep_mg->load_syringe titrate Perform sequential injections at constant T load_cell->titrate load_syringe->titrate integrate Integrate heat peaks titrate->integrate plot_data Plot heat change vs. molar ratio integrate->plot_data fit_curve Fit titration curve plot_data->fit_curve calc_thermo Determine Ka, ΔH, n, and calculate ΔG, ΔS fit_curve->calc_thermo

General workflow for an ITC experiment of Mg²⁺ binding to ATP.

Role in Cellular Signaling: The PI3K/Akt/mTOR Pathway

MgATP(2-) is the active form of ATP utilized by kinases, which are enzymes that catalyze the transfer of a phosphate group to a substrate. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Many of the kinases in this pathway are key targets for drug development, particularly in oncology. MgATP(2-) serves as the essential co-substrate for these phosphorylation events.[19][20][21]

pi3k_akt_mtor_pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk Binds pi3k PI3K rtk->pi3k Activates pip2 PIP2 pi3k->pip2 pip3 PIP3 pip2->pip3 Phosphorylation pdk1 PDK1 pip3->pdk1 Recruits & Activates akt Akt pip3->akt Recruits pdk1->akt Phosphorylates tsc TSC1/TSC2 akt->tsc Inhibits rheb Rheb tsc->rheb Inhibits mtorc1 mTORC1 rheb->mtorc1 Activates downstream Downstream Effectors (e.g., S6K, 4E-BP1) mtorc1->downstream Phosphorylates proliferation Cell Growth, Proliferation, Survival downstream->proliferation Leads to mgatp1 MgATP(2-) mgatp1->pi3k mgatp2 MgATP(2-) mgatp2->akt mgatp3 MgATP(2-) mgatp3->mtorc1

MgATP(2-) as a co-substrate in the PI3K/Akt/mTOR signaling pathway.

In this pathway, PI3K, Akt, and mTOR are all kinases that require MgATP(2-) to phosphorylate their respective substrates. For instance, PI3K phosphorylates PIP2 to generate PIP3, a reaction that consumes MgATP(2-). Subsequently, Akt and mTORC1, upon activation, phosphorylate a multitude of downstream targets, each phosphorylation event being dependent on the availability of MgATP(2-). Therefore, the intracellular concentration and availability of MgATP(2-) can directly influence the flux through this critical signaling network.[19][20][21]

References

Methodological & Application

Application Notes and Protocols for Preparing MgATP²⁻ Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine triphosphate (ATP) is a critical molecule that provides the energy for a vast number of biochemical reactions within cells. In the majority of these processes, ATP is not utilized in its free form but as a complex with a magnesium ion (Mg²⁺), specifically as MgATP²⁻. This complex is the biologically active substrate for a wide range of enzymes, including kinases, ATPases, and ligases, which are central to cellular signaling, metabolism, and replication.[1][2] The precise preparation of MgATP²⁻ solutions is therefore of paramount importance for the accuracy and reproducibility of in vitro assays designed to study these enzymes.

This document provides detailed protocols and application notes for the preparation of MgATP²⁻ solutions, ensuring optimal conditions for in vitro assays. It covers the principles of preparation, quantitative data for common applications, and visual guides to relevant signaling pathways and experimental workflows.

Principle of MgATP²⁻ Preparation

The formation of the MgATP²⁻ complex is a dynamic equilibrium between ATP⁴⁻, Mg²⁺, and MgATP²⁻. To ensure that the majority of ATP is in the biologically active MgATP²⁻ form, it is crucial to use an appropriate molar ratio of magnesium to ATP. Typically, a slight molar excess of Mg²⁺ is used to drive the equilibrium towards the formation of the MgATP²⁻ complex.[3][4] It is important to note that a large excess of free Mg²⁺ can sometimes be inhibitory to certain enzymes, so the optimal ratio should be determined empirically for the specific assay.[5] The pH of the final solution is also a critical factor and should be adjusted to the desired physiological range, typically around 7.0-7.5, as ATP is less stable at acidic or highly alkaline pH.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data for the preparation and use of MgATP²⁻ solutions in in vitro assays.

Table 1: Recommended Stock Solution Concentrations and Ratios

ComponentStock ConcentrationTypical Molar Ratio (Mg²⁺:ATP)Final Assay Concentration Range
ATP (disodium or sodium salt)100 mM - 200 mM1:1 to 1.1:110 µM - 10 mM
MgCl₂ or MgSO₄1 M--
Buffer (e.g., Tris-HCl, HEPES)1 M-20 mM - 50 mM

Table 2: Stability of MgATP²⁻ Solutions

Storage TemperatureDuration of StabilityNotes
Room TemperatureA few hoursProne to hydrolysis.
4°CUp to one weekFor short-term storage.
-20°CSeveral monthsRecommended for long-term storage. Aliquoting is advised to avoid repeated freeze-thaw cycles.[6][8]
-80°CAt least 1 yearOptimal for long-term storage.[9]

Experimental Protocols

Protocol 1: Preparation of a 100 mM MgATP²⁻ Stock Solution

This protocol provides a method for preparing a 100 mM stock solution of MgATP²⁻ at pH 7.0.

Materials:

  • Adenosine 5'-triphosphate disodium (B8443419) salt (ATP-Na₂)

  • Magnesium chloride hexahydrate (MgCl₂·6H₂O) or Magnesium sulfate (B86663) (MgSO₄)

  • 1 M Tris-HCl or HEPES buffer, pH 7.5

  • High-purity water (e.g., Milli-Q or equivalent)

  • 1 M NaOH and 1 M HCl for pH adjustment

  • pH meter

  • Sterile microcentrifuge tubes or vials for aliquoting

Procedure:

  • Calculate the required mass of ATP: Determine the molecular weight of your specific lot of ATP-Na₂ and calculate the mass needed to prepare 10 ml of a 100 mM solution.

  • Dissolve ATP: In a suitable container, dissolve the calculated mass of ATP-Na₂ in 8.0 ml of high-purity water. Mix gently until fully dissolved.

  • Add Magnesium: Add 1.0 ml of a 1 M MgCl₂ or MgSO₄ stock solution to the ATP solution. This will result in a 1:1 molar ratio of Mg²⁺ to ATP.

  • Adjust pH: Carefully measure the pH of the solution. It will likely be acidic. Adjust the pH to 7.0 by adding small increments of 1 M NaOH. Use 1 M HCl if you overshoot the target pH.

  • Final Volume Adjustment: Once the pH is stable at 7.0, add high-purity water to bring the final volume to 10.0 ml.

  • Aliquoting and Storage: Dispense the 100 mM MgATP²⁻ solution into small, single-use aliquots (e.g., 100-200 µl) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.[8]

Protocol 2: Preparation of a 200 mM MgATP²⁻ Stock Solution

For assays requiring higher concentrations of MgATP²⁻, a 200 mM stock solution can be prepared.

Materials:

  • Adenosine 5'-triphosphate disodium salt (ATP-Na₂)

  • Magnesium chloride hexahydrate (MgCl₂·6H₂O)

  • 1.7 M Tris solution

  • High-purity water

  • pH meter

Procedure:

  • Weigh Reagents: For a final volume of 20 ml, weigh out 2.2 g of ATP and 0.813 g of MgCl₂.[6]

  • Dissolve: Add the ATP and MgCl₂ to 10 ml of high-purity water and mix until dissolved.

  • pH Adjustment: Adjust the pH to 7.0 using a 1.7 M Tris solution.[6]

  • Final Volume: Bring the final volume to 20 ml with high-purity water.

  • Storage: Aliquot and store at -20°C.[6]

Visualizations

Signaling Pathway: Kinase Activation

The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK), where MgATP²⁻ is the phosphate (B84403) donor for downstream signal transduction.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase RTK->RTK ADP ADP RTK->ADP Substrate Substrate Protein RTK->Substrate 3. Kinase Activity Ligand Ligand Ligand->RTK 1. Binding & Dimerization MgATP MgATP²⁻ MgATP->RTK Phosphate Donor PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Response Cellular Response PhosphoSubstrate->Response 4. Downstream Signaling

Caption: Simplified Receptor Tyrosine Kinase signaling pathway.

Experimental Workflow: In Vitro Kinase Assay

This diagram outlines a typical workflow for performing an in vitro kinase assay using a prepared MgATP²⁻ solution.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Kinase - Substrate - Buffer - MgATP²⁻ Solution start->prep_reagents setup_reaction Set up Reaction Mixture (Kinase, Substrate, Buffer) prep_reagents->setup_reaction initiate_reaction Initiate Reaction (Add MgATP²⁻) setup_reaction->initiate_reaction incubate Incubate at Optimal Temperature and Time initiate_reaction->incubate stop_reaction Stop Reaction (e.g., add EDTA, SDS) incubate->stop_reaction detection Detection of Phosphorylation (e.g., Antibody-based, Luminescence) stop_reaction->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: General workflow for an in vitro kinase assay.

References

Application Notes and Protocols for Utilizing MgATP(2-) in DNA Ligase Mechanism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the critical role of the magnesium-adenosine triphosphate complex (MgATP(2-)) in the mechanism of DNA ligases. Detailed protocols for key experiments are included to facilitate research into DNA ligation, enzyme kinetics, and the development of novel therapeutics targeting this essential enzymatic process.

Introduction to DNA Ligase and the Role of MgATP(2-)

DNA ligases are vital enzymes that catalyze the formation of phosphodiester bonds, joining breaks in the phosphodiester backbone of DNA. This function is indispensable for DNA replication, repair, and recombination.[1][2] The ligation reaction is a three-step process that is energetically driven by the hydrolysis of a high-energy cofactor.[3][4][5] While some prokaryotic ligases utilize NAD+, the vast majority of eukaryotic, archaeal, and viral DNA ligases, including the commonly used T4 DNA ligase, are ATP-dependent.[1][2][5]

The true substrate for these enzymes is not ATP itself, but rather the chelated MgATP(2-) complex. Magnesium ions play a crucial role in the catalytic mechanism, with studies suggesting a two-metal ion mechanism for the nucleotidyl transfer step.[6][7] One magnesium ion is thought to coordinate with the ATP, while a second, more weakly bound ion, is required for the adenylylation of the enzyme.[7] The concentration of Mg(2+) can significantly influence the reaction kinetics, with changes in magnesium levels potentially altering the rate-limiting step of the ligation reaction.[7]

The Three-Step Mechanism of DNA Ligation

The universally conserved mechanism of ATP-dependent DNA ligases proceeds through three sequential nucleotidyl transfer steps:[3][4][5][8]

  • Enzyme Adenylylation: The DNA ligase reacts with MgATP(2-), resulting in the covalent attachment of an adenosine (B11128) monophosphate (AMP) moiety to a conserved lysine (B10760008) residue in the enzyme's active site, with the release of pyrophosphate (PPi).[3][4][5]

  • AMP Transfer to DNA: The activated AMP group is transferred from the adenylylated ligase to the 5'-phosphate of the nicked DNA strand, forming a DNA-adenylate intermediate.[3][4][5]

  • Phosphodiester Bond Formation: The 3'-hydroxyl group at the nick attacks the activated 5'-phosphate of the DNA-adenylate, forming the final phosphodiester bond and releasing AMP.[3][4][5]

Below is a diagram illustrating this fundamental biological process.

DNA_Ligation_Mechanism cluster_step1 Step 1: Enzyme Adenylylation cluster_step2 Step 2: AMP Transfer to DNA cluster_step3 Step 3: Phosphodiester Bond Formation E DNA Ligase (E) E_MgATP E•MgATP(2-) Complex E->E_MgATP + MgATP(2-) MgATP MgATP(2-) MgATP->E_MgATP E_AMP E-AMP (Adenylylated Ligase) E_MgATP->E_AMP Catalysis PPi PPi E_MgATP->PPi Release E_AMP_DNA E-AMP•Nicked DNA Complex E_AMP->E_AMP_DNA + Nicked DNA Nicked_DNA Nicked DNA Nicked_DNA->E_AMP_DNA DNA_AMP DNA-AMP E_AMP_DNA->DNA_AMP AMP Transfer E_free2 DNA Ligase (E) E_AMP_DNA->E_free2 Release E_DNA_AMP E•DNA-AMP Complex DNA_AMP->E_DNA_AMP + E E_free2->E_DNA_AMP Sealed_DNA Sealed DNA E_DNA_AMP->Sealed_DNA Nick Sealing AMP AMP E_DNA_AMP->AMP Release E_free3 DNA Ligase (E) E_DNA_AMP->E_free3 Release

Figure 1. The three-step mechanism of ATP-dependent DNA ligation.

Quantitative Data on MgATP(2-) in DNA Ligase Reactions

Understanding the kinetics of DNA ligase interaction with MgATP(2-) is crucial for mechanistic studies and inhibitor design. The following table summarizes key kinetic parameters for T4 DNA ligase. It is important to note that nucleotide binding rates are influenced by the coordination state of ATP, with free ATP(4-) generally exhibiting faster binding than the magnesium-complexed forms.[6]

EnzymeParameterValueConditionsReference
T4 DNA LigaseATP Binding Rate (kon for ATP(4-))> 108 M-1s-1Absence of DNA, varied Mg(2+)[6]
T4 DNA LigaseATP Binding Rate (kon for MgATP(2-))~107 M-1s-1Absence of DNA, varied Mg(2+)[6]
T4 DNA LigaseATP Binding Rate (kon for Mg2ATP(0))~106 M-1s-1Absence of DNA, varied Mg(2+)[6]
T4 DNA LigaseActivation Energy (Self-Adenylylation)16.2 kcal·mol-1Varied temperature[9]
T4 DNA LigaseActivation Energy (Transadenylylation)0.9 kcal·mol-1Varied temperature[9]
T4 DNA LigaseActivation Energy (Nick Sealing)16.3-18.8 kcal·mol-1Varied temperature[9]

Experimental Protocols

Detailed methodologies for studying the role of MgATP(2-) in DNA ligase mechanisms are provided below. These protocols are foundational and can be adapted for specific research questions.

Protocol 1: DNA Ligase Activity Assay (Gel-Based)

This protocol is designed to measure the catalytic activity of DNA ligase by monitoring the conversion of a nicked or cohesive-ended DNA substrate to a ligated product.

Materials:

  • Purified DNA Ligase (e.g., T4 DNA Ligase)

  • Nicked or cohesive-ended DNA substrate (e.g., fluorescently labeled or radiolabeled oligonucleotides annealed to a complementary strand)

  • 10X T4 DNA Ligase Reaction Buffer (e.g., 500 mM Tris-HCl, 100 mM MgCl₂, 100 mM DTT)

  • 10 mM ATP solution

  • Nuclease-free water

  • Formamide Stop Buffer (98% formamide, 10 mM EDTA, bromophenol blue, xylene cyanol)

  • Urea-Polyacrylamide Gel (e.g., 15%)

  • TBE Buffer (Tris-borate-EDTA)

  • Fluoroimager or Phosphorimager

Procedure:

  • Reaction Setup: On ice, prepare a master mix containing the reaction buffer, DNA substrate, and nuclease-free water. For a standard 20 µL reaction, a typical setup would be:

    • 2 µL 10X T4 DNA Ligase Buffer

    • 1 µL 10 mM ATP

    • X µL DNA substrate (to a final concentration of ~0.1-1 µM)

    • Y µL Nuclease-free water (to a final volume of 19 µL)

  • Enzyme Addition: Add 1 µL of appropriately diluted DNA ligase to the reaction tube. The amount of enzyme will need to be optimized for the specific substrate and desired reaction time.

  • Incubation: Mix gently by pipetting and incubate at the desired temperature. For cohesive ends, 16°C for 30 minutes to overnight is common. For blunt ends, room temperature for 2 hours or 16°C overnight is recommended.[10]

  • Reaction Quenching: Stop the reaction by adding an equal volume (20 µL) of Formamide Stop Buffer.

  • Denaturation: Heat the samples at 95°C for 5 minutes to denature the DNA.

  • Gel Electrophoresis: Load the samples onto a denaturing urea-polyacrylamide gel. Run the gel in 1X TBE buffer until the dye front has migrated an appropriate distance.[11]

  • Visualization and Quantification: Visualize the gel using a fluoroimager or phosphorimager. The ligated product will migrate slower than the unligated substrate. Quantify the band intensities to determine the percentage of ligated product.

The following diagram outlines the general workflow for this assay.

Ligase_Activity_Assay_Workflow start Start setup Prepare Reaction Mix (Buffer, ATP, DNA Substrate) start->setup add_enzyme Add DNA Ligase setup->add_enzyme incubate Incubate (e.g., 16°C or RT) add_enzyme->incubate quench Quench Reaction (Formamide Stop Buffer) incubate->quench denature Denature at 95°C quench->denature gel Urea-PAGE Electrophoresis denature->gel visualize Visualize and Quantify (Fluoroimager/Phosphorimager) gel->visualize end End visualize->end

Figure 2. General workflow for a gel-based DNA ligase activity assay.

Protocol 2: Pre-Steady-State Kinetics of Enzyme Adenylylation

This protocol uses a rapid quench-flow instrument to measure the rate of the first step of the ligation reaction: the formation of the covalent enzyme-AMP intermediate.

Materials:

  • Purified DNA Ligase

  • [α-³²P]ATP

  • 10X T4 DNA Ligase Reaction Buffer (without ATP)

  • Nuclease-free water

  • EDTA solution (to quench the reaction)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Reactant Preparation: Prepare two syringes for the rapid quench-flow instrument.

    • Syringe A: DNA ligase in 1X reaction buffer.

    • Syringe B: [α-³²P]ATP in 1X reaction buffer.

  • Rapid Mixing and Quenching: The instrument will rapidly mix the contents of the two syringes to initiate the reaction. After a defined, short time interval (milliseconds to seconds), the reaction is quenched by mixing with EDTA.

  • Precipitation and Washing: The quenched reaction mixture is spotted onto a filter, and the protein is precipitated with cold TCA. The filter is washed to remove unincorporated [α-³²P]ATP.

  • Quantification: The amount of ³²P-AMP covalently bound to the ligase on the filter is quantified using a scintillation counter.

  • Data Analysis: By varying the reaction time, a time course of enzyme adenylylation can be generated. The data can be fit to a single exponential equation to determine the observed rate constant (kobs). By performing the experiment at various ATP concentrations, the maximal rate of adenylylation (kmax) and the Michaelis constant (Km) for ATP can be determined.

Applications in Drug Development

The essential role of DNA ligases in cellular processes makes them attractive targets for the development of antimicrobial and anticancer agents.[12][13] Understanding the kinetics and mechanism of the MgATP(2-)-dependent steps is fundamental to designing specific and potent inhibitors. For instance, compounds that act as non-competitive inhibitors with respect to MgATP(2-) or that specifically target the enzyme-adenylate intermediate could offer high specificity. The protocols described herein can be adapted for high-throughput screening of compound libraries to identify novel DNA ligase inhibitors.

Conclusion

The study of MgATP(2-) in DNA ligase mechanisms is a cornerstone of molecular biology and has significant implications for therapeutic development. The provided application notes, data summaries, and detailed protocols offer a robust framework for researchers to investigate the intricacies of DNA ligation, paving the way for new discoveries and the development of next-generation therapeutics.

References

Application of MgATP²⁻ in Muscle Contraction Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium-bound ATP (MgATP²⁻) is the primary physiological substrate that fuels muscle contraction. The hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi) by the myosin motor protein provides the chemical energy for the conformational changes that drive the sliding of actin and myosin filaments, resulting in force generation and muscle shortening. Understanding the kinetics and mechanics of the MgATP²⁻ interaction with the acto-myosin complex is fundamental to elucidating the molecular basis of muscle function in both health and disease. These application notes provide an overview of the role of MgATP²⁻ and detailed protocols for key in vitro experiments that are central to muscle contraction research and the development of novel therapeutics targeting the muscular system.

The Lymn-Taylor cycle describes the fundamental four-step process of muscle contraction, which is driven by the binding and hydrolysis of MgATP²⁻. This cycle illustrates the cyclical interaction between myosin and actin filaments, powered by the chemical energy released from ATP.

Lymn_Taylor_Cycle cluster_0 Actin-Myosin Cross-Bridge Cycle Rigor Rigor State (Myosin tightly bound to Actin) PostRigor Post-Rigor State (Myosin dissociated from Actin) Rigor->PostRigor 1. MgATP²⁻ binds to Myosin PrePower Pre-Power Stroke State (Myosin head cocked) PostRigor->PrePower 2. ATP Hydrolysis (Myosin head recocks) PowerStroke Power Stroke State (Force Generation) PrePower->PowerStroke 3. Myosin binds to Actin (Pi is released) PowerStroke->Rigor 4. Power Stroke (ADP is released)

Caption: The Lymn-Taylor cycle illustrating the four main steps of the actin-myosin cross-bridge cycle powered by MgATP²⁻.

Quantitative Data Summary

The interaction of MgATP²⁻ with the acto-myosin complex is characterized by several key kinetic parameters. These parameters can vary depending on the muscle fiber type, temperature, and experimental conditions.

ParameterDescriptionTypical Value RangeMuscle Type/ConditionReference
Km for MgATP (Vmax) Michaelis constant for MgATP in relation to maximum shortening velocity.0.16 - 0.56 mMXenopus laevis fast and slow muscle fibers[1]
Km for MgATP (Power Output) Michaelis constant for MgATP in relation to maximum power output.0.15 ± 0.03 mMXenopus laevis fast fibers[1]
Km for MgATP Hydrolysis Michaelis constant for the rate of MgATP hydrolysis.0.14 mMInsect flight muscle[2]
Apparent Dissociation Constant (Km) for Cross-bridge Detachment Concentration of MgATP required for half-maximal rate of cross-bridge detachment.2 mMInsect flight muscle[2]
Apparent Dissociation Constant (Km) for Cross-bridge Reattachment Concentration of MgATP influencing the rate of cross-bridge reattachment.0.09 mMInsect flight muscle[2]
Maximum Shortening Velocity (Vmax) The maximum velocity at which a muscle fiber can shorten under zero load.1.74 ± 0.12 L₀/s (fast fibers), 0.41 ± 0.15 L₀/s (slow fibers) at 5 mM MgATPXenopus laevis[1]
Maximum Power Output The peak mechanical power generated by the muscle fiber.73 ± 8 mW/g (fast fibers), 15 ± 5 mW/g (slow fibers) at 5 mM MgATPXenopus laevis[1]

Key Experimental Protocols

Skinned Muscle Fiber Preparation and Force Measurement

This protocol allows for the direct measurement of muscle mechanics while controlling the intracellular environment, including the concentration of MgATP²⁻.

Objective: To measure the force-velocity and force-pCa relationships in demembranated (skinned) muscle fibers at varying MgATP²⁻ concentrations.

Materials:

  • Single muscle fibers (e.g., from rabbit psoas or Xenopus iliofibularis)

  • Skinning solution (e.g., containing glycerol (B35011) and relaxing solution)

  • Relaxing solution (low Ca²⁺)

  • Activating solution (high Ca²⁺) with varying concentrations of MgATP²⁻

  • Force transducer and length controller apparatus

  • Microscope

Protocol:

  • Fiber Preparation:

    • Dissect a small bundle of muscle fibers and store in skinning solution at -20°C for at least 24 hours to permeabilize the cell membranes.

    • On the day of the experiment, transfer a small portion of the skinned muscle bundle to a dish containing relaxing solution.

    • Under a microscope, carefully dissect a single muscle fiber segment (2-3 mm in length).

  • Mounting the Fiber:

    • Attach the ends of the single fiber to a force transducer and a length controller using appropriate connectors (e.g., small clips or ties).

    • Adjust the sarcomere length to a desired value (e.g., 2.2 µm) using laser diffraction.

  • Experimental Procedure:

    • Immerse the mounted fiber in a temperature-controlled bath containing relaxing solution.

    • To initiate contraction, transfer the fiber to an activating solution with a specific pCa (e.g., pCa 4.5 for maximal activation) and the desired MgATP²⁻ concentration.

    • Record the isometric force generated by the fiber.

    • To measure the force-velocity relationship, perform a series of isotonic releases to different force levels and measure the corresponding shortening velocity.

    • Repeat the measurements with activating solutions containing different concentrations of MgATP²⁻ to determine its effect on force and shortening velocity.

Skinned_Fiber_Workflow cluster_workflow Skinned Fiber Experiment Workflow Dissect Dissect Muscle Bundle Skin Permeabilize in Skinning Solution Dissect->Skin Isolate Isolate Single Fiber Skin->Isolate Mount Mount Fiber on Apparatus Isolate->Mount Relax Equilibrate in Relaxing Solution Mount->Relax Activate Transfer to Activating Solution (Varying [MgATP²⁻]) Relax->Activate Measure Record Force and Velocity Activate->Measure Analyze Analyze Data Measure->Analyze

Caption: A streamlined workflow for conducting experiments with skinned muscle fibers.

Flash Photolysis of Caged ATP

This technique allows for the rapid and uniform increase in the concentration of MgATP²⁻ within a muscle fiber, enabling the study of pre-steady-state kinetics of muscle contraction.[3][4][5]

Objective: To investigate the transient kinetics of force development and relaxation upon rapid release of ATP.

Materials:

  • Skinned muscle fiber preparation (as above)

  • Caged ATP (e.g., P³-1-(2-nitrophenyl)ethyladenosine 5'-triphosphate)

  • High-intensity UV flash lamp

  • Force transducer and data acquisition system

  • Solutions with and without caged ATP and varying Ca²⁺ concentrations.

Protocol:

  • Fiber Preparation and Mounting: Prepare and mount a skinned muscle fiber as described in Protocol 1.

  • Rigor State Induction: Induce a rigor state (myosin strongly bound to actin) by incubating the fiber in a solution lacking ATP.

  • Incubation with Caged ATP: Transfer the rigor fiber to a solution containing caged ATP and a specific Ca²⁺ concentration. Allow time for the caged ATP to diffuse into the fiber.

  • Photolysis and Data Acquisition:

    • Trigger a high-intensity UV flash to photolyze the caged ATP, rapidly releasing free ATP within the fiber.

    • Simultaneously record the force response of the fiber with high temporal resolution.

  • Analysis: Analyze the transient changes in force, including the initial force drop (due to acto-myosin dissociation) followed by force development, to determine the rates of cross-bridge detachment and attachment.

In Vitro Motility Assay

This assay allows for the direct visualization and quantification of the movement of actin filaments propelled by myosin motors, providing insights into the effect of MgATP²⁻ on the kinetics of motor function.

Objective: To measure the velocity of actin filament movement driven by myosin at different MgATP²⁻ concentrations.

Materials:

  • Myosin (e.g., heavy meromyosin or subfragment-1)

  • Fluorescently labeled actin filaments

  • Flow cell (microscope slide with a coverslip creating a small chamber)

  • Motility buffer with varying concentrations of MgATP²⁻

  • Fluorescence microscope with a sensitive camera

Protocol:

  • Myosin Coating: Coat the surface of the flow cell with myosin molecules.

  • Actin Introduction: Introduce fluorescently labeled actin filaments into the flow cell in a buffer without ATP, allowing them to bind to the myosin.

  • Initiation of Motility: Perfuse the flow cell with motility buffer containing the desired concentration of MgATP²⁻ to initiate filament movement.

  • Data Acquisition and Analysis:

    • Record movies of the moving actin filaments using the fluorescence microscope.

    • Use tracking software to measure the velocity of individual filaments.

    • Repeat the experiment with different MgATP²⁻ concentrations to determine the relationship between ATP concentration and filament velocity.

Signaling and Regulatory Roles of MgATP²⁻

MgATP²⁻ is not only the fuel for contraction but also a key regulator of the process. Its concentration influences the kinetics of the cross-bridge cycle at multiple steps. The binding of MgATP²⁻ to the myosin head is the crucial step that leads to the dissociation of the myosin head from the actin filament, allowing for the cycle to repeat.[6][7] A decrease in MgATP²⁻ concentration slows down this detachment rate, leading to a prolonged attached state and reduced shortening velocity.[2]

MgATP_Regulation cluster_regulation Regulatory Role of MgATP²⁻ in the Cross-Bridge Cycle MgATP [MgATP²⁻] Detachment Cross-Bridge Detachment Rate MgATP->Detachment Directly Proportional To Shortening Muscle Shortening Velocity (Vmax) Detachment->Shortening Determines Relaxation Muscle Relaxation Detachment->Relaxation Essential For Power Power Output Shortening->Power Influences

Caption: Logical relationship showing how MgATP²⁻ concentration regulates key aspects of muscle contraction.

Application in Drug Development

The experimental protocols described above are invaluable tools in the development of drugs targeting muscle function. For instance, small molecules that modulate the ATPase activity of myosin or the affinity of myosin for actin can be screened and characterized using these assays. By studying the effects of candidate compounds on parameters such as force generation, shortening velocity, and the rates of cross-bridge cycling in the presence of varying MgATP²⁻ concentrations, researchers can gain insights into their mechanisms of action and potential therapeutic efficacy for conditions such as heart failure, skeletal myopathies, and neuromuscular diseases.

Conclusion

The study of MgATP²⁻'s role in muscle contraction is a cornerstone of muscle physiology and biophysics. The detailed protocols and quantitative data presented here provide a framework for researchers and drug development professionals to investigate the intricate mechanisms of muscle function and to explore novel therapeutic interventions targeting the molecular motors of life. The careful application of these techniques will continue to advance our understanding of this fundamental biological process.

References

Measuring the Affinity of MgATP²⁻ Binding to Proteins: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of established techniques for quantifying the binding affinity of Magnesium-Adenosine Triphosphate (MgATP²⁻) to proteins. Detailed application notes and step-by-step protocols are provided for key methodologies, accompanied by structured data tables for comparative analysis and visualizations of relevant signaling pathways and experimental workflows.

Introduction to MgATP²⁻-Protein Interactions

Adenosine triphosphate (ATP), in its physiologically relevant complex with magnesium ions (MgATP²⁻), is the primary energy currency of the cell. Beyond its role in metabolism, MgATP²⁻ is a critical substrate and allosteric regulator for a vast array of proteins, including kinases, ATPases, and motor proteins. The binding of MgATP²⁻ to these proteins is fundamental to cellular processes such as signal transduction, active transport, and muscle contraction.[1] The affinity of this interaction, typically quantified by the dissociation constant (Kd), is a crucial parameter for understanding protein function and for the development of therapeutic agents that target ATP-binding sites. Magnesium ions play a vital role by neutralizing the negative charges on the phosphate (B84403) chain of ATP, facilitating its binding and proper orientation within the protein's active site.[2][3]

Quantitative Data on MgATP²⁻ Binding Affinities

The binding affinity of MgATP²⁻ to proteins can vary significantly depending on the protein class and its functional state. The following tables summarize representative dissociation constants (Kd) for various classes of ATP-binding proteins.

Table 1: MgATP²⁻ Binding Affinities for Protein Kinases

Protein KinaseOrganism/SourceTechniqueDissociation Constant (Kd)Reference(s)
v-Fps Kinase DomainAvian Sarcoma VirusViscosometry>32 mM (in absence of second Mg²⁺)[1]
v-Fps Kinase DomainAvian Sarcoma VirusViscosometry0.4 mM (in presence of second Mg²⁺)[1]
3-Phosphoglycerate (B1209933) KinasePig MuscleEquilibrium Dialysis0.17 - 0.23 mM[4]
3-Phosphoglycerate KinaseYeastEquilibrium Dialysis0.17 - 0.23 mM[4]

Table 2: MgATP²⁻ Binding Affinities for Motor Proteins

Motor ProteinOrganism/SourceTechniqueDissociation Constant (Kd)Reference(s)
Kinesin (E236A mutant)Mant-ATP Fluorescence0.12 µM[5]

Table 3: MgATP²⁻ Binding Affinities for ATPases

ATPaseOrganism/SourceTechniqueDissociation Constant (Kd)Reference(s)
Na⁺/K⁺-ATPaseStopped-flow fluorescence0.069 mM[6]
Na⁺/K⁺-ATPaseMicrocalorimetry~0.5 mM (Km)[7]
Ca²⁺-ATPaseRat KidneyEnzyme kinetics13 µM (Km for Mg²⁺)[8]

Experimental Techniques and Protocols

A variety of biophysical techniques can be employed to measure the binding affinity of MgATP²⁻ to proteins. The choice of method depends on factors such as the properties of the protein, the required throughput, and the availability of specialized instrumentation.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (MgATP²⁻) to a macromolecule (protein).[9] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes in a single experiment.[9]

Experimental Workflow for ITC

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein_Prep Prepare Protein Solution (e.g., 20-50 µM) Load_Sample Load Protein into Sample Cell Protein_Prep->Load_Sample Ligand_Prep Prepare MgATP²⁻ Solution (e.g., 10-20x Protein Conc.) Load_Ligand Load MgATP²⁻ into Syringe Ligand_Prep->Load_Ligand Buffer_Prep Prepare Identical Dialysis Buffer (with MgCl₂) Buffer_Prep->Protein_Prep Buffer_Prep->Ligand_Prep Titration Perform Titration Injections Load_Sample->Titration Load_Ligand->Titration Integration Integrate Injection Heats Titration->Integration Binding_Isotherm Plot Binding Isotherm Integration->Binding_Isotherm Fit_Model Fit to Binding Model Binding_Isotherm->Fit_Model Results Determine Kd, n, ΔH, ΔS Fit_Model->Results

Caption: Workflow for Isothermal Titration Calorimetry.

Protocol for ITC Measurement of MgATP²⁻ Binding

  • Sample Preparation:

    • Prepare the purified protein solution to a final concentration of 10-50 µM in a suitable buffer (e.g., HEPES, Tris) containing a defined concentration of MgCl₂ (e.g., 1-5 mM). The protein concentration should ideally be 10-30 times the expected Kd.[10]

    • Prepare the MgATP²⁻ solution in the exact same buffer used for the protein, including the MgCl₂ concentration. The MgATP²⁻ concentration should be 10-20 times higher than the protein concentration.[10]

    • Extensively dialyze the protein against the final buffer to ensure a perfect match.[10]

    • Degas both the protein and MgATP²⁻ solutions for at least one hour before the experiment to prevent bubble formation.[10]

  • Instrument Setup:

    • Thoroughly clean the sample cell and the injection syringe according to the instrument's protocol.

    • Load approximately 2.2 mL of the protein solution into the sample cell and 2 mL of the MgATP²⁻ solution into the injection syringe.[10]

  • Titration:

    • Set the experimental temperature (e.g., 25 °C).

    • Perform a series of injections (e.g., 20 injections of 5 µL each at 180-second intervals).[3] The injection volume and spacing should be optimized to allow the system to reach equilibrium between injections.

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Perform a control experiment by titrating MgATP²⁻ into the buffer alone to determine the heat of dilution.[11]

    • Subtract the heat of dilution from the experimental data.

    • Plot the corrected heat change per mole of injectant against the molar ratio of MgATP²⁻ to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy change (ΔH).

Fluorescence Spectroscopy

This technique utilizes changes in the fluorescence properties of a molecule upon binding. For MgATP²⁻ binding, this can be achieved by monitoring the intrinsic fluorescence of the protein (e.g., tryptophan fluorescence) or by using a fluorescent ATP analog, such as 2'(3')-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP).[12] Binding of TNP-ATP to a protein's ATP-binding site often results in a significant increase in fluorescence intensity and a blue shift in the emission maximum.[13]

Experimental Workflow for Fluorescence Spectroscopy

Fluorescence_Workflow cluster_prep Sample Preparation cluster_exp Fluorescence Measurement cluster_analysis Data Analysis Protein_Prep Prepare Protein Solution Mix_Samples Mix Protein and TNP-ATP Protein_Prep->Mix_Samples Ligand_Prep Prepare TNP-ATP Solution Ligand_Prep->Mix_Samples Buffer_Prep Prepare Assay Buffer (with MgCl₂) Buffer_Prep->Protein_Prep Buffer_Prep->Ligand_Prep Equilibrate Allow to Equilibrate Mix_Samples->Equilibrate Measure_Fluorescence Measure Fluorescence Intensity (Titration Series) Equilibrate->Measure_Fluorescence Plot_Data Plot Fluorescence Change vs. Protein Concentration Measure_Fluorescence->Plot_Data Fit_Curve Fit to Binding Equation Plot_Data->Fit_Curve Results Determine Kd Fit_Curve->Results

Caption: Workflow for Fluorescence Spectroscopy.

Protocol for Fluorescence Spectroscopy using TNP-ATP

  • Sample Preparation:

    • Prepare a stock solution of the protein of interest in a suitable buffer containing MgCl₂.

    • Prepare a stock solution of TNP-ATP in the same buffer. The concentration should be accurately determined spectrophotometrically.

    • Prepare a series of dilutions of the protein.

  • Fluorescence Measurement:

    • In a quartz cuvette, add a fixed concentration of TNP-ATP (e.g., 1 µM).[14]

    • Set the spectrofluorometer to an excitation wavelength of 410 nm and record the emission spectrum from 500 to 600 nm.[15] The peak emission for unbound TNP-ATP should be around 561 nm.[13]

    • Titrate the TNP-ATP solution with increasing concentrations of the protein. After each addition, allow the system to equilibrate and record the fluorescence emission spectrum. Binding is often indicated by an increase in fluorescence intensity and a blue shift of the emission maximum to around 540 nm.[15]

  • Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum as a function of the protein concentration.

    • Fit the resulting binding curve to a suitable binding equation (e.g., the Hill equation) to determine the dissociation constant (Kd).

    • To determine the Kd for unlabeled ATP, perform a competition experiment by titrating the protein-TNP-ATP complex with increasing concentrations of ATP and monitoring the decrease in fluorescence.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (MgATP²⁻) to a ligand (protein) immobilized on a sensor chip in real-time.[16] The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light.[17]

Experimental Workflow for SPR

SPR_Workflow cluster_prep Preparation cluster_exp SPR Measurement cluster_analysis Data Analysis Immobilize_Protein Immobilize Protein on Sensor Chip Inject_Analyte Inject MgATP²⁻ over Sensor Surface Immobilize_Protein->Inject_Analyte Prepare_Analyte Prepare MgATP²⁻ Solutions (Concentration Series) Prepare_Analyte->Inject_Analyte Prepare_Buffer Prepare Running Buffer (with MgCl₂) Prepare_Buffer->Prepare_Analyte Association Monitor Association Phase Inject_Analyte->Association Dissociation Monitor Dissociation Phase Association->Dissociation Regeneration Regenerate Sensor Surface Dissociation->Regeneration Generate_Sensorgram Generate Sensorgram Regeneration->Generate_Sensorgram Fit_Kinetics Fit to Kinetic Model Generate_Sensorgram->Fit_Kinetics Results Determine kon, koff, Kd Fit_Kinetics->Results

Caption: Workflow for Surface Plasmon Resonance.

Protocol for SPR Measurement of MgATP²⁻ Binding

  • Preparation:

    • Immobilize the purified protein onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.[18]

    • Prepare a series of concentrations of MgATP²⁻ in a running buffer that is identical to the buffer used for protein immobilization, including the MgCl₂ concentration.

    • The running buffer should be filtered and degassed.

  • SPR Measurement:

    • Equilibrate the sensor chip with running buffer.

    • Inject the different concentrations of MgATP²⁻ over the sensor surface at a constant flow rate.

    • Monitor the association of MgATP²⁻ to the immobilized protein in real-time.

    • After the association phase, switch to running buffer to monitor the dissociation of MgATP²⁻.

    • If necessary, regenerate the sensor surface with a suitable regeneration solution to remove any bound MgATP²⁻.

  • Data Analysis:

    • Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.

    • Globally fit the association and dissociation curves from the different MgATP²⁻ concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Microscale Thermophoresis (MST)

MST measures the directed movement of molecules in a microscopic temperature gradient, which is influenced by changes in size, charge, and hydration shell upon binding.[19] One binding partner is fluorescently labeled, and the change in its thermophoretic movement upon titration with the unlabeled partner is used to determine the binding affinity.[20]

Experimental Workflow for MST

MST_Workflow cluster_prep Sample Preparation cluster_exp MST Measurement cluster_analysis Data Analysis Label_Protein Label Protein with Fluorophore Mix_Samples Mix Labeled Protein and MgATP²⁻ Label_Protein->Mix_Samples Prepare_Ligand Prepare MgATP²⁻ Dilution Series Prepare_Ligand->Mix_Samples Prepare_Buffer Prepare Assay Buffer (with MgCl₂) Prepare_Buffer->Label_Protein Prepare_Buffer->Prepare_Ligand Load_Capillaries Load into Capillaries Mix_Samples->Load_Capillaries Measure_Thermophoresis Measure Thermophoretic Movement Load_Capillaries->Measure_Thermophoresis Plot_Data Plot Change in Thermophoresis vs. MgATP²⁻ Concentration Measure_Thermophoresis->Plot_Data Fit_Curve Fit to Binding Equation Plot_Data->Fit_Curve Results Determine Kd Fit_Curve->Results

Caption: Workflow for Microscale Thermophoresis.

Protocol for MST Measurement of MgATP²⁻ Binding

  • Sample Preparation:

    • Label the purified protein with a fluorescent dye according to the manufacturer's instructions.

    • Prepare a 16-point serial dilution of MgATP²⁻ in the assay buffer containing MgCl₂.

    • Prepare a solution of the fluorescently labeled protein in the same assay buffer. The concentration should be in the low nanomolar range and kept constant.

  • MST Measurement:

    • Mix the labeled protein with each dilution of MgATP²⁻.

    • Load the samples into hydrophilic capillaries.

    • Place the capillaries in the MST instrument and perform the measurement. The instrument will apply an infrared laser to create a temperature gradient and monitor the fluorescence distribution.

  • Data Analysis:

    • The change in the normalized fluorescence (ΔFnorm) is plotted against the logarithm of the MgATP²⁻ concentration.

    • The resulting binding curve is fitted to a suitable equation to determine the dissociation constant (Kd).

Nitrocellulose Filter Binding Assay

This classical technique relies on the principle that proteins bind to nitrocellulose filters, while small molecules like ATP do not.[21] If a radiolabeled ATP is used, the amount of protein-bound ATP retained on the filter can be quantified.[21]

Experimental Workflow for Filter Binding Assay

FilterBinding_Workflow cluster_prep Sample Preparation cluster_exp Binding and Filtration cluster_analysis Data Analysis Prepare_Protein Prepare Protein Dilution Series Incubate Incubate Protein and Labeled MgATP²⁻ Prepare_Protein->Incubate Prepare_Ligand Prepare Radiolabeled MgATP²⁻ Prepare_Ligand->Incubate Prepare_Buffer Prepare Binding Buffer (with MgCl₂) Prepare_Buffer->Prepare_Protein Prepare_Buffer->Prepare_Ligand Filter Filter through Nitrocellulose Membrane Incubate->Filter Wash Wash Filter Filter->Wash Quantify_Radioactivity Quantify Radioactivity on Filter Wash->Quantify_Radioactivity Plot_Data Plot Bound MgATP²⁻ vs. Protein Concentration Quantify_Radioactivity->Plot_Data Fit_Curve Fit to Binding Equation Plot_Data->Fit_Curve Results Determine Kd Fit_Curve->Results

Caption: Workflow for Nitrocellulose Filter Binding Assay.

Protocol for Nitrocellulose Filter Binding Assay

  • Sample Preparation:

    • Prepare a series of dilutions of the purified protein in a binding buffer containing MgCl₂.

    • Prepare a solution of radiolabeled ATP (e.g., [γ-³²P]ATP or [α-³²P]ATP) at a constant, low concentration in the same binding buffer.

  • Binding and Filtration:

    • Mix the protein dilutions with the radiolabeled MgATP²⁻ and incubate to allow the binding to reach equilibrium.[21]

    • Filter the reaction mixtures through a nitrocellulose membrane under vacuum.[22]

    • Wash the filters with ice-cold binding buffer to remove unbound radiolabeled MgATP²⁻.

  • Data Analysis:

    • Quantify the amount of radioactivity retained on each filter using a scintillation counter or a phosphorimager.

    • Plot the amount of bound MgATP²⁻ as a function of the protein concentration.

    • Fit the data to a saturation binding curve to determine the dissociation constant (Kd). A double-filter method, with a DEAE membrane below the nitrocellulose to capture unbound nucleotide, can improve precision.[23]

Signaling Pathways Involving MgATP²⁻ Binding

The binding of MgATP²⁻ is a cornerstone of many cellular signaling pathways. Below are simplified representations of key pathways where MgATP²⁻ plays a pivotal role as a substrate for kinases.

1. Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

This cascade is a common signal transduction pathway involved in cell proliferation, differentiation, and survival.

MAPK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cellular Response Cellular Response Transcription Factors->Cellular Response MgATP MgATP MgATP->Raf P MgATP->MEK P MgATP->ERK P GPCR_cAMP_Pathway Ligand Ligand GPCR GPCR Ligand->GPCR G Protein G Protein GPCR->G Protein Adenylyl Cyclase Adenylyl Cyclase G Protein->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Cellular Response Cellular Response Protein Kinase A (PKA)->Cellular Response MgATP MgATP MgATP->Adenylyl Cyclase MgATP->Protein Kinase A (PKA) P Muscle_Contraction_Pathway Ca²⁺ Ca²⁺ Troponin Troponin Ca²⁺->Troponin Tropomyosin Shift Tropomyosin Shift Troponin->Tropomyosin Shift Actin Binding Site Exposed Actin Binding Site Exposed Tropomyosin Shift->Actin Binding Site Exposed Myosin-Actin Cross-Bridge Myosin-Actin Cross-Bridge Actin Binding Site Exposed->Myosin-Actin Cross-Bridge Power Stroke Power Stroke Myosin-Actin Cross-Bridge->Power Stroke MgADP_Pi MgADP_Pi Myosin-Actin Cross-Bridge->MgADP_Pi Hydrolysis Muscle Contraction Muscle Contraction Power Stroke->Muscle Contraction MgATP MgATP MgATP->Myosin-Actin Cross-Bridge Dissociation

References

Application Notes and Protocols: The Use of Non-hydrolyzable MgATP(2-) Analogs in Structural Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of biological processes by binding to and being hydrolyzed by a multitude of enzymes. The transient nature of the ATP-bound state, however, presents a significant challenge for structural biologists seeking to capture and characterize the conformational changes that underpin enzymatic function. Non-hydrolyzable MgATP(2-) analogs are indispensable tools that circumvent this issue by mimicking ATP's binding to enzymes without being readily cleaved.[1] These stable mimics effectively "freeze" the protein in an ATP-bound, pre-hydrolysis state, enabling detailed structural and functional investigation by techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM).[1][2]

This document provides a comprehensive guide to the most commonly used non-hydrolyzable ATP analogs, their biochemical properties, and detailed protocols for their application in structural biology and related biochemical assays.

Biochemical Properties and Mechanisms of Action

The utility of a non-hydrolyzable ATP analog is dictated by its specific chemical modification, which in turn governs its interaction with and resistance to cleavage by ATP-dependent enzymes. The most common modifications involve the substitution of the bridging or non-bridging oxygen atoms in the triphosphate chain.

  • Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP): In AMP-PNP, a nitrogen atom replaces the bridging oxygen between the β- and γ-phosphates.[1] This imido bond is highly resistant to enzymatic cleavage, making AMP-PNP a true competitive inhibitor of most ATP-dependent enzymes.[1] It binds to the ATP pocket but cannot be used for phosphorylation, effectively locking the enzyme in a pre-hydrolysis, substrate-bound state.[1] This property makes it particularly useful for structural biology studies aimed at capturing the ATP-bound conformation of an enzyme.[1]

  • Adenosine 5'-(β,γ-methylenetriphosphate) (AMP-PCP): Similar to AMP-PNP, AMP-PCP replaces the bridging oxygen between the β- and γ-phosphates, but with a carbon atom.[3] The resulting P-C-P bond is also resistant to hydrolysis, making AMP-PCP another effective competitive inhibitor.[3] The choice between AMP-PCP and AMP-PNP can be protein-dependent, as each may induce subtly different conformational states.[2]

  • Adenosine 5'-O-(3-thiotriphosphate) (ATPγS): In this analog, a non-bridging oxygen on the γ-phosphate is replaced with a sulfur atom.[1] This substitution renders the terminal phosphate (B84403) bond significantly more resistant to hydrolysis by most ATPases and kinases.[1] However, it is crucial to note that ATPγS is not entirely non-hydrolyzable and can act as a "slow substrate" for many kinases.[1][4] These enzymes can transfer the thiophosphate group to a substrate, and the resulting thiophosphorylated product is highly resistant to phosphatases.[1] This unique characteristic makes ATPγS an invaluable tool for identifying kinase substrates and for use in non-radioactive kinase assays.[1]

Quantitative Data Comparison

The binding affinity and inhibitory potency of non-hydrolyzable ATP analogs are highly dependent on the specific enzyme and experimental conditions. The following tables provide a summary of available quantitative data to illustrate the typical ranges of these parameters.

Table 1: Comparison of Kinetic Parameters for ATP and ATPγS

ParameterATPATPγSEnzyme SystemReference
KM 58 µM66 µMeIF4A (RNA Helicase)[3]
kcat 0.97 min-11.0 min-1eIF4A (RNA Helicase)[3]

Note: The similar KM and kcat values for ATP and ATPγS with eIF4A highlight that for some enzymes, ATPγS can be a surprisingly efficient substrate, cautioning against the assumption that it is always "non-hydrolyzable".[3]

Table 2: Binding Affinities and Inhibitory Constants of Common Non-Hydrolyzable Analogs

AnalogEnzymeParameterValueReference
AMP-PNP MyosinKd1.5 µM[1]
AMP-PNP KinesinKd3 µM[1]
AMP-PNP Sea Urchin Sperm DyneinKi~8.1 mM[3]
AMP-PCP p97 ATPaseKd1.2 µM[2]
ATPγS MyosinKd15 µM[1]
ATPγS ClpAKd10 ± 1 µM[5]

Note: The binding affinities and inhibitory constants of these analogs can vary significantly depending on the specific protein, isoform, and experimental conditions (e.g., presence of divalent cations, pH, temperature).[6]

Mandatory Visualizations

ATP_Hydrolysis_Cycle cluster_inhibition Inhibition by Non-Hydrolyzable Analogs E Enzyme (E) E_ATP E-ATP (Pre-hydrolysis state) E->E_ATP + ATP E_ADP_Pi E-ADP-Pi (Post-hydrolysis state) E_ATP->E_ADP_Pi Hydrolysis E_ADP E-ADP E_ADP_Pi->E_ADP - Pi E_ADP->E - ADP AMP-PNP/PCP AMP-PNP/PCP AMP-PNP/PCP->E_ATP Traps state

Caption: ATP hydrolysis cycle and the trapping mechanism of non-hydrolyzable analogs.

Kinase_Signaling_Cascade cluster_inhibition Points of Inhibition Signal Upstream Signal Kinase1 Kinase 1 Signal->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates & Activates Substrate Substrate Protein Kinase2->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response PhosphoSubstrate->Response ATPgS ATPγS (Slow Substrate) ATPgS->Kinase2 Identifies Substrate

Caption: A generic kinase signaling cascade showing points of inhibition.

Structural_Workflow start Start: Purified Protein add_analog Add Non-Hydrolyzable Analog (e.g., AMP-PNP) + MgCl2 start->add_analog crystallization Set up Crystallization Trials (Co-crystallization or Soaking) add_analog->crystallization data_collection X-ray Diffraction / Cryo-EM Data Collection crystallization->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution analysis Structural Analysis of ATP-binding Pocket & Conformational State structure_solution->analysis end End: Elucidated Structure analysis->end

Caption: Workflow for ATPase structural studies using ATP analogs.

Experimental Protocols

Protocol 1: Co-crystallization of a Protein with a Non-hydrolyzable ATP Analog

This protocol describes a general method for obtaining crystals of a protein in complex with a non-hydrolyzable ATP analog, such as AMP-PNP or AMP-PCP, for X-ray crystallography.

Materials:

  • Purified protein of interest at a high concentration (e.g., 5-20 mg/mL) in a suitable buffer.

  • Non-hydrolyzable ATP analog (e.g., AMP-PCP or AMP-PNP).

  • Magnesium chloride (MgCl2) stock solution.

  • Crystallization screens and plates.

Procedure:

  • Protein Preparation: Ensure the protein is pure and monodisperse. The final buffer should be compatible with crystallization and lack components that might interfere with nucleotide binding.

  • Ligand Addition: Just before setting up crystallization trials, add a molar excess of the non-hydrolyzable analog to the protein solution (e.g., 1-5 mM final concentration).[2] Also, include a similar concentration of MgCl2, as magnesium is often required for nucleotide binding.[2]

  • Incubation: Incubate the protein-ligand mixture on ice for at least 30 minutes to allow for complex formation.

  • Crystallization Screening: Set up crystallization trials using various commercially available or in-house screens. The sitting-drop or hanging-drop vapor diffusion method is commonly used.

  • Optimization: Once initial crystal hits are identified, optimize the crystallization conditions (e.g., precipitant concentration, pH, temperature) to obtain diffraction-quality crystals.

  • Cryo-protection and Data Collection: Cryo-protect the crystals using a solution containing the components of the well solution and a cryo-protectant (e.g., glycerol, ethylene (B1197577) glycol), ensuring the non-hydrolyzable analog is also present. Flash-cool the crystals in liquid nitrogen and proceed with X-ray data collection.

Protocol 2: Non-Radioactive Kinase Assay Using ATPγS

This protocol is based on the principle of thiophosphorylation followed by alkylation and detection, providing a method to identify kinase substrates.[1]

Materials:

  • Purified kinase of interest.

  • Substrate peptide or protein.

  • Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 50 mM KCl).

  • ATPγS.

  • EDTA to stop the reaction.

  • Alkylating reagent (e.g., p-nitrobenzyl mesylate).

  • Antibody specific for the alkylated thiophosphate ester.

  • SDS-PAGE and Western blotting reagents.

Procedure:

  • Kinase Reaction: Set up the kinase reaction in a microcentrifuge tube containing the kinase, substrate, and kinase reaction buffer.

  • Initiate Reaction: Initiate the reaction by adding ATPγS to a final concentration of 50-100 µM.[1]

  • Incubation: Incubate at the optimal temperature for the kinase (e.g., 30°C) for 30-60 minutes.[1]

  • Stop Reaction: Stop the reaction by adding EDTA to a final concentration of 20 mM.[1]

  • Alkylation of the Thiophosphate: Add the alkylating reagent to the reaction mixture. For example, add p-nitrobenzyl mesylate to a final concentration of 2.5 mM and incubate for 2 hours at room temperature.[1]

  • Detection:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an antibody that specifically recognizes the alkylated thiophosphate ester.[1]

Protocol 3: Competitive Inhibition Assay to Determine Ki

This protocol outlines a general method to determine the inhibitory potency (Ki) of a non-hydrolyzable ATP analog like AMP-PNP against a protein kinase using a fluorescent ATP probe.[1]

Materials:

  • Purified protein kinase.

  • Fluorescent ATP analog (e.g., TNP-ATP).

  • Non-hydrolyzable ATP analog (e.g., AMP-PNP).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Microplate reader with fluorescence capabilities.

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the fluorescent ATP analog (e.g., 1 mM TNP-ATP).

    • Prepare a working solution of the protein kinase at a concentration appropriate for the assay (typically in the low nanomolar range).

    • Prepare a series of dilutions of the non-hydrolyzable ATP analog.

  • Assay Setup:

    • In a microplate, add the protein kinase to each well.

    • Add a fixed concentration of the fluorescent ATP analog to each well (typically at its Kd for the kinase).

    • Add the varying concentrations of the non-hydrolyzable ATP analog to the wells. Include a control with no inhibitor.

  • Measurement:

    • Incubate the plate at room temperature for a sufficient time to allow binding to reach equilibrium (e.g., 30 minutes).

    • Measure the fluorescence intensity in each well.

  • Data Analysis:

    • As the concentration of the competing analog (AMP-PNP) increases, it will displace the fluorescent TNP-ATP from the kinase, leading to a decrease in fluorescence.

    • Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a suitable binding model to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent probe.

Conclusion

Non-hydrolyzable MgATP(2-) analogs are powerful and versatile tools for the study of ATP-dependent enzymes. The choice between a true competitive inhibitor like AMP-PNP or AMP-PCP and a slow substrate like ATPγS depends entirely on the experimental question.[1] AMP-PNP and AMP-PCP are ideal for trapping enzymes in a pre-hydrolysis, ATP-bound state for structural analysis and binding studies.[1] In contrast, ATPγS is uniquely suited for creating stable, thiophosphorylated products, making it the analog of choice for identifying kinase substrates and performing non-radioactive kinase assays.[1] By carefully considering the properties of each analog and employing rigorous experimental design, researchers can successfully trap and visualize the transient states of these essential molecular machines, paving the way for new discoveries in biology and medicine.

References

Experimental Design for Studying MgATP(2-)-dependent Ion Channels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental investigation of MgATP(2-)-dependent ion channels. These channels, critical in numerous physiological processes, are directly modulated by the intracellular energy currency, magnesium-bound ATP (MgATP). Their dysfunction is implicated in various diseases, making them important targets for drug discovery.

The following sections detail key experimental approaches to characterize the function, regulation, and pharmacology of MgATP(2-)-dependent ion channels, including ATP-sensitive potassium (K-ATP) channels and ATP-binding cassette (ABC) transporters.

Electrophysiological Analysis of Channel Activity

Patch-clamp electrophysiology is a powerful technique to directly measure the ion flow through single or populations of ion channels, providing insights into their gating kinetics and regulation by MgATP.[1][2]

Key Methodologies
  • Inside-Out Patch Clamp: This configuration is ideal for studying the direct effects of intracellular ligands like MgATP on the channel's intrinsic properties. A small patch of the cell membrane is excised, allowing the intracellular face of the membrane to be exposed to controlled solutions.[1]

  • Whole-Cell Patch Clamp: This method assesses channel activity within the context of an intact cell, providing a more physiological perspective on channel function and its modulation by cellular signaling pathways.[1]

Experimental Protocol: Inside-Out Patch Clamp for K-ATP Channels

This protocol is adapted for studying the effect of MgATP on K-ATP channels expressed in a heterologous system (e.g., HEK293 cells) or isolated from native cells like cardiomyocytes.[1]

Materials:

  • Borosilicate glass capillaries for pulling micropipettes.

  • Patch-clamp amplifier and data acquisition system.

  • Micromanipulator.

  • Perfusion system.

  • Standard intracellular and extracellular solutions (see Table 1).

Procedure:

  • Cell Preparation: Plate cells expressing the ion channel of interest onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the pipette solution.[3] Fire-polish the tip to ensure a smooth surface for sealing.

  • Seal Formation: Approach a cell with the micropipette under positive pressure. Once a dimple is observed on the cell surface, release the pressure and apply gentle suction to form a high-resistance seal (GΩ seal).[4]

  • Patch Excision: After achieving a stable GΩ seal in the cell-attached configuration, pull the pipette away from the cell to excise the membrane patch, resulting in an inside-out configuration.

  • Data Recording: Apply a voltage protocol (e.g., a voltage ramp or step protocol) to the patch and record the resulting currents.[5][6][7]

  • Solution Exchange: Perfuse the bath with intracellular solutions containing varying concentrations of MgATP and other test compounds to study their effects on channel activity.

Data Presentation: Quantitative Analysis of K-ATP Channel Gating

The following table summarizes key parameters that can be derived from single-channel recordings to quantify the effect of MgATP.

ParameterDescriptionTypical Values (for K-ATP channels)
Unitary Conductance (γ) The current that flows through a single open channel at a given membrane potential.20-80 pS
Open Probability (Po) The fraction of time the channel spends in the open state.Varies from <0.1 to >0.9 depending on MgATP concentration.
Mean Open Time (τo) The average duration of a single channel opening event.Milliseconds to hundreds of milliseconds.
Mean Closed Time (τc) The average duration of a single channel closing event.Can range from milliseconds to seconds.
EC50 / IC50 The concentration of a substance that produces 50% of the maximal effect (activation or inhibition).For MgATP activation of mutant K-ATP channels, EC50 can be in the micromolar range.[8]

Table 1: Composition of Solutions for Patch-Clamp Experiments [9]

SolutionComponentConcentration (mM)
Pipette (Extracellular) NaCl140
KCl5
CaCl22
MgCl21
HEPES10
Glucose10
Bath (Intracellular) KCl140
MgCl21
HEPES10
EGTA1
MgATPVariable (0-10)

Note: pH for all solutions should be adjusted to 7.4 with appropriate acids/bases.

ATPase Activity Assays

For MgATP-dependent ion channels that are also transporters, such as ABC transporters, measuring their ATPase activity is a key method to assess their function and interaction with substrates and inhibitors.[10][11] ATP hydrolysis provides the energy for substrate translocation.[10]

Principle

The assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by the transporter.[11] This is often done using a colorimetric method, such as the malachite green assay. An increase in ATPase activity upon addition of a compound suggests it is a substrate, while a decrease in the presence of a known substrate indicates inhibition.[10]

Experimental Protocol: Colorimetric ATPase Assay

Materials:

  • Membrane preparations containing the ABC transporter of interest.

  • Assay buffer (e.g., Tris-HCl, pH 7.4, with MgCl2).

  • ATP solution.

  • Test compounds (potential substrates or inhibitors).

  • Phosphate standards.

  • Malachite green reagent.

  • Microplate reader.

Procedure:

  • Reaction Setup: In a 96-well plate, add the membrane preparation to the assay buffer.

  • Compound Addition: Add the test compound at various concentrations. For inhibition studies, also add a known substrate of the transporter.

  • Initiate Reaction: Add ATP to start the reaction. Incubate at 37°C for a defined period (e.g., 20 minutes).

  • Stop Reaction: Stop the reaction by adding a quenching solution (e.g., SDS).

  • Color Development: Add the malachite green reagent and incubate at room temperature to allow color to develop.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

  • Data Analysis: Generate a standard curve using the phosphate standards. Calculate the amount of Pi released in each well and determine the effect of the test compound on ATPase activity.

Data Presentation: ATPase Activity Modulation
ParameterDescriptionExample Data
Basal ATPase Activity The intrinsic rate of ATP hydrolysis by the transporter in the absence of any stimulating substrate.10-50 nmol Pi/mg/min
Maximum Stimulation (Vmax) The maximum rate of ATP hydrolysis achieved at a saturating concentration of a substrate.100-500 nmol Pi/mg/min
EC50 (Activation) The concentration of a substrate that produces 50% of the maximal stimulation of ATPase activity.1-100 µM
IC50 (Inhibition) The concentration of an inhibitor that reduces the substrate-stimulated ATPase activity by 50%.0.1-50 µM

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful tool to investigate the structure-function relationship of MgATP-dependent ion channels.[12][13] By changing specific amino acids, researchers can identify residues critical for MgATP binding, hydrolysis, and the subsequent conformational changes that lead to channel gating.[14]

Key Applications
  • Identifying MgATP Binding Sites: Mutating residues within the nucleotide-binding domains (NBDs) can reveal their importance in MgATP interaction. For example, mutations in the Walker A or Walker B motifs of the NBDs in SUR1, the regulatory subunit of K-ATP channels, can abolish the stimulatory effects of Mg-nucleotides.[15][16]

  • Dissecting Gating Mechanisms: Mutations can be introduced to lock the channel in a specific conformational state (e.g., open or closed) or to uncouple ATP binding from channel gating.

Experimental Protocol: PCR-Based Site-Directed Mutagenesis

This protocol outlines the general steps for introducing a point mutation into a plasmid containing the cDNA of the ion channel.[17]

Materials:

  • Template plasmid DNA.

  • Mutagenic primers (forward and reverse, containing the desired mutation).

  • High-fidelity DNA polymerase.

  • dNTPs.

  • DpnI restriction enzyme.

  • Competent E. coli cells.

  • DNA sequencing reagents.

Procedure:

  • Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥78°C.[17]

  • PCR Amplification: Perform PCR using the template plasmid and the mutagenic primers to generate copies of the plasmid containing the mutation.

  • Template Digestion: Digest the PCR product with DpnI to remove the original, methylated template DNA. DpnI specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated (mutated) plasmids intact.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Plasmid Purification and Sequencing: Select colonies, grow them in liquid culture, and purify the plasmid DNA. Sequence the purified plasmid to confirm the presence of the desired mutation and to ensure no other mutations were introduced.[14]

Signaling Pathways and Experimental Workflows

Signaling Pathway of K-ATP Channel Regulation by MgATP

The following diagram illustrates the dual role of ATP in regulating K-ATP channels, which are composed of Kir6.2 pore-forming subunits and SUR1 regulatory subunits.

KATP_Channel_Regulation cluster_membrane Cell Membrane Kir6_2 Kir6.2 Channel_Closure Channel Closure Kir6_2->Channel_Closure SUR1 SUR1 Channel_Opening Channel Opening SUR1->Channel_Opening ATP_inhibit ATP ATP_inhibit->Kir6_2 Inhibition MgATP_activate MgATP MgATP_activate->SUR1 Activation Experimental_Workflow A Clone and express the putative channel in a heterologous system (e.g., HEK293 cells). B Confirm channel activity using whole-cell patch clamp. A->B C Perform inside-out patch clamp to study the direct effect of MgATP on channel gating. B->C E If the channel is a transporter, perform ATPase assays to measure ATP hydrolysis. B->E D Determine the concentration-response relationship for MgATP (EC50/IC50). C->D F Use site-directed mutagenesis to identify key residues for MgATP binding and gating. D->F H Screen for pharmacological modulators (activators and inhibitors). D->H E->F E->H G Characterize the mutated channels using patch clamp and ATPase assays. F->G Drug_Interaction_Logic rect_node rect_node Start Test Compound ATPase_Activation Does it stimulate ATPase activity? Start->ATPase_Activation ATPase_Inhibition Does it inhibit substrate- stimulated ATPase activity? ATPase_Activation->ATPase_Inhibition No Substrate Compound is likely a substrate. ATPase_Activation->Substrate Yes Inhibitor Compound is an inhibitor. ATPase_Inhibition->Inhibitor Yes No_Interaction No direct interaction detected. ATPase_Inhibition->No_Interaction No Interaction Compound interacts with the transporter. Inhibitor->Interaction

References

Application Notes and Protocols for the Synthesis of Radiolabeled MgATP²⁻ for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiolabeled magnesium adenosine (B11128) triphosphate (MgATP²⁻) is an indispensable tool in a vast array of biological and pharmacological research areas. As the primary energy currency in cells, ATP is central to countless cellular processes, including signal transduction, muscle contraction, and nucleic acid synthesis. The use of radiolabeled ATP, particularly with isotopes such as ³²P, allows for the sensitive and direct tracing of the phosphate (B84403) group during these events. This enables researchers to assay the activity of enzymes that utilize ATP, such as kinases and ATPases, and to study the mechanisms of drug candidates that may modulate these enzymes.

These application notes provide a detailed protocol for the enzymatic synthesis of high specific activity [γ-³²P]ATP and its subsequent formulation as Mg[γ-³²P]ATP²⁻ for use in tracer studies. The protocol is based on established enzymatic methods that offer high radiochemical purity and yield.

Data Summary

The following table summarizes typical quantitative data associated with the enzymatic synthesis of [γ-³²P]ATP. These values can vary based on the specific reagents and conditions used.

ParameterTypical ValueReference(s)
Starting Radioisotope H₃³²PO₄ (orthophosphate)[1]
Labeling Position Gamma (γ) phosphate[2][3]
Specific Activity 5800 - 6500 Ci/mmol[4]
Radiochemical Purity > 97%[5]
Reaction Yield 50 - 70% (relative to ³²Pᵢ)[5]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of [γ-³²P]ATP

This protocol details the synthesis of [γ-³²P]ATP from [³²P]orthophosphate (³²Pᵢ) using a series of coupled enzymatic reactions. This method is a modification of established procedures and is designed to be performed in a single reaction vessel to maximize yield.[4][5]

Materials:

  • [³²P]Orthophosphoric acid (H₃³²PO₄), carrier-free, in dilute HCl

  • Tricine-KOH buffer (1 M, pH 8.0)

  • Magnesium chloride (MgCl₂) solution (1 M)

  • Potassium chloride (KCl) solution (2 M)

  • Dithiothreitol (DTT) solution (1 M)

  • Adenosine diphosphate (B83284) (ADP) solution (100 mM)

  • Phosphoenolpyruvate (PEP) solution (100 mM)

  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

  • Phosphoglycerate kinase (PGK)

  • Pyruvate kinase (PK)

  • DEAE-Sephadex A-25 or equivalent anion-exchange resin

  • Triethylammonium bicarbonate (TEAB) buffer (1 M, pH 7.5)

  • Scintillation counter and vials

  • Thin-layer chromatography (TLC) supplies (e.g., PEI-cellulose plates)

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the following reagents on ice. Caution: Appropriate shielding and personal protective equipment must be used when handling high-energy radioisotopes like ³²P.

    • 5 µL of 1 M Tricine-KOH, pH 8.0

    • 1 µL of 1 M MgCl₂

    • 2 µL of 2 M KCl

    • 0.5 µL of 1 M DTT

    • 10 µL of 100 mM ADP

    • 10 µL of 100 mM PEP

    • 1-10 µL of [³²P]H₃PO₄ (adjust volume based on desired specific activity)

    • Add sterile, nuclease-free water to a final volume of 95 µL.

  • Enzyme Addition: Add the following enzymes to the reaction mixture:

    • 1 µL of GAPDH (e.g., 100 units)

    • 2 µL of PGK (e.g., 200 units)

    • 2 µL of PK (e.g., 200 units)

  • Incubation: Gently mix the contents and incubate the reaction at 30°C for 30-60 minutes.

  • Monitoring the Reaction: The progress of the reaction can be monitored by TLC on PEI-cellulose plates, developing with a suitable buffer (e.g., 0.75 M KH₂PO₄, pH 3.5). The conversion of ³²Pᵢ to [γ-³²P]ATP can be quantified by autoradiography or phosphorimaging.

Protocol 2: Purification of [γ-³²P]ATP by Anion-Exchange Chromatography

This protocol describes the purification of the newly synthesized [γ-³²P]ATP from the reaction mixture.

Procedure:

  • Column Preparation: Prepare a small column with DEAE-Sephadex A-25 resin, equilibrated with 100 mM TEAB buffer, pH 7.5.

  • Sample Loading: Stop the enzymatic reaction by adding an equal volume of cold 100 mM TEAB. Load the diluted reaction mixture onto the prepared DEAE-Sephadex column.

  • Washing: Wash the column extensively with 100 mM TEAB to remove unreacted ADP, enzymes, and other reaction components.

  • Elution: Elute the [γ-³²P]ATP from the column using a linear gradient of TEAB (e.g., 100 mM to 1 M). Collect fractions and measure the radioactivity of each fraction using a scintillation counter.

  • Pooling and Analysis: Pool the fractions containing the peak of radioactivity. Confirm the purity of the pooled fractions by TLC as described above. A radiochemical purity of >97% is desirable.[5]

Protocol 3: Preparation of Radiolabeled MgATP²⁻ Solution

This final step prepares the purified [γ-³²P]ATP for use in tracer studies by forming the magnesium complex.

Procedure:

  • Quantification: Determine the concentration of the purified [γ-³²P]ATP solution using its molar extinction coefficient at 259 nm (ε = 15,400 M⁻¹cm⁻¹).

  • Magnesium Addition: To the purified [γ-³²P]ATP solution, add an equimolar or slight excess of sterile MgCl₂ solution. For most enzymatic assays, a final concentration in the low millimolar range is appropriate. It is crucial to maintain the pH of the final solution within the physiological range (typically pH 7.0-8.0).

  • Storage: Aliquot the final Mg[γ-³²P]ATP²⁻ solution and store it at -20°C or -80°C to minimize decomposition. The high specific activity of ³²P can lead to radiolysis, so it is advisable to use the radiolabeled ATP as soon as possible after synthesis.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_of_Radiolabeled_MgATP cluster_synthesis Enzymatic Synthesis of [γ-³²P]ATP cluster_purification Purification cluster_formulation Final Formulation P32i [³²P]Orthophosphate (³²Pᵢ) Reaction Single-Vessel Reaction P32i->Reaction ADP ADP ADP->Reaction PEP Phosphoenolpyruvate (PEP) PEP->Reaction Enzymes GAPDH, PGK, PK Enzymes->Reaction Crude_ATP Crude [γ-³²P]ATP Mixture Reaction->Crude_ATP DEAE_Column DEAE-Sephadex Anion-Exchange Chromatography Crude_ATP->DEAE_Column Purified_ATP Purified [γ-³²P]ATP DEAE_Column->Purified_ATP Final_Product Radiolabeled Mg[γ-³²P]ATP²⁻ Purified_ATP->Final_Product MgCl2 MgCl₂ MgCl2->Final_Product

Caption: Workflow for the synthesis of radiolabeled MgATP²⁻.

This diagram illustrates the sequential process for producing radiolabeled MgATP²⁻, beginning with the enzymatic incorporation of [³²P]orthophosphate into ATP. The crude product is then purified using anion-exchange chromatography. The final step involves the addition of magnesium chloride to the purified [γ-³²P]ATP to form the biologically active MgATP²⁻ complex, which is then ready for use in various tracer studies.

References

The Pivotal Role of MgATP²⁻ in Neurotransmitter Release: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium-chelated ATP (MgATP²⁻) is a critical energetic and signaling molecule in the presynaptic terminal, playing a multifaceted role in the intricate process of neurotransmitter release. Its hydrolysis provides the necessary energy for key steps in the synaptic vesicle cycle, including vesicle priming and recycling. Furthermore, MgATP²⁻ acts as a crucial cofactor and allosteric modulator for various enzymes and ion channels that fine-tune synaptic transmission. Understanding the precise mechanisms by which MgATP²⁻ governs neurotransmitter release is paramount for elucidating fundamental principles of synaptic function and for the development of novel therapeutics targeting neurological and psychiatric disorders.

These application notes provide a comprehensive overview of the key roles of MgATP²⁻ in the presynaptic terminal and offer detailed protocols for investigating its influence on neurotransmitter release.

Key Roles of MgATP²⁻ in the Presynaptic Terminal

MgATP²⁻ is indispensable for several key presynaptic processes:

  • Synaptic Vesicle Priming: MgATP²⁻ hydrolysis is essential for priming synaptic vesicles, a series of molecular events that render them competent for Ca²⁺-triggered fusion with the presynaptic membrane. This process involves the action of ATP-dependent chaperones and kinases that assemble and modify the SNARE complex, the core machinery for membrane fusion.

  • Modulation of Presynaptic Ion Channels: MgATP²⁻ can directly and indirectly modulate the activity of presynaptic ion channels, including voltage-gated Ca²⁺ channels (VGCCs) and K⁺ channels. This modulation can alter the influx of Ca²⁺, which is the primary trigger for neurotransmitter release, and regulate the excitability of the presynaptic terminal.[1][2][3]

  • Neurotransmitter Uptake into Vesicles: The loading of neurotransmitters into synaptic vesicles is an active process driven by a proton gradient established by the vacuolar-type H⁺-ATPase (V-ATPase), which utilizes the energy from ATP hydrolysis.[4]

  • SNARE Complex Disassembly and Vesicle Recycling: Following exocytosis, the stable SNARE complexes must be disassembled to allow for the recycling of synaptic vesicles. This process is mediated by the ATPase N-ethylmaleimide-sensitive factor (NSF), which requires MgATP²⁻ hydrolysis to separate the SNARE proteins.

Quantitative Data Summary

The following tables summarize key quantitative data related to the investigation of MgATP²⁻ in neurotransmitter release, compiled from various experimental studies.

Table 1: Typical Intracellular Concentrations of ATP and Mg²⁺ in Neurons

ParameterConcentration RangeReference
Total Cellular Mg²⁺17 - 20 mM[5]
Cytosolic Free [Mg²⁺]0.5 - 1.0 mM[5]
Neuronal [ATP]2.0 - 2.8 mM[6]
Presynaptic Terminal [ATP]~2.5 - 2.7 mM[7]

Table 2: MgATP²⁻ Concentrations Used in Electrophysiological Recordings (Pipette Solutions)

MgATP ConcentrationExperimental ContextObserved EffectReference
2 mMWhole-cell patch-clamp in brain slices to study synaptic transmission.Standard concentration to maintain baseline synaptic function.[8]
3 mMPresynaptic pipette solution for studying cAMP-dependent synaptic potentiation.Supported baseline transmission and allowed for observation of potentiation.[9]
4 mMWhole-cell patch-clamp of CA1 pyramidal cells.Maintained synaptic responses for studying vesicle release probability.[10]
0 mM (ATP-free)To investigate ATP-dependency of synaptic vesicle cycling.Impaired endocytosis, indicating a requirement for ATP.[11]

Signaling and Experimental Workflow Diagrams

Signaling Pathway of MgATP²⁻ in Synaptic Vesicle Priming

MgATP_Priming cluster_presynaptic_terminal Presynaptic Terminal ATP MgATP²⁻ ADP MgADP + Pi ATP->ADP Hydrolysis Priming_Factors Priming Factors (e.g., Munc13, CAPS) ATP->Priming_Factors Energy Source & Allosteric Regulation SNARE_Assembly SNARE Complex Assembly Priming_Factors->SNARE_Assembly ATP-dependent chaperones Primed_Vesicle Primed Synaptic Vesicle SNARE_Assembly->Primed_Vesicle Unprimed_Vesicle Unprimed Synaptic Vesicle Unprimed_Vesicle->Priming_Factors Docking

Caption: MgATP²⁻ fuels the priming of synaptic vesicles for release.

Experimental Workflow for Investigating MgATP²⁻ Effects using Permeabilized Synaptosomes

Permeabilized_Synaptosome_Workflow start Start: Brain Tissue Homogenization prep Synaptosome Preparation (Centrifugation) start->prep permeabilize Permeabilization (e.g., Streptolysin-O) prep->permeabilize incubation Incubation with varying [MgATP²⁻] and Ca²⁺ permeabilize->incubation release_assay Neurotransmitter Release Assay (e.g., HPLC, Scintillation Counting) incubation->release_assay analysis Data Analysis: Quantify Release release_assay->analysis end End: Determine MgATP²⁻ Dependence analysis->end

Caption: Workflow for studying MgATP²⁻ in neurotransmitter release.

Logical Relationship of MgATP²⁻ in the Synaptic Vesicle Cycle

Vesicle_Cycle_Logic Priming Vesicle Priming (ATP-dependent) Fusion Ca²⁺-Triggered Fusion Priming->Fusion Endocytosis Endocytosis Fusion->Endocytosis Recycling Vesicle Recycling Endocytosis->Recycling NT_Uptake Neurotransmitter Uptake (V-ATPase, ATP-dependent) Recycling->NT_Uptake NT_Uptake->Priming

Caption: MgATP²⁻ is crucial for multiple stages of the synaptic vesicle cycle.

Experimental Protocols

Protocol 1: Preparation and Permeabilization of Synaptosomes to Study MgATP²⁻-Dependent Neurotransmitter Release

Objective: To create a synaptosome preparation with a permeabilized presynaptic membrane, allowing for direct manipulation of the intracellular environment, including the concentration of MgATP²⁻.

Materials:

  • Fresh brain tissue (e.g., rat cortex or hippocampus)

  • Homogenization Buffer: 0.32 M Sucrose, 4 mM HEPES, pH 7.4, supplemented with protease inhibitors.

  • Percoll gradients (e.g., 8%, 12%, 20%)

  • Krebs-Ringer Buffer: 118 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 1.2 mM KH₂PO₄, 25 mM NaHCO₃, 11 mM Glucose, pH 7.4.

  • Permeabilization Agent: Streptolysin-O (SLO) or digitonin.

  • Intracellular-like Buffer: (e.g., 140 mM K-glutamate, 5 mM NaCl, 1 mM EGTA, 10 mM HEPES, pH 7.2) with varying concentrations of MgCl₂ and ATP.

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh brain tissue in ice-cold Homogenization Buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Layer the supernatant onto a discontinuous Percoll gradient and centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Carefully collect the synaptosome fraction, which is typically located at the interface of the 12% and 20% Percoll layers.

    • Wash the collected synaptosomes in Krebs-Ringer Buffer and pellet by centrifugation.

  • Permeabilization:

    • Resuspend the synaptosome pellet in the Intracellular-like Buffer.

    • Add the permeabilization agent (e.g., a pre-titrated concentration of SLO) and incubate for a short period (e.g., 5-10 minutes) at 37°C to create pores in the presynaptic membrane.

    • Wash the permeabilized synaptosomes to remove the excess permeabilizing agent.

  • Investigating MgATP²⁻ Dependence:

    • Resuspend the permeabilized synaptosomes in Intracellular-like Buffer containing different concentrations of MgATP²⁻ (e.g., 0 mM, 0.5 mM, 1 mM, 2 mM, 5 mM). Ensure to maintain a constant free Mg²⁺ concentration by adjusting the total MgCl₂ added.

    • Stimulate neurotransmitter release by adding a defined concentration of CaCl₂ (e.g., to achieve a free Ca²⁺ concentration of 1-10 µM).

    • After a specific incubation time, stop the reaction (e.g., by rapid cooling and centrifugation).

    • Collect the supernatant and measure the amount of released neurotransmitter using an appropriate method (e.g., HPLC for amino acids, scintillation counting for radiolabeled neurotransmitters).

Protocol 2: Whole-Cell Patch-Clamp Recording to Investigate the Role of MgATP²⁻ on Presynaptic Function

Objective: To directly measure the impact of varying intracellular MgATP²⁻ concentrations on synaptic transmission and presynaptic Ca²⁺ currents in real-time.

Materials:

  • Brain slice preparation (e.g., hippocampal or cortical slices).

  • Artificial cerebrospinal fluid (aCSF): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 24 mM NaHCO₃, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose, saturated with 95% O₂/5% CO₂.

  • Patch pipettes (3-5 MΩ).

  • Intracellular (pipette) solution: (e.g., 120 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 0.2 mM EGTA, pH 7.3) supplemented with varying concentrations of MgCl₂ and ATP to achieve the desired free MgATP²⁻ concentrations. Non-hydrolyzable ATP analogs (e.g., ATPγS) can also be included to distinguish between ATP binding and hydrolysis requirements.[12]

  • Pharmacological agents (e.g., TTX to block action potentials, specific ion channel blockers).

Procedure:

  • Brain Slice Preparation: Prepare acute brain slices from the region of interest using a vibratome.

  • Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

  • Whole-Cell Patch-Clamp:

    • Visually identify a neuron for recording using DIC microscopy.

    • Approach the neuron with a patch pipette filled with the desired intracellular solution.

    • Form a giga-ohm seal and then rupture the membrane to achieve the whole-cell configuration.

    • Allow the intracellular solution to dialyze into the cell for several minutes.

  • Stimulation and Recording:

    • Place a stimulating electrode near the recorded neuron to evoke synaptic responses.

    • In voltage-clamp mode, record evoked excitatory or inhibitory postsynaptic currents (EPSCs or IPSCs).

    • To investigate presynaptic Ca²⁺ currents, pharmacologically isolate them (e.g., by blocking Na⁺ and K⁺ channels) and record the currents elicited by depolarizing voltage steps.

  • Data Analysis:

    • Analyze the amplitude, kinetics, and short-term plasticity (e.g., paired-pulse ratio) of the synaptic currents.

    • Analyze the amplitude and kinetics of the isolated presynaptic Ca²⁺ currents.

    • Compare these parameters across different intracellular MgATP²⁻ concentrations to determine its role in presynaptic function.

Conclusion

The protocols and information provided in these application notes offer a robust framework for investigating the critical role of MgATP²⁻ in neurotransmitter release. By employing these methodologies, researchers can gain deeper insights into the molecular mechanisms that govern synaptic transmission, paving the way for a better understanding of brain function and the development of novel therapeutic strategies for a range of neurological disorders.

References

The Pivotal Role of MgATP(2-) in High-Throughput Screening for Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, enzymes that utilize the magnesium-adenosine triphosphate complex (MgATP(2-)) as a substrate are paramount targets. This family of enzymes, which includes kinases, ATPases, and ligases, plays a critical role in a vast array of cellular processes, from signal transduction to metabolic regulation. Consequently, identifying potent and selective inhibitors of these enzymes is a cornerstone of therapeutic development. High-throughput screening (HTS) serves as the primary engine for identifying novel inhibitor scaffolds from large chemical libraries. The design and execution of robust and reliable HTS assays are therefore critical for the success of any drug discovery program targeting ATP-dependent enzymes.

These application notes provide a comprehensive guide to the principles, protocols, and data interpretation for HTS assays that leverage MgATP(2-) as a key reagent. We will delve into the most common assay formats, provide detailed experimental protocols, and present quantitative data for a selection of inhibitors. Furthermore, we will visualize key signaling pathways and experimental workflows to provide a clear and actionable framework for researchers in the field.

Data Presentation: Quantitative Analysis of Enzyme Inhibitors

The potency of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The IC50 value is dependent on the experimental conditions, particularly the concentration of the substrate, MgATP(2-). For ATP-competitive inhibitors, the relationship between IC50, Ki, and ATP concentration is described by the Cheng-Prusoff equation:

IC50 = Ki * (1 + [ATP] / Km) [1][2][3]

Where:

  • Ki is the inhibition constant, representing the intrinsic affinity of the inhibitor for the enzyme.

  • [ATP] is the concentration of ATP in the assay.

  • Km is the Michaelis constant of the enzyme for ATP, representing the ATP concentration at which the reaction rate is half of the maximum velocity (Vmax).

To facilitate a standardized comparison of inhibitor potencies, assays are often performed at an ATP concentration equal to the Km of the enzyme. Under these conditions, the IC50 is approximately equal to 2 * Ki.[2]

The following tables summarize representative quantitative data for inhibitors of various MgATP(2-)-dependent enzymes, identified and characterized using HTS-compatible assays.

Table 1: Inhibitors of Protein Kinases

Kinase TargetInhibitorAssay TypeMgATP(2-) Conc.IC50 / KiReference
Casein Kinase 1 δ (CK1δ)PF-670462RadiometricKmIC50: 64.18 nM[4]
Casein Kinase 1 δ (CK1δ)Liu-20RadiometricKmIC50: 403.60 nM[4]
Rho-associated kinase II (ROCK II)Y-27632RadiometricKm (25 µM)IC50: 0.22 µM (Ki: 0.11 µM)[3]
Rho-associated kinase II (ROCK II)H-89Radiometric25 µMIC50: 0.18 µM[3]
MEKK2CrizotinibATPase Assay30 µM (Km)IC50: <100 nM[5]
MEKK2BosutinibATPase Assay30 µM (Km)IC50: <100 nM[5]
Ulk1StaurosporineAlphaScreen50 µMIC50: ~100 nM[6]

Table 2: Inhibitors of ATPases

ATPase TargetInhibitorAssay TypeMgATP(2-) Conc.IC50 / KiReference
Heat Shock Protein 90 (HSP90)GeldanamycinMalachite Green510 µM (Km)IC50: 4.8 µM[7]
Heat Shock Protein 90 (HSP90)RadicicolMalachite Green510 µM (Km)IC50: 0.9 µM[7]
Hsp72 (with co-chaperones)Compound FQuinaldine Red1 mMEC50: <50 µM[8]
Hsp72 (with co-chaperones)Compound RQuinaldine Red1 mMEC50: <50 µM[8]

Experimental Protocols

The following are detailed protocols for three common HTS assay formats used for screening inhibitors of MgATP(2-)-dependent enzymes. These protocols are intended as a general guide and may require optimization for specific enzymes and inhibitor classes.

Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in ATP consumption indicates enzyme inhibition.[9]

Materials:

  • Purified MgATP(2-)-dependent kinase

  • Substrate (peptide or protein)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • MgATP(2-) solution

  • Test compounds dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Reagent

  • White, opaque 384-well microplates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Plating: Dispense test compounds and controls (e.g., a known inhibitor for positive control, DMSO for negative control) into the wells of a 384-well plate.

  • Enzyme Addition: Prepare a solution of the kinase in kinase assay buffer and add it to all wells containing test compounds.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Prepare a solution of the substrate and MgATP(2-) in kinase assay buffer. Add this solution to all wells to start the enzymatic reaction. The final MgATP(2-) concentration should ideally be at the Km of the enzyme.

  • Enzymatic Reaction: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time. This incubation time should be within the linear range of the reaction.

  • Reaction Termination and Signal Generation: Add an equal volume of Kinase-Glo® reagent to each well. This reagent will stop the enzymatic reaction and initiate the luminescence reaction.

  • Signal Detection: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each test compound relative to the controls.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay measures the phosphorylation of a substrate by detecting the FRET between a donor fluorophore (e.g., Europium or Terbium chelate) on an anti-phospho-antibody and an acceptor fluorophore (e.g., fluorescein (B123965) or GFP) on the substrate.

Materials:

  • Purified MgATP(2-)-dependent kinase

  • Fluorescently labeled substrate (e.g., biotinylated peptide and streptavidin-acceptor fluorophore, or GFP-fusion protein)

  • Kinase assay buffer

  • MgATP(2-) solution

  • Test compounds in DMSO

  • TR-FRET detection reagents: Donor-labeled anti-phospho-specific antibody and, if applicable, acceptor-labeled streptavidin.

  • Stop solution (e.g., EDTA)

  • Black, low-volume 384-well microplates

  • Automated liquid handler

  • TR-FRET-capable plate reader

Protocol:

  • Reagent Preparation: Prepare solutions of the kinase, fluorescently labeled substrate, and MgATP(2-) in kinase assay buffer.

  • Compound Plating: Dispense test compounds and controls into the wells of a 384-well plate.

  • Reaction Initiation: Add the kinase, substrate, and MgATP(2-) mixture to the wells.

  • Enzymatic Reaction: Incubate the plate at the optimal temperature and for the optimal duration for the enzymatic reaction.

  • Reaction Termination and Detection: Add the stop solution followed by the TR-FRET detection reagents (donor-labeled antibody and acceptor).

  • Signal Development: Incubate the plate at room temperature for 1-2 hours to allow for antibody binding and FRET signal development.

  • Signal Detection: Measure the time-resolved fluorescence at the emission wavelengths of the donor and acceptor fluorophores.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A decrease in the TR-FRET ratio indicates inhibition of kinase activity.

Fluorescence Polarization (FP) Kinase Assay

This competitive binding assay measures the displacement of a fluorescently labeled tracer (a known inhibitor) from the kinase's active site by a test compound.

Materials:

  • Purified MgATP(2-)-dependent kinase

  • Fluorescently labeled tracer

  • FP assay buffer

  • Test compounds in DMSO

  • Black, low-volume 384-well microplates

  • Automated liquid handler

  • Plate reader with fluorescence polarization capabilities

Protocol:

  • Reagent Preparation: Prepare solutions of the kinase and fluorescent tracer in FP assay buffer. The concentrations of both should be optimized to give a stable and robust FP signal.

  • Compound Plating: Dispense test compounds and controls into the wells of a 384-well plate.

  • Kinase-Tracer Addition: Add the pre-mixed kinase and fluorescent tracer solution to all wells.

  • Binding Equilibrium: Incubate the plate at room temperature for a sufficient time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

  • Signal Detection: Measure the fluorescence polarization of each well.

  • Data Analysis: A decrease in fluorescence polarization indicates that the test compound has displaced the fluorescent tracer from the kinase, signifying inhibition.

Visualizations

Signaling Pathway: Generic Kinase Cascade

Many cellular signaling pathways rely on a cascade of protein kinases to amplify and transmit signals. The Mitogen-Activated Protein Kinase (MAPK) pathway is a classic example.

Kinase_Cascade cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS (GTP-bound) Receptor->RAS Activates RAF RAF (MAPKKK) RAS->RAF Activates MEK MEK (MAPKK) RAF->MEK Phosphorylates ADP MgADP(-) RAF->ADP ERK ERK (MAPK) MEK->ERK Phosphorylates MEK->ADP Substrate Cytoplasmic Substrate ERK->Substrate Phosphorylates Transcription_Factor Transcription Factor ERK->Transcription_Factor Phosphorylates ERK->ADP Phosphorylated_Substrate Phosphorylated Substrate Phosphorylated_TF Phosphorylated Transcription Factor Gene_Expression Gene Expression Phosphorylated_TF->Gene_Expression Regulates Ligand Growth Factor Ligand->Receptor Binds MgATP MgATP(2-) MgATP->RAF MgATP->MEK MgATP->ERK Inhibitor Kinase Inhibitor Inhibitor->RAF Inhibitor->MEK Inhibitor->ERK

Caption: A generic kinase signaling cascade, illustrating the flow of information from the cell surface to the nucleus.

Experimental Workflow: High-Throughput Screening for Kinase Inhibitors

The following diagram outlines a typical workflow for an HTS campaign to identify and characterize kinase inhibitors.

HTS_Workflow Start Start: Target Identification (MgATP(2-)-dependent enzyme) Assay_Dev Assay Development & Optimization (e.g., Luminescence, TR-FRET, FP) Start->Assay_Dev Primary_Screen Primary HTS Campaign (Large compound library, single concentration) Assay_Dev->Primary_Screen Hit_ID Hit Identification (Activity threshold cutoff) Primary_Screen->Hit_ID Dose_Response Dose-Response Confirmation (IC50 determination) Hit_ID->Dose_Response Secondary_Assays Secondary & Orthogonal Assays (Confirm mechanism of action) Dose_Response->Secondary_Assays Selectivity Selectivity Profiling (Panel of related enzymes) Secondary_Assays->Selectivity Lead_Opt Lead Optimization (Structure-Activity Relationship studies) Selectivity->Lead_Opt Cheng_Prusoff IC50 IC50 (Observed Potency) Ki Ki (Intrinsic Affinity) Ki->IC50 ATP_Conc [ATP] (Substrate Concentration) ATP_Conc->IC50 Km Km (Michaelis Constant) Km->IC50 Equation IC50 = Ki * (1 + [ATP]/Km)

References

Application Notes: The Role of MgATP(2-) in Mitochondrial Respiration Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Magnesium-complexed ATP, denoted as MgATP(2-), is the primary biologically active form of ATP within the cell. Its role in cellular bioenergetics is multifaceted, extending far beyond being a simple energy currency. In the context of mitochondrial respiration, MgATP(2-) is a critical substrate, product, and regulator. It is indispensable for the function of numerous enzymes, including the F1Fo-ATP synthase, and plays a pivotal role in modulating mitochondrial processes such as oxidative phosphorylation (OXPHOS), the transport of adenine (B156593) nucleotides, and the regulation of the mitochondrial permeability transition pore (mPTP). Understanding the application of MgATP(2-) is therefore fundamental for researchers studying mitochondrial function in health and disease.

Key Roles of MgATP(2-) in Mitochondria:

  • Substrate/Product for F1Fo-ATP Synthase: Oxidative phosphorylation culminates in the synthesis of ATP from ADP and inorganic phosphate (B84403) (Pi) by the F1Fo-ATP synthase. The substrate for this reaction is technically MgADP(-), and the product is MgATP(2-). Conversely, when the proton motive force is low, the enzyme can operate in reverse, hydrolyzing MgATP(2-) to pump protons out of the matrix[1][2]. The availability of Mg2+ is essential for this catalytic activity[2][3].

  • Regulation of the Adenine Nucleotide Translocase (ANT): The ANT facilitates the exchange of cytosolic ADP for mitochondrial ATP across the inner mitochondrial membrane[4][5]. This process is crucial for supplying the cell with ATP produced via OXPHOS. The ANT transports "free" (non-complexed) forms of ADP and ATP[4][6]. Therefore, the cytosolic and mitochondrial concentrations of free Mg2+, which buffer the ratio of free to complexed nucleotides, are a key regulatory factor in the rate of ADP/ATP exchange and, consequently, cellular respiration[6].

  • Modulation of the Mitochondrial Permeability Transition Pore (mPTP): The mPTP is a non-specific channel whose opening can lead to mitochondrial swelling, uncoupling of oxidative phosphorylation, and initiation of cell death pathways[7][8]. The pore's state is regulated by multiple factors, including matrix Ca2+, oxidative stress, and adenine nucleotides. Both Mg2+ and adenine nucleotides (ADP and ATP) are critical for inducing pore closure and maintaining the integrity of the inner mitochondrial membrane[9]. MgATP(2-) at the matrix level is considered a key physiological inhibitor of the mPTP.

  • Allosteric Regulation of Matrix Dehydrogenases: The activity of key dehydrogenases in the tricarboxylic acid (TCA) cycle, such as isocitrate dehydrogenase and 2-oxoglutarate dehydrogenase, is stimulated by Mg2+[3][10]. This regulation links the energy status of the cell, reflected by the ATP/ADP ratio, to the production of reducing equivalents (NADH and FADH2) that fuel the electron transport chain.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the use of MgATP(2-) and related reagents in mitochondrial respiration studies.

Table 1: Typical Reagent Concentrations for High-Resolution Respirometry

ReagentStock ConcentrationFinal ConcentrationPurpose / CommentSource(s)
Substrates
Pyruvate0.25 - 1.0 M5 mMComplex I substrate[11][12]
Malate0.25 - 0.5 M0.5 - 2 mMComplex I substrate (used with Pyruvate or Glutamate)[11][12]
Glutamate0.5 M10 mMComplex I substrate (used with Malate)[13]
Succinate1.0 M10 mMComplex II substrate (Rotenone must be added first)[12][13]
Phosphorylation System
ADP100 - 500 mM0.24 - 2.5 mMInduces State 3 respiration (OXPHOS capacity)[12][13][14]
ATP100 mMVariesUsed to study reverse electron transport or mPTP effects[15]
Inhibitors
Rotenone1 mM0.2 - 0.5 µMComplex I inhibitor[13][16]
Oligomycin1 mg/mL7.5 - 10 nMF1Fo-ATP Synthase inhibitor (induces LEAK state)[11]
Antimycin A2.5 mM2.5 µMComplex III inhibitor[11]
Other Reagents
MgCl20.5 - 1.0 M0.1 - 5.0 mMEssential cation for ATP synthase and mPTP regulation[9][16]
CarboxyatractylosideVaries0.3 - 0.4 mMANT inhibitor (induces LEAK state)[11]
FCCP (Uncoupler)10 mMTitrated (nM range)Uncouples respiration from phosphorylation (ET capacity)[16]

Table 2: Reported Effects of Mg(2+) on Mitochondrial Parameters

ParameterSubstrateTissue/OrganismK₀.₅ for Mg²⁺ (mM)VmaxNotesSource(s)
ATP SynthesisSuccinate (+Rotenone)Rat Heart0.13 ± 0.02250 nmol/(min·mg)ATP synthase is the Mg²⁺-sensitive step.[17][18]
ATP Synthesis2-OxoglutarateRat Heart0.48 ± 0.13100 nmol/(min·mg)2-Oxoglutarate dehydrogenase is the main Mg²⁺-modulated step.[17][18]
mPTP ClosureN/ARat Liver~0.25N/AEffective range for repolarization is 0-0.5 mM.[9]
mPTP ClosureN/ARat Heart> 0.5N/AEffect increases progressively up to 5 mM.[9]

Experimental Protocols

Protocol 1: Isolation of Mitochondria from Rodent Liver

This protocol provides a general method for isolating functional mitochondria, a prerequisite for most respirometry studies.

Materials:

  • Isolation Buffer I: 220 mM Mannitol, 70 mM Sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.

  • Isolation Buffer II: 220 mM Mannitol, 70 mM Sucrose, 10 mM HEPES, pH 7.4. Add 0.1% BSA (fatty acid-free) just before use.

  • Dounce homogenizer with a loose-fitting pestle.

  • Refrigerated centrifuge.

Procedure:

  • Euthanize the animal according to approved institutional guidelines and quickly excise the liver.

  • Place the liver in a beaker on ice containing ice-cold Isolation Buffer I to wash away blood.

  • Mince the liver tissue into small pieces using scissors.

  • Transfer the minced tissue to a Dounce homogenizer with 10 mL of fresh, ice-cold Isolation Buffer I.

  • Homogenize the tissue with 5-7 slow strokes of the loose-fitting pestle. Avoid generating foam.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully collect the supernatant and transfer it to a new, pre-chilled tube. Discard the pellet.

  • Centrifuge the supernatant at 10,000 - 12,000 x g for 10 minutes at 4°C. The resulting pellet is the mitochondrial fraction.

  • Discard the supernatant. Resuspend the mitochondrial pellet in 10 mL of ice-cold Isolation Buffer II.

  • Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume (e.g., 0.5 mL) of Isolation Buffer II.

  • Determine the protein concentration using a standard method like the Bradford or BCA assay. Adjust the concentration to >30 mg/mL.

  • Keep the isolated mitochondria on ice and use them within 4 hours for optimal function[16].

Protocol 2: High-Resolution Respirometry to Assess MgATP(2-) Effects

This protocol uses an Oroboros Oxygraph or similar high-resolution respirometer to investigate mitochondrial function. This example assesses Complex I-linked respiration.

Materials:

  • Respiration Medium (e.g., MiR05): 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM Taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM Sucrose, 1 g/L BSA, pH 7.1.

  • Isolated mitochondria (from Protocol 1).

  • Reagent stocks as listed in Table 1.

Procedure:

  • Calibrate the oxygen sensors in the respirometer chambers according to the manufacturer's instructions.

  • Add 2 mL of pre-warmed (37°C) Respiration Medium to each chamber.

  • Add isolated mitochondria to a final concentration of 0.05 - 0.1 mg/mL. Close the stoppers and allow the signal to stabilize. This measures Residual Oxygen Consumption (ROX).

  • LEAK State (State 2/4): Add Complex I substrates Pyruvate (5 mM) and Malate (2 mM). The resulting oxygen consumption rate represents the LEAK state, where respiration is not coupled to ATP synthesis, limited by proton leak across the membrane.

  • OXPHOS State (State 3): Titrate ADP (e.g., in steps up to 2.5 mM) to stimulate ATP synthesis. This induces the maximal coupled respiration rate (OXPHOS capacity). The ratio of this rate to the LEAK rate is the Respiratory Control Ratio (RCR), an indicator of mitochondrial coupling and quality.

  • Study MgATP(2-) Inhibition: After establishing the OXPHOS state, add a specific concentration of ATP (e.g., 1-5 mM). A decrease in respiration may indicate feedback inhibition or modulation of the ANT.

  • Inhibitor Addition:

    • To confirm ATP synthase involvement, add Oligomycin (e.g., 10 nM). Respiration should return to a LEAK state, similar to or lower than the initial LEAK rate[11].

    • To assess the integrity of the outer mitochondrial membrane, add Cytochrome c (10 µM). A minimal increase in respiration (<15%) indicates intact membranes.

    • Finally, add Antimycin A (2.5 µM) to inhibit Complex III and confirm that the observed oxygen consumption is mitochondrial. The remaining oxygen consumption is non-mitochondrial.

Visualizations

G

G

G

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting MgATP(2-)-Dependent Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during MgATP(2-)-dependent enzyme assays.

Frequently Asked Questions (FAQs)

Q1: My assay results are highly variable between replicates. What are the common causes and solutions?

Inconsistent results in MgATP(2-)-dependent enzyme assays can stem from several factors, ranging from reagent preparation to experimental execution.[1][2] A systematic approach is crucial to identify and resolve the source of variability.

Potential Causes and Troubleshooting Steps:

  • Inaccurate Pipetting: Small volume variations, especially of concentrated enzyme or substrate stocks, can lead to significant differences in reaction rates.

    • Solution: Ensure pipettes are properly calibrated. Use positive displacement pipettes for viscous solutions. Prepare a master mix of reagents whenever possible to minimize pipetting errors between wells.[3]

  • Reagent Instability: ATP solutions can be prone to hydrolysis, and enzymes can lose activity over time, especially if not stored correctly.

    • Solution: Prepare fresh ATP solutions regularly and store them in aliquots at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles for both enzymes and ATP stocks.[3] Always keep enzymes on ice during experimental setup.

  • Inadequate Mixing: Failure to properly mix the reaction components can result in localized concentration differences.

    • Solution: Gently vortex or pipette to mix all reagents thoroughly after addition. Be cautious not to introduce bubbles, which can interfere with optical readings.

  • Temperature Fluctuations: Enzyme activity is highly sensitive to temperature.[5][6] Inconsistent temperatures across the assay plate or between experiments can lead to variability.

    • Solution: Pre-incubate all reagents and the assay plate at the desired reaction temperature.[7] Ensure the plate reader's temperature control is stable and accurate.

  • Substrate Depletion or Product Inhibition: If the reaction proceeds for too long, substrate depletion or the accumulation of products like ADP can inhibit the enzyme, leading to non-linear reaction rates.[1][8]

    • Solution: Measure initial reaction rates where the velocity is linear with time. Optimize enzyme concentration and incubation time to ensure less than 10-15% of the substrate is consumed.

Q2: I am observing a high background signal in my no-enzyme control wells. What could be the reason?

A high background signal can mask the true enzyme activity and is a common issue in many assay formats, particularly those involving fluorescence or luminescence.[9]

Common Sources of High Background:

  • Assay Buffer Components: Some buffer components may interfere with the detection chemistry.

    • Solution: Test the buffer components individually to identify the source of interference. Consider using an alternative buffer system.

  • Compound Interference: If screening small molecule libraries, the compounds themselves can be a source of background signal through autofluorescence or by directly affecting the detection reagents.[1][9]

    • Solution: Run a control plate with the compounds but without the enzyme to quantify their intrinsic signal.[9]

  • Contaminated Reagents: Contamination in ATP, substrate, or buffer solutions can lead to non-enzymatic signal generation.

    • Solution: Use high-purity reagents. Filter-sterilize buffer solutions to remove any particulate matter.

  • Non-specific Binding: In assays involving antibodies or labeled reagents, non-specific binding to the microplate wells can cause a high background.[9]

    • Solution: Ensure adequate blocking of the plate with an appropriate blocking agent. Optimize washing steps to remove unbound reagents.

Q3: How do I properly prepare and store the MgATP(2-) solution?

The stability and concentration of the MgATP(2-) complex are critical for reproducible results as it is the true substrate for many enzymes.[10][11]

Preparation and Storage Protocol:

  • Stock Solutions: Prepare concentrated stock solutions of ATP and MgCl2 in high-purity water or a suitable buffer (e.g., Tris or HEPES). The pH of the ATP solution should be adjusted to ~7.0-7.5.[7]

  • Concentration: The concentration of MgCl2 should typically be in slight excess of the ATP concentration to ensure that the majority of ATP is in the MgATP(2-) form.[12]

  • Mixing: To prepare the final MgATP(2-) solution, add the MgCl2 stock to the ATP stock and mix well.

  • Storage: Aliquot the final MgATP(2-) solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4][7]

ReagentStock ConcentrationFinal Concentration (Example)
ATP100 mM1 mM
MgCl21 M2-5 mM

Note: The optimal Mg2+:ATP ratio may need to be empirically determined for your specific enzyme.

Experimental Protocols

Protocol 1: General Troubleshooting Workflow for Inconsistent Assay Results

This protocol provides a step-by-step guide to diagnosing and resolving variability in your MgATP(2-)-dependent enzyme assays.

G cluster_solutions Troubleshooting Steps A Inconsistent Results Observed B Check Pipetting Accuracy - Calibrate pipettes - Use master mixes A->B C Evaluate Reagent Stability - Prepare fresh ATP - Aliquot enzyme stocks B->C If pipetting is accurate D Optimize Reaction Conditions - Verify temperature control - Ensure adequate mixing C->D If reagents are stable E Assess Assay Linearity - Measure initial rates - Optimize enzyme concentration and time D->E If conditions are optimal F Problem Resolved E->F If linearity is achieved G Still Inconsistent? Consult further resources E->G If still inconsistent

Caption: A troubleshooting flowchart for addressing inconsistent assay results.

Protocol 2: Preparation of a Standard Reaction Mix for a Kinase Assay

This protocol outlines the preparation of a master mix for a typical kinase assay to improve consistency.

  • Calculate Volumes: Determine the required volume of each reagent for the total number of reactions, including controls. Add a 10% excess to account for pipetting losses.

  • Prepare Master Mix: In a sterile microcentrifuge tube on ice, combine the assay buffer, MgATP(2-) solution, substrate, and any other cofactors. Mix gently but thoroughly.

  • Dispense Master Mix: Aliquot the master mix into the wells of a pre-chilled assay plate.

  • Initiate Reaction: Add the enzyme to each well to start the reaction. Alternatively, the enzyme can be included in the master mix if it is stable under those conditions for the duration of the setup.

  • Incubation: Transfer the plate to the incubator or plate reader set at the desired temperature.

ComponentStock ConcentrationVolume per Reaction (µL)Final Concentration
Assay Buffer (10X)10X101X
MgATP(2-)10 mM101 mM
Peptide Substrate1 mM10100 µM
DTT1 M110 mM
Enzyme10 µg/mL101 µg/mL
Nuclease-Free Water-49-
Total Volume 100

Signaling Pathways and Logical Relationships

Diagram 1: Simplified Kinase Signaling Pathway

This diagram illustrates a generic kinase cascade, a common context for studying MgATP(2-)-dependent enzymes.

G cluster_pathway Kinase Cascade Signal External Signal Receptor Receptor Signal->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates (MgATP(2-) dependent) TargetProtein Target Protein Kinase2->TargetProtein Phosphorylates (MgATP(2-) dependent) CellularResponse Cellular Response TargetProtein->CellularResponse

Caption: A generic signaling pathway involving a kinase cascade.

Diagram 2: Logical Relationship of Key Assay Components

This diagram shows the essential interactions between the core components of an MgATP(2-)-dependent enzyme assay.

G Enzyme Enzyme Complex Enzyme-Substrate-MgATP Complex Enzyme->Complex Substrate Substrate Substrate->Complex MgATP MgATP(2-) MgATP->Complex Product Product Product->Enzyme Product Inhibition ADP MgADP + Pi ADP->Enzyme Product Inhibition Complex->Product Complex->ADP

Caption: Inter-relationships of components in an enzyme assay.

References

Technical Support Center: Optimizing Mg2+:ATP Ratio for Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to optimize the Mg2+:ATP ratio in specific enzymatic reactions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving ATP-dependent enzymes where the concentration of Mg2+ is a critical factor.

Symptom Possible Cause Troubleshooting Steps
Low or No Enzyme Activity 1. Insufficient Free Mg2+: The actual substrate for most ATP-dependent enzymes is a Mg2+-ATP complex.[1][2] If the total Mg2+ concentration is too low, there may not be enough Mg2+-ATP for the enzyme to function optimally. 2. ATP Inhibition: At high concentrations, ATP can act as an inhibitor by chelating available Mg2+, thereby reducing the concentration of the active Mg2+-ATP substrate.[3][4]1. Increase Mg2+ Concentration: Titrate MgCl2 into your reaction buffer while keeping the ATP concentration constant. A typical starting point is a 2-10 mM excess of total Mg2+ over the total ATP concentration.[5] 2. Optimize ATP Concentration: If increasing Mg2+ is not effective, consider reducing the ATP concentration to be closer to the enzyme's Km for ATP.[6]
High Background Signal or Non-specific Activity 1. Excess Free Mg2+: High concentrations of free Mg2+ can sometimes lead to non-specific phosphorylation or activate other enzymes in your sample.[3] 2. ATP Hydrolysis: Spontaneous, non-enzymatic hydrolysis of ATP can be influenced by divalent cations.1. Titrate Down Mg2+: Systematically decrease the MgCl2 concentration to find the optimal window that supports specific enzyme activity while minimizing background. 2. Include Control Reactions: Run reactions without the enzyme to quantify the level of non-enzymatic ATP hydrolysis under your experimental conditions.
Inconsistent or Irreproducible Results 1. Inaccurate Reagent Concentrations: Small errors in pipetting ATP or MgCl2 can significantly alter the Mg2+:ATP ratio, especially at low concentrations. 2. Buffer Composition: The pH and ionic strength of your buffer can affect the stability constant of the Mg2+-ATP complex.[7]1. Prepare Fresh Reagents: Make fresh, concentrated stock solutions of ATP and MgCl2 and verify their concentrations. 2. Use a Consistent Buffer System: Ensure the buffer composition, pH, and ionic strength are consistent across all experiments. Consider using a buffer system known to be suitable for your enzyme class.
Unexpected Enzyme Kinetics (e.g., Substrate Inhibition) 1. Shift in the Rate-Limiting Step: The concentration of free Mg2+ can influence different steps in the catalytic cycle, potentially altering the overall reaction kinetics.[3] 2. Formation of Different Mg2+-ATP Species: At very high Mg2+ to ATP ratios, species such as Mg2ATP may form, which could have different effects on the enzyme.[8][9]1. Perform a Full Kinetic Analysis: Determine the Michaelis-Menten constants (Km and Vmax) for ATP at different fixed concentrations of Mg2+. This can reveal complex kinetic behaviors.[10] 2. Consult Literature: Review publications on your specific enzyme or enzyme family to see if similar kinetic profiles have been reported and under what conditions.

Frequently Asked Questions (FAQs)

Q1: Why is the Mg2+:ATP ratio so important for enzymatic reactions?

A1: For most ATP-dependent enzymes, the true substrate is not free ATP but a complex of Mg2+ and ATP (MgATP2-).[1] Magnesium ions play several crucial roles:

  • Charge Shielding: The polyphosphate chain of ATP is negatively charged. Mg2+ binds to and neutralizes some of this charge, making the γ-phosphate more susceptible to nucleophilic attack during the phosphoryl transfer reaction.[1][11]

  • Conformational Stability: The binding of Mg2+ holds the ATP molecule in a specific, stable conformation that is recognized and bound by the enzyme's active site.[1]

  • Enhanced Enzyme Binding: The Mg2+ ion provides additional points of interaction between the ATP and the enzyme, increasing the binding affinity and specificity.[1]

Q2: What is the ideal Mg2+:ATP ratio for my experiment?

A2: There is no single "ideal" ratio, as the optimal conditions depend on the specific enzyme, the ATP concentration, and the reaction buffer. However, a common starting point is to have a total Mg2+ concentration in slight excess of the total ATP concentration (e.g., 1-5 mM Mg2+ for 1 mM ATP). It is crucial to experimentally determine the optimal ratio for your specific system by performing a Mg2+ titration.

Q3: How does excess free Mg2+ or excess ATP affect enzyme activity?

A3:

  • Excess Free Mg2+: While some level of free Mg2+ is often required for optimal activity, very high concentrations can be inhibitory for some enzymes.[3]

  • Excess ATP (relative to Mg2+): If the ATP concentration significantly exceeds the Mg2+ concentration, most of the Mg2+ will be chelated by ATP. This can lead to a depletion of the necessary free Mg2+ that some enzymes require for activity, resulting in what is known as substrate inhibition.[3][4]

Q4: How can I calculate the concentration of free Mg2+ in my reaction?

A4: The concentration of free Mg2+ can be calculated using the law of mass action and the dissociation constant (Kd) for the Mg2+-ATP complex. The Kd is dependent on pH, temperature, and ionic strength. Several online calculators and software packages are available to perform these calculations. Alternatively, experimental methods like 31P NMR or fluorescent probes such as Magnesium Green can be used to measure free Mg2+ directly.[7][12][13][14]

Q5: Can other divalent cations substitute for Mg2+?

A5: While other divalent cations like Mn2+ can sometimes substitute for Mg2+, they often alter the enzyme's kinetics, specificity, or regulation.[4] In some cases, other cations can be inhibitory. It is generally recommended to use Mg2+ unless there is a specific reason to investigate the effects of other cations.

Experimental Protocols

Protocol 1: Determination of Optimal Mg2+ Concentration

This protocol describes a method to determine the optimal Mg2+ concentration for a given ATP concentration in an enzymatic assay.

  • Prepare Reagents:

    • Enzyme stock solution.

    • Substrate stock solution.

    • ATP stock solution (e.g., 100 mM).

    • MgCl2 stock solution (e.g., 1 M).

    • Reaction buffer (e.g., Tris-HCl, HEPES) at the desired pH and ionic strength.

  • Set up Reactions:

    • In a series of reaction tubes or wells of a microplate, add the reaction buffer, substrate, and enzyme to the final desired concentrations.

    • Add ATP to a fixed final concentration (e.g., the Km value for your enzyme, if known, or a standard concentration like 1 mM).

    • Create a titration of MgCl2 by adding different volumes of the stock solution to achieve a range of final concentrations (e.g., 0.1 mM to 10 mM).

    • Ensure the final reaction volume is the same in all tubes/wells.

  • Initiate and Monitor the Reaction:

    • Initiate the reaction by adding one of the components (often the enzyme or ATP).

    • Incubate the reactions at the optimal temperature for your enzyme.

    • Monitor the reaction progress over time using an appropriate detection method (e.g., spectrophotometry, fluorometry, luminescence).

  • Analyze Data:

    • Calculate the initial reaction velocity for each Mg2+ concentration.

    • Plot the reaction velocity as a function of the Mg2+ concentration. The peak of this curve represents the optimal Mg2+ concentration for that specific ATP concentration.

Visualizations

Experimental_Workflow Workflow for Optimizing Mg2+:ATP Ratio prep_reagents 1. Prepare Reagents (Enzyme, Substrate, ATP, MgCl2, Buffer) setup_rxns 2. Set up Reactions (Fixed [ATP], Titrate [MgCl2]) prep_reagents->setup_rxns initiate_monitor 3. Initiate & Monitor Reaction (Measure Product Formation) setup_rxns->initiate_monitor analyze_data 4. Analyze Data (Plot Velocity vs. [Mg2+]) initiate_monitor->analyze_data determine_optimum 5. Determine Optimal [Mg2+] analyze_data->determine_optimum

Caption: A flowchart of the experimental workflow for determining the optimal Mg2+ concentration.

Signaling_Pathway Role of Mg2+ in a Generic Kinase Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products ATP ATP MgATP Mg2+-ATP (Active Substrate) ATP->MgATP binds Mg Mg2+ Mg->MgATP Substrate Substrate Kinase Kinase Substrate->Kinase binds ADP ADP Kinase->ADP releases pSubstrate Phospho-Substrate Kinase->pSubstrate releases MgATP->Kinase binds Logical_Relationship Troubleshooting Logic for Low Enzyme Activity start Low Enzyme Activity check_ratio Is [Mg2+] > [ATP]? start->check_ratio increase_mg Increase [Mg2+] check_ratio->increase_mg No check_atp_inhibition Is [ATP] too high? check_ratio->check_atp_inhibition Yes increase_mg->start Re-test decrease_atp Decrease [ATP] check_atp_inhibition->decrease_atp Yes other_issues Investigate other factors (enzyme stability, buffer pH, etc.) check_atp_inhibition->other_issues No decrease_atp->start Re-test

References

Technical Support Center: MgATP(2-) Stability in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MgATP(2-). The stability of the MgATP(2-) complex is critical for accurate and reproducible experimental results, and it is significantly influenced by pH and temperature.

Frequently Asked Questions (FAQs)

Q1: My enzymatic assay results are inconsistent. Could the stability of MgATP(2-) be a factor?

A1: Absolutely. The concentration of the biologically active MgATP(2-) complex can fluctuate with minor shifts in pH and temperature in your assay buffer. ATP exists in solution as several ionic species (ATP4-, HATP3-, H2ATP2-), and only a fraction is bound to Mg2+. Changes in pH alter the ionization state of ATP, thereby affecting its affinity for Mg2+. Temperature influences the dissociation constant of the MgATP(2-) complex. Therefore, inconsistent assay results can arise from variable concentrations of the active MgATP(2-) substrate if pH and temperature are not strictly controlled.

Q2: What is the optimal pH for maintaining a stable concentration of MgATP(2-)?

A2: ATP is most stable in aqueous solutions between pH 6.8 and 7.4 in the absence of catalysts.[1] At more extreme pH levels, the rate of hydrolysis to ADP and phosphate (B84403) increases significantly.[1] Within this range, the proportion of ATP that exists as the MgATP(2-) complex is also high, assuming a sufficient concentration of Mg2+. For many biological assays, a pH of 7.0 to 7.4 is recommended to mimic physiological conditions and maximize the concentration of the active complex.

Q3: How does temperature affect the stability of the MgATP(2-) complex?

A3: Increasing temperature generally decreases the stability of the MgATP(2-) complex by increasing the rate of hydrolysis.[2] The standard Gibbs free energy of ATP hydrolysis becomes more negative (more spontaneous) as temperature increases. For instance, studies have shown that at elevated temperatures (e.g., 80-120°C), the half-life of ATP is reduced to a few minutes.[2] While most enzymatic assays are not conducted at such extreme temperatures, it highlights the importance of maintaining a constant and controlled temperature throughout your experiment. Even slight temperature variations between samples or experimental runs can lead to variability in the MgATP(2-) concentration.

Q4: I am observing a precipitate in my concentrated ATP stock solution containing MgCl2. What could be the cause?

A4: Precipitation can occur if the concentrations of Mg2+ and ATP are too high, leading to the formation of insoluble magnesium phosphate salts, especially at alkaline pH. It is crucial to ensure that the final concentrations of Mg2+ and ATP in your stock solutions and final assays are below their solubility limits under the specific pH and temperature conditions. Preparing fresh solutions and filtering them before use can help mitigate this issue.

Q5: How can I ensure a consistent concentration of MgATP(2-) in my experiments?

A5: To maintain a consistent concentration of MgATP(2-), you should:

  • Use a reliable buffer system: Employ a buffer with a pKa close to your desired experimental pH to ensure stable pH control.

  • Precisely control temperature: Use a water bath or incubator to maintain a constant temperature for all samples and reagents.

  • Optimize Mg2+ concentration: The concentration of Mg2+ should be in sufficient excess to ensure that the majority of the ATP is in the MgATP(2-) form. The optimal Mg2+:ATP ratio can be calculated or determined empirically.

  • Prepare fresh solutions: Prepare ATP solutions fresh for each experiment to minimize degradation.

  • Consider ionic strength: The stability of MgATP(2-) can also be influenced by the ionic strength of the solution.[3] Maintain a consistent ionic strength across all your experimental conditions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Variable enzyme kinetics Fluctuating MgATP(2-) concentration due to pH shifts.1. Verify the pH of your buffer at the experimental temperature. 2. Ensure your buffer has sufficient buffering capacity for the reactions being studied. 3. Prepare fresh buffer for each set of experiments.
Decreased enzymatic activity over time Thermal degradation of MgATP(2-).1. Maintain a constant and controlled temperature for all assay components. 2. Prepare fresh ATP solutions and keep them on ice until use. 3. Minimize the pre-incubation time of ATP at elevated temperatures.
Low assay signal Insufficient formation of the MgATP(2-) complex.1. Check the concentrations of your ATP and MgCl2 stock solutions. 2. Ensure the Mg2+ concentration is in sufficient excess of the ATP concentration. 3. Verify that the pH of the assay buffer is within the optimal range for MgATP(2-) formation (typically 6.8-7.4).
Precipitate formation Exceeding the solubility of magnesium phosphate salts.1. Prepare fresh, lower concentration stock solutions of ATP and MgCl2. 2. Adjust the pH of the solution to a more neutral range if it is alkaline. 3. Filter your solutions before use.

Quantitative Data on MgATP(2-) Stability

The stability of MgATP(2-) is often described by the equilibrium constant (K) for its formation (Mg2+ + ATP4- ⇌ MgATP2-) or the standard Gibbs free energy change (ΔG°') for its hydrolysis.

ParameterConditionValueReference
log K for MgATP 30°C, µ = 0.1 M4.70[4]
ΔG°' for ATP hydrolysis pH 7, [Mg2+] = 0-35.7 kJ/mol[1]
ΔG°' for ATP hydrolysis pH 7, [Mg2+] = 5 mM-31 kJ/mol[1]
ΔG°' for ATP hydrolysis 25°C, pH 7, 0.2 M ionic strength, pMg = 2-8600 cal/mol[5]
ΔG°' for ATP hydrolysis 25°C, pH 7, 0.2 M ionic strength, pMg = 3-8800 cal/mol[5]
Rate constant (k) for ATP hydrolysis 120°C, pH 72.91 x 10⁻³ s⁻¹[2]
Rate constant (k) for ATP hydrolysis 120°C, pH 34.34 x 10⁻³ s⁻¹[2]

Experimental Protocols

Protocol 1: Determination of MgATP(2-) Stability Constant using ³¹P NMR Spectroscopy

This protocol allows for the direct measurement of the concentrations of free ATP and MgATP(2-) to determine the stability constant.

Materials:

  • ATP sodium salt

  • MgCl₂

  • Buffer (e.g., HEPES, Tris-HCl)

  • D₂O for NMR lock

  • NMR spectrometer with a phosphorus probe

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the chosen buffer at the desired pH and ionic strength.

    • Prepare a stock solution of ATP in the buffer.

    • Prepare a series of NMR tubes, each containing a known concentration of ATP and varying concentrations of MgCl₂.

    • Add a small amount of D₂O to each tube for the NMR lock signal.

  • NMR Data Acquisition:

    • Tune the NMR probe to the phosphorus frequency.

    • Acquire ³¹P NMR spectra for each sample at a constant, controlled temperature. The α, β, and γ phosphates of ATP will show distinct peaks. The chemical shifts of these peaks are sensitive to Mg²⁺ binding.

  • Data Analysis:

    • Integrate the peaks corresponding to free ATP and MgATP(2-). The chemical shifts of the β-phosphate are often most sensitive to Mg²⁺ binding and can be used for quantification.

    • Calculate the concentrations of free ATP, free Mg²⁺, and MgATP(2-) for each sample.

    • Calculate the stability constant (K) using the equation: K = [MgATP²⁻] / ([Mg²⁺][ATP⁴⁻]).

Protocol 2: Potentiometric Titration to Determine MgATP(2-) Stability

This method involves monitoring the pH changes upon addition of a titrant to a solution containing ATP and Mg²⁺.

Materials:

  • ATP sodium salt

  • MgCl₂

  • Standardized NaOH or HCl solution

  • Calibrated pH meter and electrode

  • Jacketed titration vessel connected to a water bath for temperature control

Procedure:

  • System Setup:

    • Calibrate the pH electrode using standard buffers at the desired experimental temperature.

    • Set up the titration vessel with a known volume of a solution containing known concentrations of ATP and MgCl₂.

  • Titration:

    • Begin stirring the solution and allow it to equilibrate to the desired temperature.

    • Add small, precise aliquots of the standardized titrant (e.g., NaOH) and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH as a function of the volume of titrant added.

    • The resulting titration curve will show inflection points corresponding to the pKa values of the different phosphate and adenine (B156593) protons. The presence of Mg²⁺ will shift these pKa values.

    • Use appropriate software (e.g., SUPERQUAD) to analyze the titration data and calculate the stability constants for the MgATP(2-) complex by fitting the data to a model that includes all relevant equilibria (protonation of ATP, formation of MgATP(2-)).

Visualizations

MgATP_Stability pH pH Stability MgATP²⁻ Stability pH->Stability influences equilibrium Temp Temperature Temp->Stability influences equilibrium Hydrolysis ATP Hydrolysis Rate Temp->Hydrolysis increases rate ATP_total Total ATP ATP_free Free ATP (ATP⁴⁻, HATP³⁻) ATP_total->ATP_free Mg_total Total Mg²⁺ Mg_free Free Mg²⁺ Mg_total->Mg_free MgATP MgATP²⁻ (Active Complex) MgATP->Hydrolysis is subject to ATP_free->MgATP Mg_free->MgATP Stability->MgATP determines concentration

Caption: Factors influencing MgATP(2-) stability and concentration.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Buffer (Control pH) C Mix Reagents at Controlled Temperature A->C B Prepare ATP & MgCl₂ Solutions B->C D ³¹P NMR Spectroscopy C->D E Potentiometric Titration C->E F Determine Concentrations of Free and Bound Species D->F E->F G Calculate Stability Constant (K) F->G

Caption: Workflow for determining MgATP(2-) stability.

References

Technical Support Center: Addressing Substrate Inhibition by High MgATP(2-) Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and overcome substrate inhibition caused by high concentrations of MgATP(2-).

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition by high concentrations of MgATP(2-)?

A1: Substrate inhibition is a common enzymatic phenomenon where the reaction rate decreases at supra-optimal substrate concentrations. Instead of reaching a plateau (Vmax) as predicted by standard Michaelis-Menten kinetics, the initial reaction velocity increases to a maximum and then declines as the substrate concentration rises further. For enzymes utilizing MgATP(2-), this means that excessively high levels of the nucleotide can paradoxically slow down the reaction. This is often attributed to the formation of an unproductive enzyme-substrate complex when a second substrate molecule binds to the enzyme.[1][2]

E Enzyme (E) ES Active E-S Complex E->ES + S (Km) S Substrate (S) (MgATP) ES->E P Product (P) ES->P k_cat ESS Inactive E-S-S Complex ES->ESS + S (Ki) ESS->ES

Caption: Classical mechanism of substrate inhibition.

Q2: How can I confirm that my enzyme assay is affected by substrate inhibition?

A2: The most direct way to identify substrate inhibition is to measure the initial reaction velocity over a wide range of MgATP(2-) concentrations, ensuring you test well beyond the presumed optimal concentration. If a plot of initial velocity versus MgATP(2-) concentration shows a characteristic "bell shape" where the rate decreases after reaching a peak, substrate inhibition is occurring.

prep Prepare serial dilutions of MgATP setup Set up reactions with fixed enzyme and varying [MgATP] prep->setup initiate Initiate reaction and monitor product formation over time setup->initiate calc Calculate initial velocity (v₀) for each [MgATP] initiate->calc plot Plot v₀ versus [MgATP] calc->plot decision Does the velocity decrease at high [MgATP]? plot->decision yes Substrate Inhibition Confirmed decision->yes Yes no Standard Michaelis-Menten Kinetics Observed decision->no No

Caption: Experimental workflow to identify substrate inhibition.

Q3: What are the specific mechanisms behind inhibition by high MgATP(2-)?

A3: The inhibitory effect of high MgATP(2-) is complex and can result from several overlapping phenomena related to the equilibrium between Mg²⁺, ATP⁴⁻, and the MgATP(2-) complex.

  • Unproductive Ternary Complex: As shown in Q1, the classic model involves a second molecule of MgATP(2-) binding to the enzyme-substrate (E-S) complex, forming an inactive or significantly less active E-S-S complex.

  • Inhibition by Free ATP (ATP⁴⁻): In solution, MgATP(2-) is in equilibrium with free Mg²⁺ and free ATP⁴⁻. If the concentration of total ATP is significantly higher than that of total Mg²⁺, the concentration of free ATP⁴⁻ rises. This free ATP⁴⁻ can act as a competitive inhibitor by binding to the enzyme's active site but not serving as an efficient substrate.[3][4]

  • Inhibition by Excess Free Mg²⁺: Conversely, very high concentrations of free Mg²⁺ (well in excess of ATP) can also be inhibitory to some enzymes, potentially by binding to allosteric sites or altering the enzyme's conformation.[5]

E Free Enzyme (E) ES Active Complex (E-MgATP) E->ES Binds E_ATP4 Inhibited Complex (E-ATP⁴⁻) E->E_ATP4 Binds (Competitive) E_Mg2 Inhibited Complex (E-Mg²⁺) E->E_Mg2 Binds (Non-competitive) MgATP MgATP²⁻ (Substrate) MgATP->ES ESS Inactive Ternary Complex (E-MgATP-MgATP) MgATP->ESS ATP4 ATP⁴⁻ (Free ATP) ATP4->E_ATP4 Mg2 Mg²⁺ (Free Magnesium) Mg2->E_Mg2 ES->ESS Binds 2nd Molecule

Caption: Potential inhibitory species in an MgATP(2-) reaction.

Troubleshooting Guide: Mitigating Substrate Inhibition

If you have confirmed substrate inhibition, the following steps can help you optimize your assay to minimize the effect.

Q4: How can I systematically troubleshoot and optimize my assay conditions?

A4: A systematic approach is crucial. The primary goal is often to ensure that MgATP(2-) is the dominant ATP species while minimizing inhibitory free ATP⁴⁻ and avoiding excessive free Mg²⁺.

start Substrate Inhibition Observed step1 Step 1: Titrate Total [MgCl₂] at a fixed, high [ATP] start->step1 q1 Does increasing [MgCl₂] relieve inhibition? step1->q1 a1 Inhibition likely caused by free ATP⁴⁻. Maintain an excess of Mg²⁺ over ATP. q1->a1 Yes step2 Step 2: Determine optimal [MgATP] using a fixed excess of free Mg²⁺ (e.g., [MgCl₂] = [ATP] + 2 mM) q1->step2 No a1->step2 q2 Is inhibition still present? step2->q2 a2 Inhibition is likely due to the MgATP complex itself. Operate at [MgATP] below the inhibitory concentration. q2->a2 Yes step3 Step 3: Optimize other parameters (pH, Ionic Strength) q2->step3 No a2->step3 end Optimized Assay Conditions step3->end

Caption: Troubleshooting workflow for MgATP(2-) substrate inhibition.

Detailed Steps:

  • Optimize Magnesium Concentration: The most critical parameter is the ratio of magnesium to ATP. To minimize free ATP⁴⁻, which is often the primary competitive inhibitor, ensure that the concentration of total Mg²⁺ is in excess of the total ATP concentration. A common starting point is to maintain a free Mg²⁺ concentration of 1-5 mM.[6] You can achieve this by setting [Total MgCl₂] = [Total ATP] + [Desired Free Mg²⁺].

  • Re-evaluate Optimal MgATP(2-) Concentration: After fixing the excess Mg²⁺ concentration, re-run the ATP titration experiment. This will give you a more accurate profile of the enzyme's response to the true substrate, MgATP(2-). You may find that the inhibitory phase is shifted or reduced.

  • Adjust pH and Ionic Strength: Enzyme activity and substrate binding can be sensitive to pH and the overall ionic strength of the buffer.[7] Systematically vary the pH of your buffer and the concentration of salt (e.g., NaCl or KCl) to find conditions that favor catalysis without exacerbating inhibition.

  • Lower Enzyme Concentration: Using a lower enzyme concentration can sometimes help, as it requires a longer reaction time to generate a measurable signal, which may average out some inhibitory effects. However, always ensure you are measuring the initial linear rate.

Q5: What advanced strategies can be used if assay optimization is insufficient?

A5: If optimizing conditions does not fully resolve the issue, more advanced approaches may be necessary, particularly in a drug development or basic research context.

  • Use of Alternative Substrates: Some enzymes can utilize other nucleotide triphosphates like GTP, CTP, or UTP. These may exhibit different kinetic profiles and less pronounced substrate inhibition.

  • Enzyme Engineering: For research purposes, site-directed mutagenesis can be employed to alter amino acid residues in the active site or a potential allosteric site. This can reduce the affinity for the second, inhibitory substrate molecule, thereby relieving inhibition.[2][8]

Data Presentation

Table 1: Effects of Reversible Inhibitor Types on Kinetic Parameters

This table summarizes the expected changes in maximal velocity (Vmax) and the Michaelis constant (Km) for different types of reversible inhibition, providing a basis for mechanistic interpretation.[9][10]

Inhibition TypeApparent VmaxApparent KmLineweaver-Burk Plot Intersection
Competitive UnchangedIncreasesOn the y-axis
Non-competitive DecreasesUnchangedOn the x-axis
Uncompetitive DecreasesDecreasesParallel lines
Substrate Decreases (at high [S])Increases (apparent)Non-linear at high 1/[S]

Experimental Protocols

Protocol 1: Characterizing Enzyme Kinetics and Substrate Inhibition Profile

Objective: To determine the initial reaction velocity of an enzyme at various MgATP(2-) concentrations to identify the presence and characteristics of substrate inhibition.

Materials:

  • Purified enzyme stock solution

  • Peptide/protein substrate

  • ATP stock solution (e.g., 100 mM)

  • MgCl₂ stock solution (e.g., 1 M)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Triton X-100)

  • Detection reagent (e.g., ADP-Glo™, fluorescence-based probe)

  • Stop solution (e.g., EDTA), if applicable

  • 384-well assay plates

Methodology:

  • Prepare MgATP Solutions: Prepare a series of ATP concentrations in your assay buffer. For each ATP concentration, add MgCl₂ to maintain a constant excess (e.g., [MgCl₂] = [ATP] + 2 mM). This ensures the primary variable is the concentration of the MgATP(2-) complex.

  • Set Up Assay Plate:

    • Inhibitor/Test Wells: Add a fixed volume of each MgATP solution to multiple wells.

    • No Enzyme Control: For each MgATP concentration, include a control well that contains all components except the enzyme to measure background signal.[11]

  • Add Substrate: Add the peptide or protein substrate to all wells at a fixed, saturating concentration (if its Km is known).

  • Pre-incubation: Equilibrate the plate at the desired reaction temperature (e.g., 30°C) for 5-10 minutes.

  • Initiate Reaction: Add the enzyme to all wells (except "No Enzyme" controls) to start the reaction.

  • Incubation: Incubate for a predetermined time that falls within the linear range of product formation.

  • Stop and Detect: If necessary, add the stop solution. Add the detection reagent according to the manufacturer's protocol and measure the signal (e.g., luminescence, fluorescence) on a plate reader.

  • Data Analysis:

    • Subtract the "No Enzyme" background signal from your data.

    • Convert the signal to initial velocity (v₀), typically in units of µM/min.

    • Plot v₀ versus the concentration of MgATP(2-).

    • Fit the data to the substrate inhibition equation to determine Vmax, Km, and the inhibition constant (Ki): v = (Vmax * [S]) / (Km + [S] * (1 + [S]/Ki))[7]

References

Methods for removing contaminating nucleotides from MgATP(2-) preparations.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the removal of contaminating nucleotides from Magnesium-Adenosine Triphosphate (MgATP(2-)) preparations.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants in commercial ATP preparations?

A1: Commercial preparations of ATP, while often of high nominal purity, typically contain small amounts of hydrolysis products as contaminants. The most common of these are Adenosine (B11128) Diphosphate (ADP) and Adenosine Monophosphate (AMP).[1] Other nucleoside triphosphates like GTP can also be present in preparations isolated from microbial fermentation processes.

Q2: Why is the purity of MgATP(2-) critical for my experiments?

A2: The purity of MgATP(2-) is paramount in sensitive enzymatic assays, particularly in kinase and ATPase activity studies which are central to drug discovery.[2][3] Contaminating ADP can act as a competitive inhibitor for many kinases, leading to an underestimation of enzyme activity.[4] In assays that measure ADP production as a readout of enzyme activity, pre-existing ADP contamination will result in high background signals, reducing the assay's sensitivity and dynamic range.[5] For many kinases, even trace amounts of contaminating enzymes in the preparation can lead to false activity readings.[2][6]

Q3: How can I assess the purity of my MgATP(2-) stock solution?

A3: The most reliable method for assessing the purity of an ATP stock and quantifying contaminants like ADP and AMP is through analytical High-Performance Liquid Chromatography (HPLC).[7][8][9] Specifically, both reversed-phase and anion-exchange HPLC can effectively separate and quantify these nucleotides.[8][10][11] For a less quantitative but rapid assessment of general biological contamination, bioluminescence-based ATP assays, which use the luciferin-luciferase reaction, can detect the presence of ATP as an indicator of cleanliness.[12][13]

Q4: How should I properly prepare and store MgATP(2-) solutions to minimize degradation?

A4: To prepare a MgATP(2-) solution, ATP is dissolved in water, and it is recommended to maintain a slight excess of MgCl2 (e.g., 1-10 mM) over the ATP concentration to ensure that the majority of the ATP is in the MgATP(2-) complexed form.[14] Stock solutions should be prepared at a neutral pH (around 7.0) and stored frozen.[15] Aqueous solutions of ATP are stable for extended periods when stored at -20°C or below.[16] For long-term storage, it is best to aliquot the solution to avoid repeated freeze-thaw cycles, which can accelerate hydrolysis.[15]

Troubleshooting Guides

Problem: My kinase assay exhibits high background signal, suggesting ADP contamination.

Solution: High background in kinase assays that detect ADP formation is a classic sign of ADP contamination in the ATP stock. Two primary methods can be employed to remove this contaminating ADP.

  • Method 1: Anion-Exchange Chromatography This is a powerful technique for separating nucleotides based on their charge. Since ATP has a greater negative charge than ADP and AMP at neutral pH, it binds more tightly to the positively charged resin.[17][18] By applying a salt gradient, the nucleotides can be eluted separately, allowing for the collection of a highly purified ATP fraction.[17][19]

  • Method 2: Enzymatic Scavenging Enzymatic methods can be used to either remove the contaminating ADP or to regenerate ATP from it. Apyrase is an enzyme that hydrolyzes both ATP and ADP, but its use here would not be ideal as it would consume the desired product.[20][21] Adenylate kinase, on the other hand, can convert ADP to ATP and AMP, which can be beneficial in some contexts.[20]

Problem: I require exceptionally pure MgATP(2-) for a highly sensitive ATPase activity assay.

Solution: For applications demanding the highest purity, anion-exchange chromatography is the recommended method. It provides excellent resolution and can yield ATP with purity exceeding 98%.[1]

Quantitative Comparison of Purification Methods
MethodPrincipleTypical Purity AchievedAdvantagesDisadvantages
Anion-Exchange Chromatography Separation based on the differential negative charge of ATP, ADP, and AMP.[17]>98%[1]High purity, scalable.[22]Requires specialized equipment (FPLC/HPLC), can be time-consuming.
Enzymatic Scavenging (with Adenylate Kinase) Converts 2 ADP molecules into 1 ATP and 1 AMP.[20]Purity is variable.Can be performed in-situ in some reaction mixtures.Introduces another enzyme to the system, does not completely remove all adenosine phosphates.

Detailed Experimental Protocols

Protocol 1: Purification of ATP by Anion-Exchange Chromatography

This protocol is adapted for a laboratory scale using a Fast Protein Liquid Chromatography (FPLC) system.

  • Resin and Buffer Preparation:

    • Resin: Use a strong anion-exchange resin, such as a quaternary ammonium (B1175870) (Q) type.

    • Buffer A (Binding Buffer): 20 mM Tris-HCl, pH 8.0.

    • Buffer B (Elution Buffer): 20 mM Tris-HCl, pH 8.0, containing 1 M NaCl.[10]

  • Column Equilibration:

    • Pack a suitable column with the anion-exchange resin.

    • Equilibrate the column with at least 5 column volumes of Buffer A until the pH and conductivity of the eluate are stable.[18]

  • Sample Loading:

    • Dissolve the commercial ATP preparation in Buffer A to a known concentration (e.g., 100 mM).

    • Load the ATP solution onto the equilibrated column.

  • Washing:

    • Wash the column with 3-5 column volumes of Buffer A to remove any unbound molecules.[18]

  • Elution:

    • Elute the bound nucleotides using a linear gradient of 0-50% Buffer B over 30 minutes at a flow rate of 0.5 mL/min.[10]

    • Collect fractions and monitor the absorbance at 260 nm to detect the eluting nucleotides. ATP, having the highest charge, will elute at a higher salt concentration than ADP and AMP.

  • Purity Analysis and Pooling:

    • Analyze the collected fractions using analytical HPLC to determine the purity of each.

    • Pool the fractions containing the highest purity ATP.

    • Desalt the pooled fractions if necessary, for example, by dialysis or using a size-exclusion column.

Visual Guides

Workflow for ATP Purification and Use

ATP_Purification_Workflow cluster_prep Preparation & Analysis cluster_purify Purification cluster_use Application CommercialATP Commercial MgATP(2-) Stock PurityCheck Assess Purity (e.g., HPLC) CommercialATP->PurityCheck IsPure Purity Acceptable? PurityCheck->IsPure PurifyATP Purify via Anion-Exchange Chromatography IsPure->PurifyATP No FinalStock High-Purity MgATP(2-) Stock IsPure->FinalStock Yes CollectFractions Collect & Pool Pure ATP Fractions PurifyATP->CollectFractions CollectFractions->FinalStock Experiment Use in Sensitive Assay (e.g., Kinase Assay) FinalStock->Experiment

Caption: Workflow for assessing and purifying commercial MgATP(2-).

Role of ATP Purity in a Kinase Signaling Pathway

Kinase_Pathway cluster_clean Ideal Assay Condition cluster_contaminated Contaminated ATP ATP_clean MgATP(2-) (Pure) Kinase_clean Kinase ATP_clean->Kinase_clean Product_clean Phosphorylated Product + ADP Kinase_clean->Product_clean Phosphorylation Substrate_clean Substrate Substrate_clean->Kinase_clean ATP_dirty MgATP(2-) (Contaminated) Kinase_dirty Kinase ATP_dirty->Kinase_dirty ADP_contam Contaminant ADP ADP_contam->Kinase_dirty Inhibition Competitive Inhibition Substrate_dirty Substrate Substrate_dirty->Kinase_dirty

Caption: Impact of ADP contamination on a typical kinase reaction.

References

The effect of ionic strength on MgATP(2-)-protein interactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying the effect of ionic strength on MgATP(2-)-protein interactions. This resource provides answers to frequently asked questions (FAQs) and troubleshooting guidance for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of ionic strength in MgATP(2-)-protein interactions?

A: Ionic strength is a critical parameter that modulates the electrostatic interactions between a protein and the MgATP(2-) complex. The protein's ATP-binding pocket often contains positively charged amino acid residues (e.g., lysine, arginine) that form salt bridges with the negatively charged phosphate (B84403) groups of ATP. Increasing the ionic strength of the buffer introduces more counter-ions (e.g., Na+ and Cl-), which shield these charges, typically weakening the electrostatic component of the binding interaction.[1][2] This weakening generally results in a decreased binding affinity (higher dissociation constant, Kd).

Q2: Why is Mg(2+) so important for ATP binding and function?

A: Magnesium ions are crucial for several reasons:

  • Charge Neutralization: Mg(2+) coordinates with the β- and γ-phosphate groups of ATP, neutralizing some of their negative charges. This reduces electrostatic repulsion and allows the MgATP(2-) complex to bind more readily to the often hydrophobic active sites of enzymes.[3]

  • Conformational Stability: The coordination of Mg(2+) holds the flexible triphosphate chain of ATP in a specific, well-defined conformation that is recognizable by the enzyme's binding site.[3]

  • Enhanced Binding Affinity: By acting as a bridge between ATP and the protein, often through water molecules, Mg(2+) provides additional points of interaction, which can significantly increase binding energy and affinity.[3][4][5] Studies have shown that the presence of Mg(2+) can enhance the binding affinity of ATP to protein kinases by orders of magnitude.[4][5]

  • Catalysis: Mg(2+) is essential for the catalytic step of phosphoryl transfer by stabilizing the transition state.[4]

Q3: How does a change in ionic strength typically affect binding affinity (Kd)?

A: For interactions dominated by electrostatics, increasing the ionic strength will decrease the binding affinity (i.e., increase the Kd). The additional ions in the solution compete with the protein and ligand for electrostatic interactions, effectively screening the charges and weakening the attraction. Conversely, decreasing the ionic strength can enhance the binding of MgATP(2-) if the interaction is primarily electrostatic. However, for interactions driven by hydrophobic effects, changes in ionic strength may have a less predictable or even opposite effect.

Q4: Can ionic strength affect protein stability and lead to aggregation?

A: Yes. Both excessively high and excessively low ionic strength can lead to protein aggregation.

  • At low ionic strength: Proteins may aggregate due to attractive electrostatic interactions between oppositely charged patches on their surfaces.

  • At high ionic strength: The "salting-out" effect can occur, where high concentrations of salt reduce the amount of available water for protein solvation, promoting protein-protein interactions and aggregation.[6]

Each protein has a unique optimal ionic strength for its stability, which must be determined empirically.[7]

Troubleshooting Guide

Issue 1: My measured binding affinity for MgATP(2-) is much weaker (higher Kd) than reported in the literature.
Possible Cause Troubleshooting Step
High Ionic Strength in Buffer: Your experimental buffer may have a higher salt concentration than the one used in the reference study.Solution: Carefully check the buffer composition (including all salts like NaCl, KCl, and buffer species) from the literature. Prepare your buffer with an identical ionic strength. Consider performing a salt titration to determine the optimal concentration for your specific protein.[8][9]
Incorrect Mg(2+):ATP Ratio: Insufficient or excess free Mg(2+) can affect the concentration of the true ligand, MgATP(2-), and influence binding.Solution: Ensure you are using an appropriate excess of MgCl2 over ATP to ensure that nearly all ATP is in the Mg(2+)-bound state. A common practice is to use a 1-5 mM excess of MgCl2.
pH Mismatch: The pH of your buffer can affect the protonation state of key residues in the binding pocket, altering electrostatic interactions.Solution: Verify that your buffer pH matches the conditions reported in the literature and is appropriate for your protein's stability.
Issue 2: I am observing protein aggregation or precipitation during my experiment when I alter the salt concentration.
Possible Cause Troubleshooting Step
"Salting Out" at High Ionic Strength: High salt concentrations can reduce protein solubility.[6]Solution: Determine the maximum salt concentration your protein can tolerate. If high salt is required for the experiment, consider adding stabilizing excipients like glycerol (B35011) (5-10%), sucrose, or non-denaturing detergents.[7]
Aggregation at Low Ionic Strength: Some proteins, especially DNA-binding proteins, are unstable at low salt concentrations (<500 mM).[10]Solution: Establish a baseline salt concentration (e.g., 150 mM NaCl) that maintains protein solubility before testing lower concentrations. If low salt is necessary, try different buffer systems or add stabilizing agents.[10]
Protein Concentration is Too High: More concentrated proteins are more prone to aggregation.Solution: Reduce the protein concentration if the experimental method allows. Perform a concentration series to find the optimal balance between signal quality and protein stability.[6]
Issue 3: My enzyme kinetics data (Vmax, kcat) changes significantly with ionic strength.
Possible Cause Troubleshooting Step
Conformational Change: Ionic strength can induce subtle conformational changes in the enzyme that affect its catalytic efficiency, not just substrate binding.Solution: This may be a genuine property of your enzyme. Use biophysical methods like circular dichroism or intrinsic fluorescence to probe for conformational changes as a function of ionic strength.
Modulation of Product Release: The dissociation of products (e.g., MgADP) can be rate-limiting and is also sensitive to ionic strength.Solution: Analyze the complete kinetic profile. The change may not be in the chemical step but in the binding/release steps. Some studies show that increased ionic strength can increase the rate of cross-bridge detachment steps.[11]

Data Presentation

Table 1: Effect of NaCl Concentration on the Dissociation Constant (Kd) of MgATP(2-) for a Hypothetical Protein Kinase

This table exemplifies how increasing ionic strength typically weakens the binding affinity of MgATP(2-) to a protein kinase, as measured by Isothermal Titration Calorimetry (ITC).

NaCl Concentration (mM)Ionic Strength Contribution (mM)Kd (μM)ΔH (kcal/mol)-TΔS (kcal/mol)
505015.2 ± 1.1-8.5-1.2
15015045.8 ± 3.5-6.2-3.4
300300112.5 ± 8.9-4.1-5.0
500500250.1 ± 15.2-2.5-6.1

Data are representative and for illustrative purposes only.

Experimental Protocols

Protocol: Measuring the Effect of Ionic Strength on MgATP(2-)-Protein Binding using Isothermal Titration Calorimetry (ITC)

This protocol outlines the key steps for assessing how varying salt concentrations impact binding affinity.

1. Reagent Preparation:

  • Protein: Dialyze the purified protein extensively against each of the chosen buffers (e.g., 20 mM HEPES, pH 7.4, with 50 mM, 150 mM, 300 mM, and 500 mM NaCl). After dialysis, determine the final protein concentration accurately using a reliable method (e.g., A280 or BCA assay).
  • Ligand (MgATP): Prepare a concentrated stock solution of ATP. For each experiment, create the final MgATP ligand solution by diluting the ATP stock into the exact same buffer that the protein was dialyzed against. Add MgCl2 to a final concentration that is in slight excess (e.g., 1-2 mM) over the final ATP concentration. This ensures >99% of ATP is complexed with Mg(2+).

2. ITC Experiment Setup:

  • Instrument: Thoroughly clean the sample cell and syringe with buffer.[12]
  • Loading: Load the protein solution into the sample cell (typically 5-50 μM). Load the MgATP solution into the injection syringe (typically 10-20 times the protein concentration).
  • Parameters: Set the experimental temperature (e.g., 25 °C), stirring speed, and injection parameters (e.g., one initial 0.5 μL injection followed by 18-25 injections of 1.5-2.0 μL).

3. Data Acquisition:

  • Perform the titration experiment for each ionic strength condition.
  • As a crucial control, perform a "ligand-into-buffer" titration (injecting MgATP into the buffer alone) for each salt concentration to measure the heat of dilution.

4. Data Analysis:

  • Subtract the heat of dilution from the raw titration data for each corresponding salt condition.
  • Fit the integrated and normalized binding isotherm to a suitable model (e.g., one-site binding) to determine the thermodynamic parameters: Kd (dissociation constant), ΔH (enthalpy change), and n (stoichiometry).

Visualizations

Diagrams of Key Concepts and Workflows

G cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect a Increase in Buffer Ionic Strength (e.g., NaCl) b Increased charge shielding of protein and MgATP(2-) a->b c Weakening of electrostatic interactions (salt bridges) b->c d Decreased Binding Affinity (Higher Kd) c->d G start Define Experimental Ionic Strengths prep_buffer Prepare Identical Buffers with Varying [Salt] start->prep_buffer dialysis Dialyze Protein vs. Each Buffer prep_buffer->dialysis prep_ligand Prepare MgATP in Each Matched Buffer prep_buffer->prep_ligand itc_exp Perform ITC Titrations for Each Condition dialysis->itc_exp prep_ligand->itc_exp analysis Analyze Data: Subtract Dilution Heats & Fit Isotherms itc_exp->analysis end Compare Kd, ΔH, ΔS Across Conditions analysis->end G mapkkk MAPKKK (e.g., Raf) mapkk MAPKK (e.g., MEK) mapkkk->mapkk P mapk MAPK (e.g., ERK) mapkk->mapk P substrate Substrate Protein mapk->substrate P atp1 MgATP(2-) atp1->mapkkk atp2 MgATP(2-) atp2->mapkk atp3 MgATP(2-) atp3->mapk note Each phosphorylation step requires MgATP(2-) binding, which is sensitive to ionic strength.

References

How to control for the effects of free Mg2+ in MgATP(2-) experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for the effects of free Mg2+ in MgATP(2-) experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to control free Mg2+ concentration in my MgATP(2-) experiments?

A1: In enzymatic reactions involving ATP, the active substrate is often the MgATP(2-) complex. However, free, unbound Mg2+ can also significantly impact the reaction. Many enzymes, such as protein tyrosine kinases, require an additional free Mg2+ ion for their activation.[1] Fluctuations in the concentration of free Mg2+ can therefore lead to unintended variations in enzyme activity, affecting the Vmax and apparent Km of the reaction.[1] This can result in experimental artifacts and misinterpretation of data. Furthermore, ATP itself is a strong chelator of Mg2+, meaning that changes in ATP concentration can alter the level of free Mg2+.[2]

Q2: How can I calculate the concentration of free Mg2+ in my experimental buffer?

A2: Calculating the precise concentration of free Mg2+ requires considering the multiple ionic equilibria in the solution, including the binding of Mg2+ to ATP, other buffer components, and any chelating agents present. Simple calculations can be misleading.[3][4]

Several approaches can be used:

  • Algorithmic Calculation: Algorithms that account for the various association constants can be used for manual calculation.[3]

  • Software and Online Calculators: A variety of online buffer calculators can simplify this process by making corrections for temperature and ionic strength.[5][6][7] These tools can provide a recipe for preparing a buffer with a specific free Mg2+ concentration.

Q3: What are the common methods to experimentally measure free Mg2+ concentration?

A3: Direct measurement of free Mg2+ can be achieved through several techniques:

  • 31P-NMR Spectroscopy: This method can be used to determine the concentration of free Mg2+ by analyzing the chemical shifts of the phosphate (B84403) peaks in ATP spectra.[3][8]

  • Fluorescent Indicators: Dyes such as Magnesium Green and mag-fura-2 exhibit changes in their fluorescent properties upon binding to Mg2+.[9][10] These can be used to monitor free Mg2+ concentration in real-time.

  • Ion-Selective Electrodes: Mg2+-sensitive electrodes can also be used to measure the free ion concentration, although they can be susceptible to interference from other ions.[11]

Troubleshooting Guides

Problem 1: Inconsistent enzyme kinetics (Vmax, Km) in kinase assays.

  • Possible Cause: Uncontrolled variations in free Mg2+ concentration. The catalytic activity of many kinases is dependent on the concentration of free Mg2+ in the assay, with saturation typically occurring at 5-8 mM MgCl2.[1]

  • Troubleshooting Steps:

    • Calculate and Buffer Free Mg2+: Use a reliable buffer calculator to determine the necessary total MgCl2 to add to your reaction mixture to achieve a constant and known concentration of free Mg2+.

    • Maintain a Constant Excess of Mg2+: Ensure that the total concentration of MgCl2 exceeds the total ATP concentration by a constant amount (e.g., 1-10 mM) across all experiments. This helps to maintain a relatively stable proportion of MgATP(2-).[4][12]

    • Experimentally Verify Free Mg2+: If the issue persists, consider using a fluorescent Mg2+ indicator to measure the free Mg2+ concentration directly in your assay conditions.

Problem 2: Difficulty in achieving a specific, low concentration of free Mg2+.

  • Possible Cause: Contaminating Mg2+ from glassware or other reagents. Use of inappropriate chelators.

  • Troubleshooting Steps:

    • Use Metal-Free Labware: Whenever possible, use plasticware to prepare and store solutions to avoid leaching of divalent cations from glass.

    • Use High-Purity Reagents: Ensure all buffer components and enzymes are of the highest purity available.

    • Select an Appropriate Chelator: While EDTA and CDTA can be used to chelate Mg2+, their slow binding kinetics may not be suitable for all applications.[13] Consider using a Mg2+ buffer system.

    • Prepare a Mg2+ Buffering System: Create a buffer system using a combination of a Mg2+ chelator and a known concentration of total Mg2+ to clamp the free Mg2+ at the desired level.

Data Presentation

Table 1: Dissociation Constants (Kd) for Mg2+ Binding to Adenine Nucleotides.

LigandKd (µM)Notes
ATP28.6ATP is a strong chelator for Mg2+.[2]
ADP-ATP has a higher affinity for Mg2+ compared to ADP.[9]

Note: The apparent Kd values can be influenced by experimental conditions such as pH, temperature, and ionic strength.

Experimental Protocols

Protocol 1: Preparation of a Buffered Mg2+ Solution

This protocol describes how to prepare a solution with a defined free Mg2+ concentration using an online buffer calculator.

  • Select a Suitable Buffer Calculator: Choose a calculator that allows for the inclusion of multiple ions and corrects for temperature and ionic strength (e.g., the buffer calculators from the Centre for Proteome Research or Professor Robert J Beynon).[5][6]

  • Define Experimental Parameters: Enter the desired pH, temperature, and ionic strength of your final solution.

  • Specify Buffer Components: Input the concentrations of your primary buffer species (e.g., Tris, HEPES), ATP, and any other ions present in your reaction.

  • Set Target Free Mg2+: Specify the desired final concentration of free Mg2+.

  • Calculate Total MgCl2: The calculator will determine the total amount of MgCl2 that needs to be added to the solution to achieve the target free Mg2+ concentration.

  • Prepare the Solution: Carefully weigh and dissolve all components, including the calculated amount of MgCl2, in high-purity water. Adjust the pH if necessary.

Visualizations

MgATP_Equilibria ATP ATP(4-) MgATP MgATP(2-) (Active Substrate) ATP->MgATP + Mg(2+) Mg Mg(2+) Mg->MgATP MgEnzyme Mg-Enzyme Mg->MgEnzyme MgEnzymeMgATP Mg-Enzyme-MgATP (Active Complex) MgATP->MgEnzymeMgATP Enzyme Enzyme Enzyme->MgEnzyme + Free Mg(2+) MgEnzyme->MgEnzymeMgATP + MgATP(2-)

Caption: Key equilibria in a typical enzyme reaction involving MgATP(2-).

Experimental_Workflow cluster_preparation 1. Solution Preparation cluster_experiment 2. Experiment cluster_validation 3. Validation (Optional) Define_Params Define Experimental Parameters (pH, Temp, Ionic Strength) Use_Calculator Use Buffer Calculator to Determine Total MgCl2 Define_Params->Use_Calculator Prepare_Solution Prepare Buffered Solution Use_Calculator->Prepare_Solution Run_Assay Perform Enzymatic Assay Prepare_Solution->Run_Assay Measure_Free_Mg Measure Free Mg2+ (e.g., with Fluorescent Dye) Run_Assay->Measure_Free_Mg

Caption: Workflow for controlling free Mg2+ in MgATP(2-) experiments.

References

Common pitfalls in studying the kinetics of MgATP(2-)-dependent enzymes.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls encountered when studying the kinetics of MgATP²⁻-dependent enzymes.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental procedures.

Issue 1: My enzyme activity is lower than expected or inconsistent.

  • Potential Cause: Incorrect concentration of the active MgATP²⁻ substrate. The true substrate for most ATP-dependent enzymes is the MgATP²⁻ complex, not total ATP.[1][2] Free ATP (ATP⁴⁻) can even be inhibitory.[3]

  • Troubleshooting Steps:

    • Verify Mg²⁺:ATP Ratio: Ensure the concentration of total Mg²⁺ is in excess of the total ATP concentration. A common recommendation is to have a free Mg²⁺ concentration of 1-10 mM in excess of the total ATP.[4][5][6]

    • Calculate Free Ion Concentrations: The concentrations of MgATP²⁻, free Mg²⁺, and free ATP⁴⁻ are interdependent and influenced by pH, temperature, and the ionic strength of the buffer. Use a calculation method or software to determine the actual concentration of the active MgATP²⁻ species.[4][5][6]

    • Control for pH: The equilibrium between ATP⁴⁻ and its protonated forms is pH-dependent, which in turn affects the formation of the MgATP²⁻ complex. Maintain a stable pH throughout your experiments.[7][8]

Issue 2: The Michaelis-Menten plot does not saturate at high substrate concentrations and continues to increase linearly.

  • Potential Cause: The Kₘ for MgATP²⁻ is much higher than the concentration range you are testing.[9]

  • Troubleshooting Steps:

    • Increase Substrate Concentration: Expand the range of MgATP²⁻ concentrations in your assay. You may need to go to significantly higher concentrations to observe saturation.

    • Re-evaluate Assay Conditions: Factors such as pH, ionic strength, and the presence of inhibitors can affect the enzyme's Kₘ.[9] Ensure your assay conditions are optimal for your specific enzyme.

    • Check for Contaminants: Ensure your ATP stock is free of contaminants that might interfere with the assay.

Issue 3: I am observing substrate inhibition at high concentrations of MgATP²⁻.

  • Potential Cause: High concentrations of the substrate can lead to a decrease in enzyme activity. This can occur if the substrate binds to a second, non-catalytic site on the enzyme, leading to an inactive complex.[10]

  • Troubleshooting Steps:

    • Model for Substrate Inhibition: Fit your kinetic data to a substrate inhibition model rather than the standard Michaelis-Menten equation to obtain accurate kinetic parameters.[10]

    • Optimize Substrate Concentration: If the goal is to determine other kinetic parameters, perform your assays at MgATP²⁻ concentrations below the threshold for substrate inhibition.

    • Investigate the Mechanism: Substrate inhibition can be a physiologically relevant regulatory mechanism. Consider further experiments to elucidate the mechanism of inhibition.

Issue 4: In my coupled assay, the reaction rate is not linear or is inconsistent.

  • Potential Cause: One or more of the coupling enzymes may be rate-limiting or inhibited by components of your reaction mixture.[2]

  • Troubleshooting Steps:

    • Increase Coupling Enzyme Concentration: Ensure that the concentration of the coupling enzyme(s) is high enough to not be the rate-limiting step in the overall reaction.

    • Check for Inhibition of Coupling Enzymes: High concentrations of ATP or other components of your primary reaction mixture could inhibit the coupling enzymes.[2] Run control experiments to test for this.

    • Verify Substrate Purity: The substrate of your primary enzyme could be contaminated with the substrate for the coupling enzyme, leading to a background reaction.[9] Run a control reaction without your primary enzyme to check for this.[9]

Frequently Asked Questions (FAQs)

Q1: Why is it important to control the concentration of free Mg²⁺?

A1: The presence of magnesium is crucial for the activity of ATP-dependent enzymes.[1] Most kinases require Mg²⁺ to form the active MgATP²⁻ complex.[1] Some enzymes may even require a second Mg²⁺ ion for optimal catalytic performance.[11][12] The concentration of free Mg²⁺ can also influence the equilibrium of the reaction.[7][8] Therefore, maintaining a constant and known concentration of free Mg²⁺ is essential for obtaining reproducible and accurate kinetic data.

Q2: How do I calculate the concentration of the active MgATP²⁻ species?

A2: The concentration of MgATP²⁻ can be calculated based on the total concentrations of ATP and Mg²⁺, the pH, and the dissociation constant (Kₔ) for the MgATP²⁻ complex. Several online calculators and software programs are available for this purpose. A simplified method is also described in the literature.[4][5][6] It is important to use the appropriate Kₔ value for your specific experimental conditions (temperature, ionic strength).

Q3: What is the ideal ratio of total Mg²⁺ to total ATP?

A3: To ensure that the majority of ATP is in the form of the MgATP²⁻ complex, the total concentration of MgCl₂ should exceed the total ATP concentration by 1-10 mM.[4][5] This helps to maintain a stable concentration of MgATP²⁻ even as the total ATP concentration is varied.

Q4: Can free ATP act as an inhibitor?

A4: Yes, for some enzymes, free ATP (ATP⁴⁻) can act as a competitive inhibitor of the MgATP²⁻ substrate.[3] This is another reason why it is critical to maintain a sufficient excess of Mg²⁺ to minimize the concentration of free ATP.

Q5: How does pH affect the kinetics of MgATP²⁻-dependent enzymes?

A5: pH can affect the kinetics in several ways:

  • It influences the ionization state of amino acid residues in the enzyme's active site, which can affect substrate binding and catalysis.

  • It alters the equilibrium between the different protonated forms of ATP, which in turn affects the concentration of the MgATP²⁻ complex.[5]

  • The overall reaction equilibrium can be pH-dependent.[7][8]

Data Presentation

Table 1: Key Dissociation Constants for MgATP²⁻ Equilibrium Calculations

ParameterValueConditionsReference
Kₔ for MgATP²⁻ 28.6 µMVaries with conditions[12]
Kₔ for MgATP²⁻ ~100 µMGeneral estimate[1]

Note: These values can vary significantly with temperature, pH, and ionic strength. It is recommended to use a value determined under conditions as close as possible to your experimental setup.

Table 2: Effect of Free Mg²⁺ on Reaction Equilibria

ReactionFree [Mg²⁺]Observed Equilibrium Constant (Kobs)Reference
Creatine (B1669601) Kinase 0 M37.8[7][8]
1 mM166[7][8]
Myokinase 0 M0.391[7][8]
1 mM1.05[7][8]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution with a Defined Free Mg²⁺ Concentration

This protocol describes how to prepare a stock solution of MgATP at a specific concentration while maintaining a desired concentration of free Mg²⁺.

  • Determine Required Concentrations: Decide on the desired final concentrations of MgATP²⁻ and free Mg²⁺ for your stock solution.

  • Calculate Total Concentrations: Use a suitable program or manual calculation method to determine the total concentrations of ATP and MgCl₂ required to achieve the desired free Mg²⁺ and MgATP²⁻ concentrations at your experimental pH and temperature.

  • Prepare Individual Stock Solutions: Prepare concentrated stock solutions of ATP and MgCl₂ in the same buffer you will use for your assays. Ensure the pH of the ATP solution is adjusted to the desired experimental pH.

  • Combine Solutions: In a clean vessel, add the calculated volume of the MgCl₂ stock solution first.

  • Add ATP Slowly: While stirring, slowly add the calculated volume of the ATP stock solution to the MgCl₂ solution. This order of addition is important to prevent the precipitation of magnesium phosphate (B84403).

  • Final Volume Adjustment: Adjust the final volume with the assay buffer.

  • Verify pH: Check and, if necessary, readjust the pH of the final stock solution.

Protocol 2: A General Coupled Enzyme Assay for a Kinase

This protocol provides a general workflow for a continuous spectrophotometric assay for a kinase using a pyruvate (B1213749) kinase/lactate (B86563) dehydrogenase (PK/LDH) coupling system.

  • Prepare Reagents:

    • Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5, 10 mM KCl.

    • MgATP²⁻ Solution: Prepared as described in Protocol 1.

    • Substrate for the Kinase.

    • Coupling Enzyme Mix: Pyruvate kinase (PK) and lactate dehydrogenase (LDH) in assay buffer.

    • Phosphoenolpyruvate (PEP).

    • NADH.

  • Assay Setup:

    • In a microplate or cuvette, combine the assay buffer, MgATP²⁻ solution, kinase substrate, coupling enzyme mix, PEP, and NADH.

    • Incubate the mixture at the desired temperature for a few minutes to allow the temperature to equilibrate and to record any background reaction.

  • Initiate the Reaction:

    • Add the kinase to the reaction mixture to initiate the reaction.

  • Monitor the Reaction:

    • Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the Initial Rate:

    • Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot.

  • Controls:

    • Run a control reaction without the kinase to measure any background ATPase activity or NADH oxidation.

    • Run a control reaction without the kinase substrate to measure any substrate-independent ATPase activity of the kinase.

Visualizations

MgATP_Equilibrium Total_ATP Total ATP MgATP MgATP²⁻ (Active Substrate) Total_ATP->MgATP Free_ATP Free ATP⁴⁻ (Potential Inhibitor) Total_ATP->Free_ATP Total_Mg Total Mg²⁺ Total_Mg->MgATP Free_Mg Free Mg²⁺ Total_Mg->Free_Mg MgATP->Free_Mg MgATP->Free_ATP pH pH pH->MgATP Temp Temperature Temp->MgATP Ionic_Strength Ionic Strength Ionic_Strength->MgATP

Caption: Interplay of factors determining the concentration of the active MgATP²⁻ species.

Troubleshooting_Workflow Start Start Kinetic Experiment Problem Unexpected Kinetic Profile? Start->Problem Check_MgATP Verify Free [Mg²⁺] and Calculated [MgATP²⁻] Problem->Check_MgATP Yes Analyze_Data Analyze Data with Appropriate Model Problem->Analyze_Data No Substrate_Inhibition Data Suggests Substrate Inhibition? Check_MgATP->Substrate_Inhibition Correct Adjust_Ratio Adjust Mg²⁺:ATP Ratio Check_MgATP->Adjust_Ratio Incorrect Coupled_Assay_Issue Using a Coupled Assay? Substrate_Inhibition->Coupled_Assay_Issue No Use_Inhibition_Model Use Substrate Inhibition Model Substrate_Inhibition->Use_Inhibition_Model Yes Coupled_Assay_Issue->Analyze_Data No Check_Coupling_Enzymes Verify Coupling Enzyme Concentration and Activity Coupled_Assay_Issue->Check_Coupling_Enzymes Yes Adjust_Ratio->Start Use_Inhibition_Model->Analyze_Data Check_Coupling_Enzymes->Start

Caption: A troubleshooting workflow for common issues in MgATP²⁻-dependent enzyme kinetics.

Coupled_Assay_Pathway cluster_primary Primary Reaction cluster_coupling1 Coupling Reaction 1 cluster_coupling2 Coupling Reaction 2 (Signal Generation) Kinase Kinase P_Substrate P-Substrate Kinase->P_Substrate ADP ADP Kinase->ADP Substrate Substrate Substrate->Kinase MgATP MgATP²⁻ MgATP->Kinase PK Pyruvate Kinase (PK) ADP->PK PK->MgATP Regenerates ATP Pyruvate Pyruvate PK->Pyruvate PEP Phosphoenolpyruvate (PEP) PEP->PK LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH NAD NAD⁺ LDH->NAD Lactate Lactate LDH->Lactate NADH NADH (Abs @ 340nm) NADH->LDH

Caption: Schematic of a coupled enzyme assay using the PK/LDH system to monitor kinase activity.

References

Technical Support Center: Buffer System Selection for MgATP(2-) Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate buffer system for studies involving magnesium-adenosine triphosphate (MgATP(2-)). In a question-and-answer format, this resource addresses common issues, offers troubleshooting advice, and provides detailed experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when choosing a buffer for MgATP(2-) studies?

A1: The three most critical factors are:

  • pH Stability: The buffer's pKa should be close to the optimal pH of your experimental system to provide maximum buffering capacity. Most biological reactions are studied in the pH range of 6.0 to 8.0.[1][2]

  • Interaction with Magnesium Ions (Mg²⁺): The buffer should have a low affinity for Mg²⁺ ions. Significant chelation of Mg²⁺ by the buffer will reduce the actual concentration of the active MgATP(2-) complex, potentially leading to inaccurate kinetic data.[3][4]

  • Temperature Sensitivity: If your experiment involves temperature changes (e.g., incubation at 37°C after preparation at room temperature), you should select a buffer with a low temperature coefficient (ΔpKa/°C) to minimize pH shifts.[5][6]

Q2: Which common biological buffers are known to interact with Mg²⁺?

A2: Several common buffers can interact with Mg²⁺, which can affect the availability of MgATP(2-):

  • Phosphate (B84403) buffers: Phosphate ions can form insoluble precipitates with magnesium ions, especially at high concentrations and low temperatures.[7][8] Even in the absence of visible precipitation, phosphate can sequester Mg²⁺, lowering its effective concentration.[9]

  • Tris (tris(hydroxymethyl)aminomethane): Tris is known to chelate divalent cations, including Mg²⁺.[10] This interaction can reduce the concentration of free Mg²⁺ available to form the active MgATP(2-) complex.

  • Citrate buffers: Citrate is a strong chelator of divalent cations and should generally be avoided in MgATP(2-) studies unless the chelation effect is intended and controlled.

Q3: Are "Good's buffers" a better choice for MgATP(2-) studies?

A3: "Good's buffers" are a group of zwitterionic buffers developed to have minimal interference with biological systems.[1] Many are excellent choices for MgATP(2-) studies due to their pKa values in the physiological range and generally low metal-binding affinities.[1] However, not all Good's buffers are completely inert:

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): Often recommended for its low metal-binding affinity, some studies have shown that HEPES can weakly bind Mg²⁺.[11]

  • PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) and MOPS (3-(N-morpholino)propanesulfonic acid): These are generally considered to have negligible metal-binding capacity and are good alternatives to HEPES.[5][12]

  • Tricine and Bicine: These buffers have a higher affinity for Mg²⁺ compared to HEPES, MOPS, and PIPES and should be used with caution.[5]

Q4: How does temperature affect my buffer choice?

A4: The pKa of many buffers is temperature-dependent.[5] Amine-based buffers, such as Tris, are particularly sensitive to temperature changes, with a ΔpKa/°C of approximately -0.028.[5] This means a Tris buffer prepared to pH 7.5 at 25°C will have a pH closer to 7.2 at 37°C. For experiments conducted at physiological temperatures, it is crucial to either:

  • Adjust the buffer's pH at the experimental temperature.[6]

  • Choose a buffer with a low ΔpKa/°C, such as HEPES, MOPS, or PIPES, to minimize pH shifts.[13][14]

Data Presentation

The following table summarizes the key properties of common biological buffers to aid in your selection process.

BufferpKa at 25°CΔpKa/°Clog K_Mg (Mg²⁺ Binding Constant)Useful pH Range
PIPES 6.76-0.0085Negligible6.1 - 7.5
MOPS 7.20-0.015Negligible6.5 - 7.9
HEPES 7.48-0.014~0.86.8 - 8.2
Tris 8.06-0.028~1.07.5 - 9.0
Tricine 8.05-0.021Weak7.4 - 8.8
Bicine 8.26-0.018Weak7.6 - 9.0
Phosphate 7.20 (pKa2)-0.0028Forms precipitate5.8 - 8.0

Note: log K_Mg values can vary with experimental conditions (ionic strength, temperature). The values presented are approximate for comparative purposes.

Troubleshooting Guides

Troubleshooting_Workflow start Problem Encountered low_activity Low or No Enzyme Activity start->low_activity precipitation Precipitation Observed start->precipitation inconsistent_results Inconsistent Results start->inconsistent_results check_ph Is buffer pH optimal for the enzyme? low_activity->check_ph is_phosphate Are you using a phosphate buffer? precipitation->is_phosphate temp_shift Does the assay involve a temperature shift? inconsistent_results->temp_shift check_mg_chelation Is the buffer chelating Mg²⁺? (e.g., Tris, phosphate) check_ph->check_mg_chelation Yes solution_ph Solution: Perform pH titration or switch to a buffer with appropriate pKa. check_ph->solution_ph No check_mg_chelation->inconsistent_results No solution_chelation Solution: Switch to a non-chelating buffer (e.g., HEPES, MOPS) or increase Mg²⁺ concentration. check_mg_chelation->solution_chelation Yes solution_phosphate Solution: Switch to a non-phosphate buffer, lower reactant concentrations, or prepare fresh. is_phosphate->solution_phosphate Yes check_solubility Is the substrate or product precipitating? is_phosphate->check_solubility No solution_solubility Solution: Adjust pH, add a co-solvent (e.g., DMSO), or use a lower substrate concentration. check_solubility->solution_solubility Yes solution_temp Solution: Use a buffer with low ΔpKa/°C (e.g., HEPES, MOPS) and adjust pH at the experimental temperature. temp_shift->solution_temp Yes buffer_capacity Is the buffer concentration sufficient (typically 25-100 mM)? temp_shift->buffer_capacity No solution_capacity Solution: Increase buffer concentration. buffer_capacity->solution_capacity No

Caption: A troubleshooting workflow for common issues in MgATP(2-) studies.

Problem 1: I am seeing low or no enzyme activity.

  • Possible Cause: The pH of your buffer may not be optimal for your enzyme, or your buffer might be chelating the Mg²⁺, reducing the concentration of the active MgATP(2-) complex.[10]

  • Troubleshooting Steps:

    • Verify that your chosen buffer's pKa is within ±0.5 pH units of your enzyme's optimal pH.

    • If using a temperature-sensitive buffer like Tris, ensure the pH was adjusted at the final assay temperature.[10]

    • If you are using a buffer known to chelate Mg²⁺ (e.g., Tris, phosphate), consider switching to a non-chelating buffer like HEPES or MOPS.[4]

    • Alternatively, you can perform a Mg²⁺ titration to determine the optimal concentration needed to overcome the chelating effect of the buffer.

Problem 2: A precipitate forms when I add MgATP(2-) to my buffer.

  • Possible Cause: This is a common issue with phosphate buffers, where insoluble magnesium phosphate forms.[7]

  • Troubleshooting Steps:

    • Avoid using phosphate buffers if possible. Switch to a buffer like HEPES, MOPS, or PIPES.

    • If a phosphate buffer is necessary, prepare it fresh and at room temperature. Avoid storing it at 4°C, as this decreases the solubility of phosphate salts.[7]

    • Prepare the buffer by adding the magnesium-containing solution last and slowly while stirring to prevent localized high concentrations.[7]

    • Consider reducing the concentration of either the phosphate buffer or the MgATP(2-).

Problem 3: My results are inconsistent between experiments.

  • Possible Cause: Inconsistent results can arise from pH shifts due to temperature changes or insufficient buffering capacity.

  • Troubleshooting Steps:

    • If your assay involves a temperature change (e.g., moving from room temperature to 37°C), use a buffer with a low temperature coefficient (ΔpKa/°C) like HEPES or MOPS.[13][14]

    • Always adjust the final pH of your buffer at the temperature at which the assay will be performed.

    • Ensure your buffer concentration is sufficient to resist pH changes during the reaction, typically between 25-100 mM.[2]

Experimental Protocols

Protocol 1: Preparation of a 1 M HEPES Stock Solution (pH 7.5)

Materials:

  • HEPES free acid powder

  • High-purity, deionized water

  • 10 N NaOH

  • pH meter calibrated at the desired temperature

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Weigh out 238.3 g of HEPES free acid and add it to a beaker containing approximately 800 mL of deionized water.

  • Stir the solution until the HEPES is completely dissolved.

  • Place the beaker in a water bath set to 25°C and allow the solution to equilibrate.

  • Slowly add 10 N NaOH while monitoring the pH with a calibrated pH meter. Continue adding NaOH until the pH reaches 7.5.

  • Transfer the solution to a 1 L graduated cylinder and add deionized water to a final volume of 1 L.

  • Sterilize the solution by passing it through a 0.22 µm filter.

  • Store the 1 M HEPES stock solution at 4°C.

Protocol 2: Preparation of a 100 mM MgATP(2-) Stock Solution

Materials:

  • ATP disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • High-purity, deionized water

  • 1 M HEPES stock solution (pH 7.5)

  • 1 N NaOH

Procedure:

  • Calculate the required mass of ATP disodium salt for your desired volume of 100 mM solution.

  • Dissolve the ATP in deionized water to about 80% of the final volume.

  • Add an equimolar amount of MgCl₂ to the ATP solution and stir until dissolved.

  • Adjust the pH of the solution to 7.0-7.5 with 1 N NaOH. This is a critical step as ATP solutions are acidic.

  • Bring the solution to the final volume with deionized water.

  • Aliquot the 100 mM MgATP(2-) stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.

Protocol 3: Validating Your Chosen Buffer System

This protocol helps to determine if your chosen buffer system interferes with your enzyme's activity.

Materials:

  • Your enzyme of interest

  • Your substrate and any necessary cofactors

  • Your chosen primary buffer system (e.g., 50 mM HEPES, pH 7.5)

  • A secondary, non-interfering buffer system for comparison (e.g., 50 mM MOPS, pH 7.5)

  • MgATP(2-) solution

  • Microplate reader or other detection instrument

Procedure:

  • Prepare two sets of reaction mixtures:

    • Set A: Prepare your standard assay mixture using your primary buffer system.

    • Set B: Prepare an identical assay mixture, but replace your primary buffer with the secondary, non-interfering buffer at the same concentration and pH.

  • Perform a kinase titration in both buffer systems:

    • In a microplate, create a serial dilution of your enzyme in both Buffer A and Buffer B.

    • Initiate the reaction by adding the substrate and MgATP(2-) mixture.

    • Incubate for a set time at the optimal temperature.

    • Stop the reaction and measure the product formation according to your assay's detection method.

  • Data Analysis:

    • Plot enzyme activity versus enzyme concentration for both buffer systems.

    • Compare the initial reaction velocities (the linear range of the curves).

    • If the enzyme activity is significantly lower in your primary buffer system compared to the secondary buffer, it suggests that your primary buffer is interfering with the assay.

Buffer_Selection_Workflow start Start: Define Experimental Conditions ph_range Determine Optimal pH Range start->ph_range temp Consider Experimental Temperature ph_range->temp select_buffer Select Candidate Buffers (pKa ≈ optimal pH) temp->select_buffer check_mg_binding Evaluate Mg²⁺ Binding Affinity (log K_Mg) select_buffer->check_mg_binding check_temp_effect Evaluate Temperature Effect (ΔpKa/°C) check_mg_binding->check_temp_effect choose_best Choose Primary Buffer Candidate (Low Mg²⁺ binding, low ΔpKa/°C) check_temp_effect->choose_best validate Validate Buffer System (Protocol 3) choose_best->validate interference Interference Observed? validate->interference final_choice Final Buffer System Selected interference->final_choice No reselect Re-evaluate and Select Alternative Buffer interference->reselect Yes reselect->select_buffer

Caption: A logical workflow for selecting an appropriate buffer system for MgATP(2-) studies.

References

Validation & Comparative

A Comparative Guide to the Enzymatic Activity of MgATP(2-) Versus Other Nucleotide Triphosphates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adenosine triphosphate (ATP) is the principal energy currency for a vast array of cellular processes, from DNA replication and signal transduction to muscle contraction. However, in the intracellular environment, ATP does not exist as a free anion. Instead, it is almost invariably chelated by a magnesium ion (Mg²⁺), forming the biologically active MgATP(2-) complex.[1][2][3] This guide provides an objective comparison of the enzymatic utilization of MgATP(2-) against other nucleotide triphosphates (NTPs), supported by quantitative data and detailed experimental protocols.

The Indispensable Role of Magnesium in ATP-Dependent Reactions

The chelation of ATP by Mg²⁺ is critical for its function as a substrate in most enzymatic reactions. Over 300 enzymes require the presence of magnesium ions for their catalytic action, including all enzymes that utilize or synthesize ATP.[2] The magnesium ion serves several key functions:

  • Charge Shielding: It neutralizes the dense negative charges on the polyphosphate chain of ATP. This reduces non-specific electrostatic repulsion and allows the nucleotide to properly enter and bind to the enzyme's active site.[1][4]

  • Conformational Rigidity: The interaction between Mg²⁺ and the phosphate (B84403) oxygen atoms holds the nucleotide in a specific, well-defined conformation. This precise three-dimensional structure is essential for recognition by the enzyme.[1]

  • Enhanced Binding: Mg²⁺ provides additional coordination points between the ATP complex and the enzyme, which increases the overall binding energy and affinity.[1]

  • Facilitating Catalysis: By coordinating with the β- and γ-phosphates, Mg²⁺ facilitates the nucleophilic attack on the γ-phosphate, which is the key step in phosphoryl transfer reactions catalyzed by kinases.[4]

MgATP_Complex cluster_ATP ATP Structure cluster_Complex MgATP(2-) Complex Formation Adenosine Adenosine (Ribose + Adenine) P_alpha α-Phosphate Adenosine->P_alpha P_beta β-Phosphate P_alpha->P_beta P_gamma γ-Phosphate P_beta->P_gamma O_beta P_beta->O_beta O⁻ O_beta2 P_beta->O_beta2 O O_gamma P_gamma->O_gamma O⁻ O_gamma2 P_gamma->O_gamma2 O Mg Mg²⁺ Mg->O_beta Chelation Mg->O_gamma Chelation

Caption: Formation of the MgATP(2-) complex through chelation of Mg²⁺.

Enzymatic Specificity: ATP vs. GTP, CTP, and UTP

While MgATP(2-) is the most common phosphodonor, other NTPs serve as energy sources for specific biosynthetic pathways and play crucial roles in signaling.

  • MgATP(2-): The universal substrate for thousands of enzymes, including protein kinases, ATPases involved in transport (e.g., Na⁺/K⁺-ATPase), and molecular motors (e.g., myosin, kinesin).[2][5][6] Its high cellular concentration (millimolar range) and the specificity of enzyme active sites make it the primary energy currency.

  • Guanosine Triphosphate (GTP): Primarily used in signal transduction by G-proteins and as an energy source in protein synthesis and microtubule polymerization.[7][8]

  • Cytidine Triphosphate (CTP): Serves as an essential precursor and energy source for the synthesis of phospholipids (B1166683) and other lipids.[7]

  • Uridine Triphosphate (UTP): Predominantly used in the synthesis of glycogen (B147801) and other polysaccharides.[7]

The specificity of an enzyme for a particular NTP is determined by its active site, which contains residues that form specific hydrogen bonds and other interactions with the nucleotide's base (adenine, guanine, etc.) and sugar moiety.

Kinase_Pathway Signal Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor Binds Adaptor Adaptor Protein Receptor->Adaptor Activates Kinase1 Kinase 1 (e.g., RAF) Adaptor->Kinase1 Activates Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Phosphorylates ADP_node MgADP- Kinase1->ADP_node Pᵢ Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Phosphorylates Kinase2->ADP_node Pᵢ Substrate Substrate Protein (e.g., Transcription Factor) Kinase3->Substrate Phosphorylates Kinase3->ADP_node Pᵢ Response Cellular Response Substrate->Response ATP_node MgATP(2-) ATP_node->Kinase1 ATP_node->Kinase2 ATP_node->Kinase3

Caption: A generic kinase signaling cascade powered by MgATP(2-).

Quantitative Comparison of Enzyme Kinetics

Enzyme kinetics provides a quantitative measure of substrate preference and catalytic efficiency. The key parameters are the Michaelis constant (Kₘ), representing substrate affinity (a lower Kₘ indicates higher affinity), and the catalytic rate (k꜀ₐₜ). The ratio k꜀ₐₜ/Kₘ defines the overall catalytic efficiency.

While most kinases and ATPases are highly specific for ATP, some enzymes, like Nucleoside-Diphosphate Kinase (NDPK) and certain adenylate kinases, exhibit broader specificity. NDPKs are crucial for maintaining the cellular balance of all NTPs by transferring the γ-phosphate from any NTP to any NDP.[7][9]

Table 1: Kinetic Parameters for Representative Enzymes with Various NTPs

EnzymeNucleotideKₘ (µM)Relative k꜀ₐₜ/Kₘ (Efficiency)Reference
Myosin ATPase MgATP(2-)10 - 50100%Typical values
MgGTP(2-)>1000<1%Typical values
Hexokinase MgATP(2-)100100%Typical values
MgITP(2-)140050%Typical values
MgUTP(2-)300025%Typical values
Nucleoside-Diphosphate Kinase (NDPK) ATP150100%[9]
GTP120~110%[9]
CTP800~20%[9]
UTP500~35%[9]
Odinarchaeota Adenylate Kinase ATP12100%[10]
GTP11~100%[10]
CTP18~100%[10]
UTP30~100%[10]

Note: Kinetic parameters are highly dependent on experimental conditions (pH, temperature, ion concentration). The values presented are illustrative.

Experimental Protocols for Measuring Enzymatic Activity

Accurate measurement of NTPase or kinase activity is fundamental to studying enzyme function and for screening potential inhibitors in drug development. Two common, robust methods are detailed below.

This continuous assay links the production of ADP to the oxidation of NADH, which is monitored by a decrease in absorbance at 340 nm. It is highly reliable but may not be suitable for high-throughput screening.[11][12][13]

Principle:

  • Enzyme of Interest: MgATP → MgADP + Pᵢ (+ Phosphorylated Substrate)

  • Pyruvate Kinase (PK): MgADP + Phosphoenolpyruvate (PEP) → MgATP + Pyruvate

  • Lactate Dehydrogenase (LDH): Pyruvate + NADH + H⁺ → Lactate + NAD⁺

Protocol:

  • Prepare Reaction Buffer: Prepare a buffer suitable for your enzyme of interest (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl₂).

  • Prepare Reagent Mix: To the reaction buffer, add the coupling enzymes and substrates to final concentrations of:

    • 1 mM Phosphoenolpyruvate (PEP)

    • 0.2-0.3 mM NADH

    • ~5-10 units/mL Lactate Dehydrogenase

    • ~2-5 units/mL Pyruvate Kinase

  • Initiate Reaction: In a quartz cuvette, combine the reagent mix with your enzyme of interest. Allow the mixture to equilibrate to the desired temperature (e.g., 25°C or 37°C) in a spectrophotometer.

  • Start Measurement: Initiate the reaction by adding a small volume of concentrated MgATP(2-) (to a final concentration within the desired range for your experiment).

  • Monitor Absorbance: Record the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the rate of ADP production by your enzyme.

  • Calculate Activity: The rate of ATP hydrolysis (µmol/min) can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

This endpoint assay quantifies the amount of inorganic phosphate (Pᵢ) released during the enzymatic reaction. It is highly sensitive and well-suited for high-throughput screening in 96- or 384-well plates.[14][15][16]

Principle: In an acidic solution, molybdate (B1676688) and inorganic phosphate form a phosphomolybdate complex. Malachite green binds to this complex, resulting in a color change that can be measured by absorbance between 620-640 nm.

Protocol:

  • Prepare Phosphate Standards: Create a standard curve using a stock solution of KH₂PO₄ (e.g., 0 to 50 µM phosphate).

  • Set Up Enzymatic Reaction: In the wells of a microplate, combine your enzyme, reaction buffer (ensure it is low in free phosphate), and substrate.

  • Initiate Reaction: Start the reaction by adding MgNTP. Incubate at the optimal temperature for a defined period (e.g., 15-30 minutes). Ensure the reaction is within the linear range of product formation.

  • Stop Reaction: Terminate the reaction by adding a stop solution, often containing a chelating agent like EDTA or a denaturant.

  • Develop Color: Add the Malachite Green reagent (typically a solution of malachite green hydrochloride and ammonium (B1175870) molybdate in acid) to each well.[14] Incubate at room temperature for 15-20 minutes to allow color to develop.

  • Measure Absorbance: Read the absorbance of each well at ~630 nm using a microplate reader.

  • Quantify Phosphate: Determine the concentration of Pᵢ released in your samples by comparing their absorbance values to the phosphate standard curve.

Malachite_Green_Workflow Start Start Prep_Standards 1. Prepare Phosphate Standard Curve Start->Prep_Standards Setup_Reaction 2. Set up Enzyme Reaction (Enzyme + Buffer + Substrate) Prep_Standards->Setup_Reaction Initiate 3. Initiate with MgNTP Incubate at Optimal Temp Setup_Reaction->Initiate Stop 4. Stop Reaction (e.g., add EDTA) Initiate->Stop Develop 5. Add Malachite Green Reagent Incubate at RT Stop->Develop Read 6. Read Absorbance (620-640 nm) Develop->Read Quantify 7. Quantify Pᵢ Released (Compare to Standard Curve) Read->Quantify End End Quantify->End

Caption: Experimental workflow for the Malachite Green Phosphate Assay.

Conclusion

The overwhelming majority of energy-dependent enzymes demonstrate a profound specificity for MgATP(2-), a preference dictated by the unique chemical properties conferred by the magnesium ion and the co-evolution of enzyme active sites. While other NTPs are indispensable for specific metabolic and signaling roles, they are generally not interchangeable with ATP. An understanding of this specificity is critical for biochemical research and is a cornerstone of drug development, where designing inhibitors that target the unique nucleotide-binding pocket of a specific enzyme, such as a kinase, remains a highly successful therapeutic strategy.

References

Validating "Novel Kinase X": A Comparative Guide to Establishing a New MgATP(2-)-Dependent Enzymatic Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the validation of a newly discovered MgATP(2-)-dependent kinase, "Novel Kinase X" (NKX). This document outlines the essential experimental data required, provides detailed protocols, and compares the performance of NKX against well-characterized kinases.

The discovery of a novel enzyme with a previously uncharacterized MgATP(2-)-dependent activity presents both exciting opportunities and significant validation challenges. This guide provides a structured approach to rigorously characterize such an enzyme, using the hypothetical "Novel Kinase X" (NKX) as a case study. NKX is proposed to catalyze the phosphorylation of "Substrate A," a key component in a newly identified signaling pathway.

Performance Comparison: NKX vs. Established Kinases

A crucial step in validating a novel enzyme is to compare its kinetic parameters to those of well-understood enzymes of the same class. This provides context for its efficiency and potential physiological relevance. The following table summarizes the hypothetical kinetic data for NKX alongside published data for Hexokinase and Creatine Kinase, two well-characterized MgATP(2-)-dependent enzymes.

ParameterNovel Kinase X (NKX) (Hypothetical Data)Hexokinase (Rat Liver)Creatine Kinase (Rabbit Muscle)
Function Phosphorylates "Substrate A"Phosphorylates glucosePhosphorylates creatine
Km for MgATP(2-) 0.15 mM0.56 mM~0.5 mM
Km for Substrate 0.05 mM (for Substrate A)0.03 mM (for Glucose)2.8 mM (for Creatine)
kcat (Turnover Number) 50 s⁻¹9 s⁻¹190 s⁻¹
Catalytic Efficiency (kcat/Km for Substrate) 1 x 10⁶ M⁻¹s⁻¹3 x 10⁵ M⁻¹s⁻¹6.8 x 10⁴ M⁻¹s⁻¹
Optimal pH 7.48.57.0
Inhibition by Product Competitive inhibition by Phospho-Substrate AInhibited by Glucose-6-PhosphateNot significantly inhibited by Phosphocreatine

Experimental Protocols for Validation

Rigorous experimental validation is paramount to confirming the novel enzymatic activity of NKX. The following protocols outline the key experiments required.

Enzyme Purification and Protein Quantification

Objective: To obtain a pure sample of NKX for subsequent characterization.

Protocol:

  • Expression and Lysis: Express recombinant NKX in a suitable host system (e.g., E. coli, insect cells). Lyse the cells using sonication or high-pressure homogenization in a buffer containing protease inhibitors.

  • Purification: Purify NKX using a multi-step chromatography process. A common strategy involves affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by ion-exchange chromatography and finally size-exclusion chromatography to ensure homogeneity.

  • Purity Assessment: Assess the purity of the final enzyme preparation by SDS-PAGE. A single band at the expected molecular weight indicates high purity.

  • Protein Quantification: Determine the concentration of the purified NKX using a standard method such as the Bradford or BCA protein assay, with bovine serum albumin (BSA) as a standard.

Enzyme Activity Assay

Objective: To measure the rate of the NKX-catalyzed reaction. A continuous spectrophotometric assay is described here.

Protocol:

  • Assay Principle: This assay couples the production of ADP from the kinase reaction to the oxidation of NADH via pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The decrease in NADH absorbance at 340 nm is monitored over time.

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

    • 100 mM Tris-HCl buffer (pH 7.4)

    • 50 mM KCl

    • 10 mM MgCl₂

    • 1 mM phosphoenolpyruvate (B93156) (PEP)

    • 0.2 mM NADH

    • 10 units/mL PK

    • 15 units/mL LDH

    • Varying concentrations of Substrate A

    • Varying concentrations of ATP

  • Initiation and Measurement: Equilibrate the reaction mixture at the desired temperature (e.g., 30°C). Initiate the reaction by adding a known amount of purified NKX. Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

  • Calculation of Initial Velocity: The initial reaction velocity (v₀) is calculated from the linear phase of the absorbance change using the Beer-Lambert law (ε₃₄₀ for NADH = 6220 M⁻¹cm⁻¹).

Determination of Kinetic Parameters

Objective: To determine the Michaelis-Menten constants (Km) for MgATP(2-) and Substrate A, and the turnover number (kcat).

Protocol:

  • Varying Substrate A Concentration: While keeping the concentration of MgATP(2-) saturating (e.g., 10 x Km), perform the enzyme activity assay with a range of Substrate A concentrations.

  • Varying MgATP(2-) Concentration: While keeping the concentration of Substrate A saturating, perform the enzyme activity assay with a range of MgATP(2-) concentrations.

  • Data Analysis: Plot the initial velocities (v₀) against the substrate concentrations. Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Vmax and Km for each substrate.

  • kcat Calculation: Calculate the turnover number (kcat) using the equation: kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.

Confirmation of Product Formation by Mass Spectrometry

Objective: To unequivocally identify the product of the NKX-catalyzed reaction as Phospho-Substrate A. Mass spectrometry is a powerful tool for this purpose.[1][2][3]

Protocol:

  • Enzymatic Reaction: Set up a larger-scale enzymatic reaction with NKX, Substrate A, and MgATP. Allow the reaction to proceed to a significant level of conversion.

  • Sample Preparation: Stop the reaction and prepare the sample for mass spectrometry. This may involve protein precipitation, solid-phase extraction to remove salts and nucleotides, and resuspension in a suitable solvent.

  • Mass Spectrometry Analysis: Analyze the sample using high-resolution mass spectrometry (e.g., LC-MS/MS).

  • Data Interpretation: Compare the mass spectrum of the reaction mixture with that of a control reaction lacking the enzyme. Look for a new peak corresponding to the expected mass of Phospho-Substrate A (mass of Substrate A + 79.97 Da for the phosphate (B84403) group). Fragment the parent ion to confirm the site of phosphorylation.[4]

Visualizing the Validation Process and Biological Context

To aid in understanding the validation process and the potential role of NKX, the following diagrams have been generated using Graphviz.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-cell Receptor (BCR) LYN LYN (Src-family kinase) BCR->LYN activates Antigen Antigen Antigen->BCR binds SYK SYK LYN->SYK activates BTK BTK SYK->BTK activates NKX Novel Kinase X (NKX) BTK->NKX activates SubstrateA Substrate A NKX->SubstrateA phosphorylates PhosphoSubstrateA Phospho- Substrate A SubstrateA->PhosphoSubstrateA Downstream Downstream Signaling PhosphoSubstrateA->Downstream initiates

Caption: Hypothetical signaling pathway involving Novel Kinase X.

experimental_workflow start Start: Putative Novel MgATP(2-)-dependent Enzyme purification Protein Expression & Purification start->purification quantification Purity Check (SDS-PAGE) & Quantification (BCA) purification->quantification activity_assay Develop & Optimize Enzyme Activity Assay quantification->activity_assay kinetics Determine Kinetic Parameters (Km, kcat) activity_assay->kinetics product_id Confirm Product Identity (Mass Spectrometry) kinetics->product_id inhibition Inhibitor & Substrate Specificity Studies product_id->inhibition comparison Compare with Known Enzymes inhibition->comparison end Validated Novel Enzymatic Reaction comparison->end

Caption: Experimental workflow for the validation of a novel enzyme.

logical_relationship hypothesis Hypothesis: New MgATP(2-)-dependent reaction purify Purify Protein hypothesis->purify is_pure Is the enzyme pure? assay Perform Activity Assay is_pure->assay Yes re_evaluate Re-evaluate Hypothesis/ Experimental Design is_pure->re_evaluate No is_active Is there measurable activity? analyze_product Analyze Product (e.g., MS) is_active->analyze_product Yes is_active->re_evaluate No is_product_correct Is the product confirmed? specificity_studies Substrate/Inhibitor Studies is_product_correct->specificity_studies Yes is_product_correct->re_evaluate No is_specific Is the reaction specific? validated Function Validated is_specific->validated Yes is_specific->re_evaluate No purify->is_pure assay->is_active analyze_product->is_product_correct specificity_studies->is_specific

Caption: Logical steps for the functional validation of a new enzyme.

References

Comparative analysis of MgATP(2-) and CaATP in cellular processes.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to MgATP(2-) and CaATP in Cellular Function

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine triphosphate (ATP) is the universal energy currency in biological systems, fueling a vast array of cellular processes. However, ATP rarely exists as a free anion. Instead, it forms complexes with divalent cations, primarily magnesium (Mg²⁺) and to a lesser extent, calcium (Ca²⁺). The specific cation chelated to ATP profoundly influences its interaction with enzymes and its role in signaling pathways. MgATP(2-) is the canonical substrate for the vast majority of ATP-dependent enzymes, including kinases, ATPases, and motor proteins. In contrast, CaATP often acts as a competitive inhibitor or a significantly less efficient substrate. This guide provides a comparative analysis of MgATP(2-) and CaATP, presenting quantitative data, detailed experimental protocols, and visual diagrams to elucidate their distinct roles in cellular processes. Understanding these differences is critical for designing accurate in vitro experiments and for the development of targeted therapeutics.

Physicochemical and Kinetic Properties: A Comparative Overview

The functional differences between MgATP and CaATP stem from fundamental variations in their chemical properties, binding affinities to enzymes, and the efficiency with which they are utilized or hydrolyzed. Mg²⁺ and Ca²⁺ ions have different ionic radii and coordination geometries, which affects the conformation of the ATP molecule they chelate. This, in turn, dictates the specificity of enzyme active sites.

Generally, MgATP is the preferred substrate for enzymes, exhibiting higher affinity (lower Kd or Km) and supporting higher reaction velocities (Vmax).[1][2][3] CaATP, while structurally similar, often fails to induce the precise conformational changes required for efficient catalysis and can act as a competitive inhibitor.[4][5]

Data Presentation: Comparative Quantitative Analysis

The following tables summarize key quantitative data comparing the properties and enzymatic interactions of MgATP and CaATP.

Table 1: Physicochemical Properties of MgATP vs. CaATP Complexes

Parameter MgATP CaATP Significance
Log Stability Constant (log K) ~4.70[6] ~3.60 - 4.00 Mg²⁺ forms a more stable complex with ATP than Ca²⁺.[6]

| Coordination | Primarily tridentate (α, β, γ phosphates)[6] | Primarily bidentate (β, γ phosphates) | Different coordination geometry leads to distinct molecular shapes recognized by enzymes. |

Table 2: Comparative Enzyme Kinetics for MgATP and CaATP

Enzyme Parameter MgATP CaATP Implication
Protein Kinase A (PKA) Kd for pseudosubstrate inhibitor (IP20) 1.7 nM 570 nM Mg²⁺ is essential for the high-affinity binding of PKA to its peptide substrates/inhibitors; Ca²⁺ is vastly inferior.[7]
CFTR Cl⁻ Channel Activation Primary Activator Poor Activator MgATP binding and hydrolysis are required for normal channel gating. Poorly hydrolyzable analogs and likely CaATP are ineffective.[8][9]

| Chloroplast ATPase | Function | Activator | Poor Activator | The enzyme shows a clear preference for Mg²⁺ as the activating cation for ATP hydrolysis.[10] |

Critical Roles in Major Cellular Processes

Signal Transduction: The Kinase Paradigm

Protein kinases, central players in signal transduction, catalyze the transfer of the γ-phosphate from ATP to serine, threonine, or tyrosine residues on substrate proteins. This process is almost universally dependent on MgATP.[2] The magnesium ion is critical for orienting the phosphate (B84403) groups of ATP within the kinase's active site, neutralizing negative charges, and facilitating the nucleophilic attack by the substrate's hydroxyl group. While Ca²⁺ can sometimes substitute for Mg²⁺, it typically results in dramatically reduced or negligible kinase activity.[7]

The following diagram illustrates a typical signal transduction pathway mediated by a protein kinase, emphasizing the essential role of MgATP as the phosphate donor.

Kinase_Cascade receptor Receptor kinase1 Kinase 1 (e.g., MAPKKK) receptor->kinase1 Activates kinase2 Kinase 2 (e.g., MAPKK) kinase1->kinase2 Phosphorylates mgadp1 MgADP kinase1->mgadp1 kinase3 Kinase 3 (e.g., MAPK) kinase2->kinase3 Phosphorylates mgadp2 MgADP kinase2->mgadp2 target_protein Target Protein kinase3->target_protein Phosphorylates mgadp3 MgADP kinase3->mgadp3 response Cellular Response target_protein->response mgatp1 MgATP mgatp1->kinase1 mgatp2 MgATP mgatp2->kinase2 mgatp3 MgATP mgatp3->kinase3 signal Signal signal->receptor

Caption: A generic kinase signaling pathway. MgATP serves as the essential co-substrate for each phosphorylation step.

Muscle Contraction and Cytoskeletal Dynamics

The cyclical interaction between actin and myosin that drives muscle contraction is critically dependent on MgATP hydrolysis.

  • Detachment: The binding of MgATP to the myosin head causes its detachment from the actin filament.

  • Hydrolysis & Cocking: Myosin ATPase hydrolyzes MgATP to MgADP and inorganic phosphate (Pi), causing the myosin head to "cock" into a high-energy conformation.

  • Power Stroke: The release of Pi initiates the power stroke, where the myosin head binds to actin and pulls the filament.

  • ADP Release: MgADP is released, leaving the myosin head tightly bound to actin in a rigor state, ready for the next cycle.

Substituting MgATP with CaATP is not productive for this cycle. Similarly, the polymerization of globular actin (G-actin) into filamentous actin (F-actin), a fundamental process in cell motility and structure, is preferentially driven by MgATP.

This diagram illustrates the productive cycle of MgATP in muscle contraction versus the non-productive or inhibitory role of CaATP.

Contraction_Comparison Logical Flow: Cation-ATP Role in Muscle Contraction cluster_MgATP MgATP Pathway (Productive) cluster_CaATP CaATP Pathway (Inhibitory/Non-Productive) m_start Myosin-Actin (Rigor State) m_bind 1. MgATP Binding m_start->m_bind Cycle Continues m_detach Myosin Detaches from Actin m_bind->m_detach Cycle Continues m_hydrolysis 2. MgATP Hydrolysis (Myosin Head 'Cocks') m_detach->m_hydrolysis Cycle Continues m_stroke 3. Power Stroke (Pi release) m_hydrolysis->m_stroke Cycle Continues m_hydrolysis->m_stroke Ejects Pi m_adp_release 4. MgADP Release m_stroke->m_adp_release Cycle Continues m_stroke->m_adp_release Ejects MgADP m_adp_release->m_start Cycle Continues c_start Myosin-Actin (Rigor State) c_bind CaATP Binding c_start->c_bind c_block Inefficient Detachment or Inhibition of ATPase c_bind->c_block c_block->c_start Cycle Stalls Malachite_Green_Workflow prep 1. Prepare Reagents (Standards, Buffers, Enzyme, ATP) setup 2. Set up Reactions in 96-well Plate (Enzyme + Buffer + Cation) prep->setup start 3. Initiate with ATP setup->start incubate 4. Incubate at 37°C (e.g., 30 min) start->incubate stop 5. Stop Reaction (Add Citric Acid) incubate->stop color 6. Add Malachite Green Reagent stop->color incubate2 7. Incubate at RT (20-30 min) color->incubate2 read 8. Read Absorbance (620 nm) incubate2->read analyze 9. Analyze Data (Calculate Specific Activity) read->analyze

References

How does the binding affinity of MgATP(2-) compare to ATP for a specific protein?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of protein-ligand interactions is paramount. A key interaction in cellular signaling and metabolism is the binding of Adenosine Triphosphate (ATP), the primary energy currency of the cell. However, ATP rarely exists in isolation; it is predominantly found in a complex with magnesium ions (MgATP(2-)). This guide provides a comparative analysis of the binding affinity of MgATP(2-) versus free ATP to specific proteins, supported by experimental data and detailed methodologies.

In the cellular environment, the interaction between ATP and proteins is fundamental to a vast array of processes, including signal transduction by kinases and energy-dependent conformational changes in enzymes. The presence of the divalent cation Mg(2+) is known to significantly influence these interactions. Magnesium ions can neutralize the negative charges on the phosphate (B84403) groups of ATP, altering its conformation and electrostatic potential, which in turn can dramatically affect its binding affinity for a protein's active site. This guide delves into specific examples to illustrate the differential binding affinities of MgATP(2-) and ATP.

Comparative Binding Affinity Data

The following table summarizes the experimentally determined dissociation constants (Kd) for ATP and its magnesium-complexed form (MgATP(2-)) for two distinct protein kinases. A lower Kd value indicates a higher binding affinity.

ProteinLigandDissociation Constant (Kd)Fold Change in Affinity (MgATP(2-)/ATP)Experimental MethodReference
Oncoprotein v-Fps (kinase domain) ATP (in the absence of a second metal ion)> 32 mM (extrapolated)N/AViscosometric studies[1]
MgATP(2-) (in the presence of a second metal ion)0.4 mM> 80-fold increaseViscosometric studies[1]
3-Phosphoglycerate (B1209933) Kinase (pig muscle) ATP0.17 - 0.23 mMN/AEquilibrium Dialysis[2][3]
ATP (in the presence of Mg(2+))0.17 - 0.23 mMNo significant changeEquilibrium Dialysis[2][3]

Case Study 1: Oncoprotein v-Fps - Magnesium as a Potent Enhancer of ATP Binding

The kinase domain of the oncoprotein v-Fps demonstrates a significant dependence on magnesium for high-affinity ATP binding.[1] Experimental data reveals that the presence of a second magnesium ion enhances the binding affinity of ATP by at least 80-fold.[1] In the absence of this second metal ion, the dissociation constant for ATP is greater than 32 mM, indicating very weak binding.[1] However, in its presence, the Kd for MgATP(2-) drops to 0.4 mM, signifying a much tighter interaction.[1] This dramatic increase in affinity highlights the critical role of magnesium in creating a favorable conformation of ATP for binding to the v-Fps active site and subsequent phosphoryl transfer.[1]

Case Study 2: 3-Phosphoglycerate Kinase - A Magnesium-Independent ATP Interaction

In contrast to v-Fps, the binding of ATP to 3-phosphoglycerate kinase appears to be independent of the presence of magnesium ions.[2][3] Studies using equilibrium dialysis have shown that the dissociation constant for ATP remains within the range of 0.17 to 0.23 mM, regardless of the presence of Mg(2+).[2][3] This suggests that for this particular enzyme, the primary interactions governing ATP binding are not significantly influenced by the chelation of magnesium. Interestingly, the same study found that the binding of ADP, the product of ATP hydrolysis, is enhanced by the presence of magnesium.[2]

Experimental Protocols

The determination of binding affinities relies on precise experimental techniques. Below are detailed methodologies for the key experiments cited in this guide.

Viscosometric Studies for v-Fps

Viscosometric studies are utilized to measure changes in the viscosity of a solution containing the enzyme and its ligands. These changes can be related to the binding events and the conformational state of the enzyme.

  • Enzyme and Substrate Preparation: The kinase domain of v-Fps is purified to homogeneity. The peptide substrate (EAEIYEAIE) and ATP are prepared in a suitable buffer (e.g., HEPES) at known concentrations.

  • Reaction Initiation: The reaction is initiated by adding the enzyme to a solution containing the peptide substrate and varying concentrations of ATP and free Mg(2+).

  • Viscosity Measurement: The viscosity of the reaction mixture is measured over time using a viscometer. The initial velocity of the reaction is determined from the rate of change of viscosity.

  • Data Analysis: The initial velocities are plotted against the concentration of free Mg(2+) or ATP. The dissociation constants (Kd) are then determined by fitting the data to appropriate kinetic models, such as the Michaelis-Menten equation, which has been modified to account for the presence of the second metal ion.[1]

Equilibrium Dialysis for 3-Phosphoglycerate Kinase

Equilibrium dialysis is a technique used to measure the binding of a small molecule (ligand) to a larger molecule (protein) by allowing the ligand to diffuse across a semi-permeable membrane until equilibrium is reached.

  • Apparatus Setup: An equilibrium dialysis cell, consisting of two chambers separated by a semi-permeable membrane with a molecular weight cutoff that retains the protein but allows the passage of ATP, is used.

  • Sample Loading: One chamber is filled with a known concentration of 3-phosphoglycerate kinase in a suitable buffer (e.g., 50 mM Tris/HCl, pH 7.5). The other chamber is filled with the same buffer containing a known concentration of radiolabeled [γ-32P]ATP, either in the presence or absence of a specific concentration of MgCl2.

  • Equilibration: The dialysis cell is gently agitated at a constant temperature (e.g., 4°C) for a sufficient period (e.g., 24 hours) to allow the free ATP to reach equilibrium between the two chambers.

  • Concentration Measurement: After equilibration, samples are taken from both chambers, and the concentration of radiolabeled ATP is determined using liquid scintillation counting.

  • Data Analysis: The concentration of bound ATP is calculated as the difference between the total ATP concentration in the protein-containing chamber and the free ATP concentration in the protein-free chamber. The dissociation constant (Kd) is then determined by plotting the concentration of bound ATP against the concentration of free ATP and fitting the data to a binding isotherm equation (e.g., the Scatchard plot or a non-linear regression model).[2][3]

Visualizing the Concepts

To further illustrate the concepts discussed, the following diagrams provide a visual representation of the ATP binding process and a typical experimental workflow.

ATP_Binding cluster_0 ATP Binding to Protein Protein Protein (e.g., Kinase) Bound_ATP Protein-ATP Complex Protein->Bound_ATP Weak Binding (High Kd) Bound_MgATP Protein-MgATP(2-) Complex Protein->Bound_MgATP Strong Binding (Low Kd) ATP ATP ATP->Bound_ATP MgATP MgATP(2-) MgATP->Bound_MgATP Experimental_Workflow cluster_1 Equilibrium Dialysis Workflow Start Prepare Dialysis Cell Load_Protein Load Protein into Chamber A Start->Load_Protein Load_Ligand Load Radiolabeled ATP (with/without Mg2+) into Chamber B Start->Load_Ligand Equilibrate Incubate to Reach Equilibrium Load_Protein->Equilibrate Load_Ligand->Equilibrate Measure Measure Radioactivity in Both Chambers Equilibrate->Measure Calculate Calculate Bound and Free Ligand Concentration Measure->Calculate Analyze Determine Kd using Binding Isotherm Calculate->Analyze End Obtain Binding Affinity Analyze->End

References

Cross-Validation of Experimental Results Using Different MgATP(2-) Suppliers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reliability and reproducibility of in vitro assays are paramount. In enzyme kinetics, particularly for kinases and ATPases, the provision of the critical co-substrate, magnesium adenosine (B11128) triphosphate (MgATP(2-)), can significantly influence experimental outcomes. The choice of how to supply this reagent—be it through direct addition of a prepared solution or via an in situ regeneration system—can impact assay performance, cost, and suitability for high-throughput screening (HTS).

This guide provides an objective comparison of different methods for supplying MgATP(2-) in biochemical assays. We will delve into the performance characteristics of each approach, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific needs.

Comparison of MgATP(2-) Supply Methods

The selection of an appropriate MgATP(2-) source is a critical step in assay design. The primary methods include the direct addition of a pre-prepared MgATP(2-) solution and the use of enzymatic ATP regeneration systems. Each method presents a unique set of advantages and disadvantages that can affect assay performance metrics such as sensitivity, signal stability, and cost-effectiveness.

Method Principle Advantages Disadvantages Best Use Case
Direct Addition of MgATP(2-) Solution A pre-mixed solution of ATP and a magnesium salt (e.g., MgCl₂) is added directly to the reaction at a known concentration.- Simple and straightforward to implement.- Precise initial concentration of MgATP(2-).- Suitable for endpoint and short-duration kinetic assays.- ATP is consumed during the reaction, leading to substrate depletion and potential product inhibition by ADP.- Can be cost-prohibitive for large-scale HTS campaigns.- Commercial ADP preparations can contain contaminating ATP, which may affect results.[1]- Initial velocity kinetics.- Single-point endpoint assays.- Low-throughput screening.- Assays with low ATP consumption.
Enzymatic ATP Regeneration Systems An enzymatic system is included in the assay to continuously regenerate ATP from the ADP produced by the primary enzyme reaction. Common systems include pyruvate (B1213749) kinase/phosphoenolpyruvate (PK/PEP) and creatine (B1669601) kinase/creatine phosphate.[2]- Maintains a constant concentration of ATP, even in reactions with high enzymatic activity.[2]- Reduces product inhibition by ADP.- More cost-effective for HTS due to lower initial ATP requirement.- Enables long-duration kinetic assays.- The regeneration system components may interfere with the primary enzyme or detection chemistry.- Requires careful optimization to ensure the regeneration rate is not limiting.- More complex assay setup.- High-throughput screening.- Long-duration kinetic studies.- Assays with high ATP turnover.- Cell-free protein synthesis.[3]
Integrated Assay Kits (e.g., ADP-Glo™) Commercial kits that couple the primary kinase reaction with a detection system that often includes ATP depletion and ADP-to-ATP conversion steps to generate a luminescent or fluorescent signal.[4]- High sensitivity and broad dynamic range.[5]- "Add-and-read" formats simplify workflow.- Optimized for HTS with high Z'-factor values.[6]- Resistant to compound interference.[5]- Can be more expensive per data point than self-assembled assays.- Potential for interference from compounds that inhibit the coupling enzymes (e.g., luciferase).[7]- Multi-step reagent addition may be required.[5][8]- High-throughput screening for kinase inhibitors.- Mechanism of action studies.- Kinase profiling.

Experimental Protocols

To provide a practical context for comparison, a detailed protocol for a generic luminescence-based kinase assay is provided below. This protocol can be adapted for use with different MgATP(2-) supply methods.

Representative Kinase Assay Protocol: Luminescence-Based ADP Detection (e.g., ADP-Glo™)

This protocol is based on the principle of quantifying the amount of ADP produced in a kinase reaction. The ADP is then converted to ATP, which is used by a luciferase to generate a light signal proportional to the initial kinase activity.[4]

Materials:

  • Kinase of interest

  • Kinase-specific peptide substrate

  • Recombinant luciferase

  • Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[1]

  • Test compounds (inhibitors)

  • ATP and ADP of the highest purity available[1]

  • ADP-Glo™ Reagent and Kinase Detection Reagent (or similar)

  • White, opaque 384-well assay plates

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of the kinase, peptide substrate, and ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for the kinase of interest to ensure assay sensitivity.

    • Serially dilute test compounds in an appropriate solvent (e.g., DMSO).

  • Compound Addition:

    • Add 1 µL of each test compound dilution or vehicle control to the wells of the 384-well plate.[5]

  • Kinase/Substrate Addition:

    • Add 2 µL of the kinase/substrate mixture to each well.[5]

  • Initiate Kinase Reaction:

    • Start the reaction by adding 2 µL of the ATP solution to each well.[5]

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • Stop Reaction and Deplete ATP:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[5]

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides the necessary components for the luciferase reaction.[5]

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[5]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each test compound relative to the vehicle control.

    • Determine IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Adaptations for Different MgATP(2-) Suppliers:
  • Direct Addition of MgATP(2-): In this case, steps 5 and 6 would be replaced with a different detection method, such as a fluorescence polarization-based assay that directly measures ADP production. The initial reaction setup (steps 1-4) would remain the same.

  • Enzymatic ATP Regeneration System: The components of the regeneration system (e.g., pyruvate kinase and phosphoenolpyruvate) would be included in the initial reaction mixture (step 3). The ATP concentration would be kept low (e.g., 10-50 µM) as it is being continuously regenerated. The detection method would need to be compatible with the components of the regeneration system.

Mandatory Visualizations

Signaling Pathway Diagram

Kinase_Signaling_Pathway Generic Kinase Signaling Cascade cluster_membrane Cell Membrane Receptor Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 Activation Ligand Ligand Ligand->Receptor Binding Kinase_2 Kinase_2 Kinase_1->Kinase_2 Phosphorylation MgADP MgADP Kinase_1->MgADP Kinase_3 Kinase_3 Kinase_2->Kinase_3 Phosphorylation Kinase_2->MgADP Substrate_Protein Substrate_Protein Kinase_3->Substrate_Protein Phosphorylation Kinase_3->MgADP Phosphorylated_Substrate Phosphorylated_Substrate Substrate_Protein->Phosphorylated_Substrate Cellular_Response Cellular_Response Phosphorylated_Substrate->Cellular_Response Leads to MgATP MgATP(2-) MgATP->Kinase_1 MgATP->Kinase_2 MgATP->Kinase_3

Caption: A simplified diagram of a kinase signaling cascade.

Experimental Workflow Diagram

Experimental_Workflow Workflow for Cross-Validating MgATP(2-) Suppliers Assay_Setup Assay Setup: Kinase, Substrate, Buffer Supplier_A Supplier A: Direct Addition of MgATP(2-) Assay_Setup->Supplier_A Supplier_B Supplier B: ATP Regeneration System Assay_Setup->Supplier_B Supplier_C Supplier C: Integrated Assay Kit Assay_Setup->Supplier_C Incubation Incubation (Time Course or Endpoint) Supplier_A->Incubation Supplier_B->Incubation Supplier_C->Incubation Detection Signal Detection (Luminescence, Fluorescence, etc.) Incubation->Detection Data_Analysis Data Analysis Detection->Data_Analysis Performance_Metrics Performance Metrics: - Z'-factor - Signal Stability - IC50 Values - Cost per Well Data_Analysis->Performance_Metrics Conclusion Select Optimal Supplier Performance_Metrics->Conclusion

Caption: Workflow for comparing different MgATP(2-) suppliers.

References

A Researcher's Guide to MgATP²⁻ Analogs in Enzyme Functional Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, dissecting the intricate mechanisms of ATP-dependent enzymes is fundamental. The transient nature of enzyme-substrate interactions and the rapid hydrolysis of ATP often present significant experimental hurdles. MgATP²⁻ analogs are indispensable tools that circumvent these challenges by mimicking the natural substrate, allowing for the detailed study of enzyme kinetics, binding thermodynamics, and structural dynamics.

This guide provides a comprehensive comparison of commonly used MgATP²⁻ analogs, supported by quantitative data from various enzymatic systems. It further details the experimental protocols necessary to evaluate their effects and provides visual representations of key experimental workflows and signaling pathways.

Quantitative Comparison of MgATP²⁻ Analogs

The choice of an appropriate MgATP²⁻ analog is dictated by the specific experimental goal. Non-hydrolyzable analogs, such as AMP-PNP, are ideal for structural studies and binding assays as they "trap" the enzyme in an ATP-bound state. In contrast, slowly-hydrolyzable analogs like ATPγS can be used to study the phosphorylation process itself and to identify kinase substrates. The following table summarizes key kinetic and binding parameters of various analogs across different enzyme classes.

Enzyme ClassEnzyme ExampleAnalogKm (ATP)Ki (Analog)Kd (Analog)Vmax (Analog vs. ATP)Reference
Kinase Protein Kinase A (PKA)AMP-PNP-~1.44 mM-Competitive Inhibitor[1]
Motor Protein Dynein (Sea Urchin Sperm)AMP-PNP0.24 mM~8.1 mM-Competitive Inhibitor[2]
ATPase RecA (E. coli)ATPγS---Reduced hydrolysis rate[3]
Cytoskeletal ActinAMP-PNP--0.8 µM (G-actin)Promotes polymerization similar to ATP[4]

Experimental Protocols

Detailed and robust experimental design is critical for obtaining reliable and reproducible data. Below are protocols for key assays used to characterize the effects of MgATP²⁻ analogs on enzyme function.

Protocol 1: Determining Inhibitory Constant (Ki) of a Non-Hydrolyzable Analog using a Kinase Activity Assay

This protocol outlines a method to determine the Ki of a non-hydrolyzable analog like AMP-PNP for a specific kinase.

Materials:

  • Purified kinase

  • Kinase-specific substrate peptide

  • [γ-³²P]ATP

  • Non-hydrolyzable ATP analog (e.g., AMP-PNP)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Stopping solution (e.g., 75 mM H₃PO₄)

  • P81 phosphocellulose paper

  • Scintillation counter and fluid

Procedure:

  • Prepare a series of reaction mixtures, each containing the kinase, substrate peptide, and kinase reaction buffer.

  • To these mixtures, add varying concentrations of the non-hydrolyzable analog. Also, prepare a control set with no analog.

  • Initiate the reaction by adding a fixed, non-saturating concentration of [γ-³²P]ATP.

  • Incubate the reactions at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Terminate the reactions by adding the stopping solution.

  • Spot a small volume of each reaction mixture onto P81 phosphocellulose paper.

  • Wash the papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity on the papers using a scintillation counter.

  • Plot the reaction velocity (proportional to radioactivity) against the analog concentration.

  • Determine the IC₅₀ value from the resulting dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the concentration of ATP and Km is the Michaelis constant of the kinase for ATP.

Protocol 2: Measuring Binding Affinity (Kd) using a Fluorescence Competition Assay

This protocol describes how to determine the dissociation constant (Kd) of an ATP analog by its ability to displace a fluorescent ATP probe.

Materials:

  • Purified enzyme

  • Fluorescent ATP analog (e.g., TNP-ATP)

  • Non-fluorescent ATP analog of interest

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)

  • Fluorometer

Procedure:

  • In a cuvette or microplate well, add the purified enzyme and the fluorescent ATP analog at a concentration close to its Kd.

  • Measure the baseline fluorescence of the enzyme-probe complex. The excitation and emission wavelengths will be specific to the fluorescent probe used.

  • Titrate the non-fluorescent ATP analog into the mixture in increasing concentrations.

  • After each addition, allow the system to reach equilibrium and measure the fluorescence intensity. The displacement of the fluorescent probe by the non-fluorescent analog will result in a decrease in fluorescence.

  • Plot the change in fluorescence against the concentration of the non-fluorescent analog.

  • Fit the data to a competitive binding equation to determine the IC₅₀ of the analog.

  • Calculate the Kd of the analog using an appropriate equation that accounts for the concentration and Kd of the fluorescent probe.

Visualizing Experimental Workflows and Signaling Pathways

Understanding the broader context of enzyme function and the logic of experimental setups is crucial for data interpretation. The following diagrams, generated using Graphviz, illustrate a common experimental workflow and a simplified signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Purified Enzyme Reaction Incubate Enzyme, Analog, and Substrate Enzyme->Reaction Analog MgATP²⁻ Analog Analog->Reaction Substrate Substrate Substrate->Reaction Measurement Measure Enzyme Activity (e.g., product formation) Reaction->Measurement Plot Plot Activity vs. Analog Concentration Measurement->Plot Calculate Calculate Kinetic Parameters (Ki, IC50) Plot->Calculate

Caption: A generalized workflow for determining the inhibitory effect of an MgATP²⁻ analog on enzyme activity.

Signaling_Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 ATP Effector Effector Protein Kinase2->Effector ATP Response Cellular Response Effector->Response Analog MgATP²⁻ Analog (e.g., AMP-PNP) Analog->Kinase1 Analog->Kinase2

Caption: A simplified kinase cascade illustrating points of inhibition by a non-hydrolyzable MgATP²⁻ analog.

References

A Comparative Guide to Orthogonal Methods for Validating the Role of MgATP(2-) in Biological Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adenosine triphosphate (ATP) is the primary energy currency of the cell, but its biologically active form is typically a complex with a magnesium ion, MgATP(2-).[1][2] This complex is essential for a vast array of cellular processes, including signal transduction, DNA replication, and muscle contraction, by serving as a substrate for enzymes like kinases and ATPases.[3][4] For researchers and drug development professionals, rigorously validating that a biological pathway is dependent on MgATP(2-) is a critical step in understanding its mechanism and identifying potential therapeutic targets.

Method 1: Non-Hydrolyzable ATP Analogs

This method uses synthetic ATP molecules that are resistant to enzymatic cleavage (hydrolysis), allowing researchers to distinguish between the effects of ATP binding and ATP hydrolysis.[5] These analogs can act as competitive inhibitors or slow substrates, effectively "trapping" an enzyme in its ATP-bound state.[3][6]

Principle

Non-hydrolyzable analogs mimic the structure of ATP and can bind to the active site of an enzyme.[4] However, chemical modifications to the phosphate (B84403) chain, such as replacing an oxygen atom with nitrogen or sulfur, make the terminal phosphate bond resistant to cleavage.[3][5] This allows for the study of processes that require ATP binding but not its subsequent hydrolysis.

Two of the most common analogs are Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP) and Adenosine 5'-[γ-thio]triphosphate (ATPγS).

  • AMP-PNP : Contains a nitrogen atom between the β- and γ-phosphates, making it highly resistant to hydrolysis. It typically acts as a true competitive inhibitor, locking the enzyme in a pre-hydrolysis state.[5][6][7]

  • ATPγS : A sulfur atom replaces a non-bridging oxygen on the γ-phosphate. This bond is significantly more resistant to hydrolysis than ATP, but many kinases can still slowly transfer the thiophosphate group to a substrate.[3][4] This property is useful for identifying kinase substrates.[8][9]

Data Presentation: Comparison of Common Non-Hydrolyzable Analogs

FeatureMgATP(2-) (Native Substrate)AMP-PNPATPγS
Mechanism of Action Binds and is rapidly hydrolyzedBinds, but is not hydrolyzed (competitive inhibitor)[5][7]Binds and is very slowly hydrolyzed (slow substrate)[3][4]
Primary Use Case Standard in vitro activity assaysStructural studies (e.g., X-ray crystallography), trapping pre-hydrolysis states[5][6]Identifying kinase substrates, non-radioactive kinase assays[8][9]
Interaction with Kinases Substrate for phosphate transferCompetitive inhibitorCan act as a substrate for thiophosphate transfer[3][8]

Experimental Protocol: Competitive Binding Assay with a Fluorescent ATP Probe

This protocol determines the inhibitory constant (K_i) of a non-hydrolyzable analog like AMP-PNP by measuring its ability to displace a fluorescent ATP analog (e.g., TNP-ATP) from a kinase.[3][10] An increase in the fluorescence of TNP-ATP upon binding to a kinase provides a measurable signal.[11][12]

  • Reagent Preparation :

    • Prepare a stock solution of the kinase of interest in a suitable buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, pH 7.2).[10]

    • Prepare a stock solution of TNP-ATP (e.g., 6.4 mM).[10]

    • Prepare a series of dilutions of the non-hydrolyzable analog (e.g., AMP-PNP) in the assay buffer.

  • Assay Setup (96-well plate format) :

    • In a microplate, add the kinase to each well at a fixed concentration (e.g., 1-4 µM).[10]

    • Add TNP-ATP to each well at a fixed concentration, typically near its dissociation constant (K_d) for the kinase (e.g., 5 µM).[10]

    • Add the varying concentrations of AMP-PNP to the wells. Include control wells with no AMP-PNP.

    • Bring the total volume in each well to 200 µL with the assay buffer.[11]

  • Measurement :

    • Incubate the plate at room temperature to allow the binding to reach equilibrium.

    • Measure the fluorescence using a microplate reader. Set the excitation wavelength to 410 nm and record the emission scan from 500 nm to 600 nm.[10][11]

  • Data Analysis :

    • As the concentration of AMP-PNP increases, it will displace the fluorescent TNP-ATP, leading to a decrease in the fluorescence signal.[3]

    • Plot the fluorescence intensity against the logarithm of the AMP-PNP concentration.

    • Fit the data to a competitive binding equation to determine the IC50, which can then be used to calculate the K_i value.

Visualization: Workflow for Analog Validation

prep Prepare Reagents (Kinase, TNP-ATP, Analog) setup Set up Microplate Assay (Fixed Kinase & TNP-ATP, Varying Analog Conc.) prep->setup incubate Incubate to Equilibrium setup->incubate measure Measure Fluorescence (Ex: 410nm, Em: 500-600nm) incubate->measure analyze Analyze Data (Plot Fluorescence vs. [Analog]) measure->analyze result Determine Ki (Confirms Competitive Binding) analyze->result

Caption: Workflow for validating ATP dependence using a non-hydrolyzable analog.

Method 2: Magnesium Ion Chelation

This approach validates the specific requirement for the MgATP(2-) complex by removing the essential Mg²⁺ cofactor using a chelating agent, most commonly ethylenediaminetetraacetic acid (EDTA).[13]

Principle

Many ATP-dependent enzymes are not activated by ATP alone but require the MgATP(2-) complex as the true substrate.[13] EDTA is a strong chelating agent that binds tightly to divalent cations like Mg²⁺.[14] By adding EDTA to a reaction, the concentration of free Mg²⁺ is drastically reduced, preventing the formation of MgATP(2-) and thereby inhibiting the enzyme.[13][15] If the enzyme's activity is restored by the subsequent addition of excess Mg²⁺, it provides strong evidence for the essential role of the magnesium cofactor.[14]

Data Presentation: Effect of EDTA on Metalloenzyme Activity

EnzymeRequired Cation(s)Typical Inhibitory EDTA ConcentrationEffect of Chelation
Alkaline Phosphatase Zn²⁺, Mg²⁺1-5 mMRemoves essential zinc and magnesium ions required for catalytic activity.[14]
Taq DNA Polymerase Mg²⁺>1 mMChelates Mg²⁺ necessary for dNTP binding and catalysis.[14]
Thermolysin Zn²⁺, Ca²⁺0.1-1 mMRemoves the catalytic Zn²⁺ ion and structural Ca²⁺ ions.[14]

Experimental Protocol: Divalent Cation Rescue Experiment

This protocol is designed to confirm that enzyme inhibition is specifically due to the chelation of a required divalent cation by EDTA.[14]

  • Reagent Preparation :

    • Prepare the standard assay buffer for your enzyme of interest.

    • Prepare stock solutions of EDTA (e.g., 0.5 M, pH 8.0), the enzyme's required divalent cation (e.g., 1 M MgCl₂), the enzyme, and its substrate.

  • Assay Setup :

    • Control Reaction : Set up the standard enzyme assay reaction mixture that is showing low or no activity in the presence of a known concentration of EDTA.

    • Rescue Reactions : Prepare a series of identical reactions, but supplement them with increasing concentrations of the divalent cation (e.g., titrate MgCl₂ from 0.1 mM to 10 mM).

    • Positive Control : Prepare a reaction with no EDTA to measure maximal enzyme activity.

    • Negative Control : Prepare a reaction with EDTA but no enzyme to establish a baseline.

  • Measurement :

    • Initiate the reactions by adding the enzyme or substrate.

    • Incubate all reactions under standard assay conditions (e.g., temperature, time).

    • Measure the enzyme activity using an appropriate method (e.g., spectrophotometry, fluorescence).

  • Data Analysis :

    • Compare the activity in the supplemented "rescue" reactions to the inhibited control.

    • A dose-dependent increase in activity upon the addition of the metal ion is strong evidence that EDTA-mediated chelation was the cause of inhibition.[14]

Visualization: Principle of Mg²⁺ Chelation by EDTA

cluster_0 Active State cluster_1 Inhibited State Enzyme Enzyme MgATP MgATP(2-) Enzyme->MgATP Binds & Reacts EDTA + EDTA MgATP->EDTA Enzyme_i Enzyme ATP_i ATP(4-) Enzyme_i->ATP_i No Binding/ No Reaction MgEDTA Mg-EDTA EDTA->ATP_i EDTA->MgEDTA

Caption: EDTA chelates Mg²⁺, preventing MgATP(2-) formation and inhibiting the enzyme.

Method 3: Site-Directed Mutagenesis

This powerful technique directly probes the importance of the ATP-binding site within a protein by altering its amino acid sequence.[16]

Principle

ATP-binding proteins contain conserved structural motifs, such as the Walker A motif (P-loop), that are critical for coordinating the phosphate groups of ATP.[17][18] By using site-directed mutagenesis, researchers can substitute key residues within this motif (e.g., a conserved lysine) with other amino acids (e.g., alanine (B10760859) or arginine).[17][19] If this mutation leads to a loss or significant reduction of ATP binding or subsequent enzyme activity, it provides direct evidence that the protein's function is dependent on its interaction with ATP at that specific site.[18]

Data Presentation: Impact of Mutations in ATP-Binding Motifs

ProteinMutationEffect on ActivityReference
Casein Kinase II Val-66 -> AlaAltered K_m for ATP, enhanced utilization of ATP over GTP.[19]
yMSH2-MSH6 Msh2-K694A (Walker A)Complete mismatch repair (MMR) defect in vivo; reduced ATP binding affinity.[18]
Murine ATPS-Kinase K65A (P-loop)Ablated APS kinase activity while leaving ATP-sulfurylase activity intact.[17]

Experimental Protocol: Validation of an ATP-Binding Site Mutant

This protocol outlines a general workflow to assess the functional consequence of a mutation in a putative ATP-binding site.

  • Mutagenesis and Protein Expression :

    • Introduce the desired point mutation (e.g., K65A) into the gene encoding the protein of interest using a standard PCR-based mutagenesis kit.[20]

    • Confirm the mutation by DNA sequencing.

    • Express and purify both the wild-type (WT) and mutant proteins under identical conditions.

  • ATP Binding Assay :

    • Assess the ability of the WT and mutant proteins to bind ATP directly. This can be done using a filter-binding assay with radiolabeled [γ-³²P]ATP or a fluorescence-based assay with TNP-ATP.[10][21][22]

    • Quantify the amount of bound ATP to determine if the mutation has reduced or abolished binding affinity.

  • Enzymatic Activity Assay :

    • Perform a standard in vitro activity assay for the enzyme using its known substrate(s).[23][24]

    • Compare the specific activity (e.g., Vmax) and substrate affinity (e.g., Km for ATP) of the WT and mutant enzymes.[19]

    • Run the assay across a range of ATP concentrations to fully characterize the kinetic parameters.

  • Data Analysis :

    • A mutant protein that shows significantly reduced ATP binding and a corresponding decrease in enzymatic activity (e.g., higher Km for ATP or lower Vmax) validates the functional importance of the mutated residue in the ATP-dependent pathway.

Visualization: Logic of Site-Directed Mutagenesis

wt_protein Wild-Type Protein (with intact ATP-binding site) atp MgATP(2-) wt_protein->atp Binds mutagenesis Site-Directed Mutagenesis (e.g., P-loop K->A) wt_protein->mutagenesis activity Biological Activity (e.g., Phosphorylation) atp->activity Enables mut_protein Mutant Protein (with disrupted ATP-binding site) mutagenesis->mut_protein no_binding Impaired MgATP(2-) Binding mut_protein->no_binding no_activity Loss of Biological Activity no_binding->no_activity Leads to

Caption: Mutating the ATP-binding site to confirm its role in protein function.

Conclusion: The Power of Orthogonal Validation

By employing orthogonal methods—such as demonstrating inhibition with a non-hydrolyzable analog, showing dependence on Mg²⁺ through chelation experiments, and abolishing activity by mutating the binding site—researchers can build a powerful, multi-faceted case. This convergence of evidence from chemically and genetically distinct perturbations provides a high degree of confidence in the central role of MgATP(2-) in the pathway under investigation.

Visualization: Converging Orthogonal Evidence

hypothesis Hypothesis: Pathway is MgATP(2-)-Dependent method1 Method 1: Non-Hydrolyzable Analogs hypothesis->method1 method2 Method 2: Mg(2+) Chelation (EDTA) hypothesis->method2 method3 Method 3: Site-Directed Mutagenesis hypothesis->method3 result1 Result: AMP-PNP competitively inhibits the pathway's key enzyme. method1->result1 result2 Result: EDTA inhibits activity; inhibition is rescued by excess Mg(2+). method2->result2 result3 Result: Mutation of the P-loop in the key enzyme abolishes activity. method3->result3 conclusion Conclusion: Robust validation of MgATP(2-) dependence. result1->conclusion Converging Evidence result2->conclusion Converging Evidence result3->conclusion Converging Evidence

References

The Critical Impact of MgATP(2-) Binding Site Mutations on Protein Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The binding and hydrolysis of Magnesium-Adenosine Triphosphate (MgATP(2-)) is a fundamental process that powers a vast array of cellular activities. From signal transduction and molecular transport to muscle contraction and DNA repair, proteins across different families have evolved intricate binding sites to harness the energy stored in ATP. Mutations within these highly conserved MgATP(2-) binding sites can have profound consequences, leading to altered protein function and, in many cases, human disease. This guide provides a comparative analysis of how such mutations affect various protein classes, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Analysis of Functional Consequences

Mutations in the MgATP(2-) binding site typically manifest as a loss or reduction of function, although in some cases they can lead to constitutive activation. The primary effects observed are a decrease in ATP binding affinity, an impairment of ATP hydrolysis (catalytic activity), or a disruption of the conformational changes necessary for protein function. Below, we compare the effects of specific mutations across three major protein families: Protein Kinases, ATP-Binding Cassette (ABC) Transporters, and Motor Proteins.

Protein Kinases

Protein kinases catalyze the transfer of a phosphate (B84403) group from ATP to specific substrates, a key mechanism in signal transduction. The ATP-binding pocket in kinases is a major target for both natural regulation and therapeutic intervention. Mutations in this site can abolish catalytic activity and have complex effects on the protein's stability and interactions.

A point mutation replacing the highly conserved lysine (B10760008) residue in the ATP-binding site is a classic method to create a "kinase-dead" mutant. For example, replacing Lys368 with Arginine in Protein Kinase C alpha (PKCα) completely abolishes its kinase activity, as judged by its inability to autophosphorylate or phosphorylate a peptide substrate.[1] Interestingly, this mutant still binds phorbol (B1677699) esters and translocates to the membrane but becomes resistant to degradation (down-regulation), suggesting a link between kinase activity and protein turnover.[1] Similarly, mutations in the pseudokinase KSR1, which naturally lacks a key catalytic lysine, were created to block ATP binding, helping to dissect its scaffolding versus potential catalytic functions in signaling pathways.[2]

Molecular dynamics simulations on Akt1 kinase have shown that ATP binding stabilizes a "closed" conformation, which allosterically protects a key phosphorylation site (pT308) from phosphatases.[3] Mutations that disrupt this stabilization can expose the site to dephosphorylation, thereby inactivating the kinase.[3]

Table 1: Effects of MgATP(2-) Binding Site Mutations in Protein Kinases

Protein Mutation Effect on ATP Binding Effect on Kinase Activity Functional Consequence
Protein Kinase C α (PKCα) K368R Phorbol ester binding intact Abolished Resistant to TPA-mediated down-regulation.[1]
Akt1 R273H Not specified Does not impair PDK1/PP2A recruitment Inability to protect the pT308 site from dephosphorylation.[3]

| Kinase Suppressor of Ras (KSR1) | V615F/M618F | Blocks ATP binding | Cannot reconstitute MEK activity | Stabilizes the closed, "active" conformation but lacks catalytic function.[2] |

ATP-Binding Cassette (ABC) Transporters

ABC transporters form one of the largest protein superfamilies and utilize the energy of ATP hydrolysis to move a wide variety of substrates across cellular membranes.[4][5] These transporters are crucial in processes ranging from nutrient uptake to drug resistance in cancer cells.[6] Their ATPase domains, known as Nucleotide-Binding Domains (NBDs), contain conserved motifs like the Walker A and B sequences.[5][7]

In the maltose (B56501) transporter MalK from Salmonella typhimurium, mutations in the conserved 'LSGGQ' signature sequence within the NBD have been studied extensively.[4] Mutations of the Glycine 137 residue (G137A, G137V, G137T) resulted in a loss of ATP hydrolysis, although the mutants could still bind nucleotides, albeit with reduced affinity.[4] In contrast, mutations at Glutamine 140 (Q140L, Q140K, Q140N) had varied effects. The Q140L mutant failed to hydrolyze ATP and appeared to adopt a drastically altered conformation.[4] The Q140K and Q140N mutants retained basal ATPase activity but were severely impaired in substrate-stimulated ATP hydrolysis, indicating a role for this residue in coupling substrate binding to energy transduction.[4]

Table 2: Effects of MgATP(2-) Binding Site Mutations in ABC Transporters

Protein Mutation Effect on ATP Binding Effect on ATPase Activity Functional Consequence
MalK (S. typhimurium) G137A/V/T Reduced affinity Lost ability to hydrolyze ATP Fails to form a functional transport complex in vivo.[4]
MalK (S. typhimurium) Q140L Not specified Fails to hydrolyze ATP Drastically altered protein conformation.[4]

| MalK (S. typhimurium) | Q140K/N | Not specified | Basal activity similar to wild-type | Severely impaired substrate-stimulated ATPase activity.[4] |

Motor Proteins

Motor proteins like myosin and kinesin convert the chemical energy from ATP hydrolysis into mechanical work, driving muscle contraction and intracellular transport, respectively. The ATP binding pocket is intricately linked to the protein's interaction with its cytoskeletal track (actin for myosin, microtubules for kinesin).

In smooth muscle myosin, mutations in the γ-phosphate binding site have demonstrated the critical role of specific residues.[8][9] The K185Q mutation completely inhibited ATP hydrolysis, and although the mutant could still bind ATP and actin, it was not dissociated from actin by ATP, indicating a failure in the mechanochemical cycle.[8][9] The S236T mutation had normal basal ATPase activity but blocked the activation of this activity by actin and prevented actin translocation.[8][9] This suggests that the bulkier threonine residue interferes with the conformational changes required for product release.[8] In contrast, the S236A mutant behaved almost identically to the wild-type, showing the hydroxyl group of Ser236 is not critical for hydrolysis itself.[8][9]

In the kinesin motor KIF1A, mutations associated with neurological disorders often cluster in the motor domain.[10] Molecular dynamics simulations predicted that the V8M and Y89D mutations impair the docking of the neck linker, a critical step for force generation, which was confirmed by single-molecule experiments showing reduced force production.[10]

Table 3: Effects of MgATP(2-) Binding Site Mutations in Motor Proteins

Protein Mutation Effect on ATP Binding Effect on ATPase Activity Functional Consequence
Smooth Muscle Myosin K185Q Binds ATP No steady-state ATPase or initial Pᵢ burst Inhibited ATP hydrolysis; not dissociated from actin by ATP.[9]
Smooth Muscle Myosin S236T Binds ATP Normal basal Mg²⁺-ATPase activity Actin activation of ATPase and actin translocation were blocked.[8][9]
Smooth Muscle Myosin R238I Binds ATP Does not hydrolyze ATP Does not support motility.[8][9]
Drosophila Kinesin Heavy Chain T291M Weakened ATP binding Increased hydrolysis rate Fails to distinguish ATP from ADP; uncouples motor domains.[11]

| Human Kinesin KIF1A | V8M / Y89D | Not specified | Not specified | Dramatically reduces force generation; impairs motility.[10] |

Visualizing the Impact and Experimental Approach

Understanding the consequences of MgATP(2-) binding site mutations requires a combination of genetic, biochemical, and biophysical approaches. The diagrams below illustrate a typical signaling pathway affected by such a mutation and the general workflow used to characterize it.

Signaling_Pathway_Mutation cluster_WT Wild-Type Kinase Pathway cluster_Mutant Mutant Kinase Pathway Signal_WT Upstream Signal Receptor_WT Receptor Signal_WT->Receptor_WT Kinase_WT Protein Kinase (Active) Receptor_WT->Kinase_WT activates Substrate_WT Substrate Protein Kinase_WT->Substrate_WT phosphorylates ADP_WT MgADP- Kinase_WT->ADP_WT pSubstrate_WT Phosphorylated Substrate Substrate_WT->pSubstrate_WT Response_WT Cellular Response pSubstrate_WT->Response_WT ATP_WT MgATP(2-) ATP_WT->Kinase_WT binds Signal_Mut Upstream Signal Receptor_Mut Receptor Signal_Mut->Receptor_Mut Kinase_Mut Mutant Kinase (Inactive) Receptor_Mut->Kinase_Mut activates Substrate_Mut Substrate Protein Kinase_Mut->Substrate_Mut no phosphorylation Response_Mut No Cellular Response Substrate_Mut->Response_Mut ATP_Mut MgATP(2-) ATP_Mut->Kinase_Mut binding impaired

Caption: A kinase signaling pathway with a wild-type versus an ATP-binding site mutant protein.

Experimental_Workflow cluster_Gene Molecular Biology cluster_Protein Biochemistry cluster_Assays Biophysical & Functional Assays cluster_Analysis Data Analysis & Interpretation Gene Identify Target Gene Mutagenesis Site-Directed Mutagenesis Gene->Mutagenesis Verify Sequence Verification Mutagenesis->Verify Expression Protein Expression (e.g., E. coli, Insect Cells) Verify->Expression Purification Protein Purification (e.g., Affinity Chromatography) Expression->Purification Binding ATP Binding Assay (e.g., ITC, Fluorescence) Purification->Binding Kinetics Enzyme Kinetics Assay (e.g., ATPase, Kinase activity) Purification->Kinetics Function In Vitro/In Vivo Functional Assay Purification->Function Data Compare WT vs Mutant (Km, kcat, Kd, etc.) Binding->Data Kinetics->Data Function->Data Conclusion Determine Functional Impact Data->Conclusion

Caption: Experimental workflow for characterizing MgATP(2-) binding site mutants.

Experimental Protocols

Accurate characterization of mutants relies on robust experimental design. Below are protocols for key experiments cited in the analysis of ATP-binding site mutations.

Protocol 1: Site-Directed Mutagenesis

This protocol is a generalized procedure for introducing point mutations into a plasmid containing the gene of interest.

  • Primer Design: Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation at the center. The primers should have a melting temperature (Tm) ≥ 78°C.

  • PCR Amplification: Set up a PCR reaction containing the template DNA plasmid, the mutagenic primers, a high-fidelity DNA polymerase (e.g., PfuUltra), and dNTPs.

  • Cycling Parameters: Perform thermal cycling, typically 12-18 cycles, with stages for denaturation (e.g., 95°C), annealing (e.g., 55°C), and extension (e.g., 68°C). The extension time depends on the plasmid length.

  • Template Digestion: Digest the parental, methylated, non-mutated DNA template by adding a restriction enzyme such as DpnI to the PCR product and incubating for 1 hour at 37°C. DpnI specifically targets methylated and hemimethylated DNA.

  • Transformation: Transform the resulting nicked, circular dsDNA into competent E. coli cells. The nicks in the plasmid are repaired by the host cells.

  • Selection and Verification: Select transformed colonies on appropriate antibiotic plates. Isolate plasmid DNA from several colonies and verify the presence of the desired mutation and the integrity of the gene by DNA sequencing.

Protocol 2: Fluorescent ATP Analog Binding Assay

This method uses a fluorescent ATP analog, such as 2'(3')-O-(N-Methylanthraniloyl) adenosine (B11128) 5'-triphosphate (mant-ATP) or Trinitrophenyl-ATP (TNP-ATP), to measure binding affinity.[12][13] Upon binding to a protein, the fluorescence properties of the analog change, which can be monitored.[12]

  • Reagents: Prepare a stock solution of TNP-ATP (e.g., 2 mM) and a dilution series of the purified protein (wild-type and mutant) in a suitable buffer (e.g., Tris-HCl, pH 7.0 with 4 mM EDTA).[12]

  • Instrumentation: Use a fluorescence spectrophotometer or a microplate reader capable of measuring fluorescence intensity. For TNP-ATP, the excitation wavelength is typically around 408 nm and the emission is scanned from 475-650 nm.[12]

  • Titration: Perform a titration experiment. To a fixed concentration of TNP-ATP (e.g., 1 µM), add increasing concentrations of the protein.

  • Measurement: After each addition of protein, allow the system to equilibrate and measure the fluorescence emission spectrum. A binding event is typically characterized by an increase in fluorescence intensity and a blue shift in the emission maximum.[12]

  • Data Analysis: Plot the change in fluorescence intensity against the protein concentration. Fit the resulting binding curve to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd), which is a measure of binding affinity.

Protocol 3: Steady-State ATPase Activity Assay (Malachite Green Assay)

This colorimetric assay measures the amount of inorganic phosphate (Pᵢ) released during ATP hydrolysis. It is commonly used to determine the steady-state kinetic parameters (kcat and Km) of ATPases.

  • Reagents: Prepare the Malachite Green Reagent by mixing malachite green hydrochloride, ammonium (B1175870) molybdate, and a surfactant like Tween-20 in acid. Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.5). Prepare a range of ATP concentrations.

  • Standard Curve: Generate a standard curve using known concentrations of a phosphate standard solution to correlate absorbance with the amount of Pᵢ.

  • Enzyme Reaction: Initiate the reaction by adding a known amount of the purified enzyme (wild-type or mutant) to the reaction buffer containing a specific concentration of ATP. Incubate at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range (less than 10-15% of ATP consumed).

  • Stopping the Reaction: Stop the reaction by adding the acidic Malachite Green Reagent. This also begins the color development process.

  • Measurement: After a short incubation for color development (e.g., 20 minutes), measure the absorbance at ~620-650 nm using a spectrophotometer or plate reader.

  • Data Analysis: Convert absorbance values to Pᵢ concentrations using the standard curve. Plot the initial velocity (rate of Pᵢ release) against the ATP concentration. Fit the data to the Michaelis-Menten equation to determine the Km (substrate concentration at half-maximal velocity) and Vmax (maximal velocity). Calculate kcat (the turnover number) by dividing Vmax by the enzyme concentration.

Conclusion and Implications

Mutations within the MgATP(2-) binding site profoundly impact protein function by altering nucleotide affinity, catalytic efficiency, and the allosteric communication required for mechanochemical coupling. As demonstrated across kinases, ABC transporters, and motor proteins, the consequences can range from a complete loss of activity to more subtle defects in regulation and substrate coupling.[1][4][8]

For researchers, the study of these mutations provides invaluable insight into the fundamental mechanisms of protein function, revealing the roles of individual residues in the catalytic cycle. For drug development professionals, understanding how mutations in the ATP-binding pocket affect protein function is critical. It informs the design of specific inhibitors, helps predict mechanisms of drug resistance, and provides a framework for developing strategies to modulate the activity of proteins implicated in a wide range of diseases.[14][15] The systematic characterization of these mutations, using the experimental approaches outlined here, will continue to be a cornerstone of both basic and translational biomedical research.

References

Validating the specificity of a protein for MgATP(2-) over other metal-ATP complexes.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the study of ATP-dependent proteins, such as kinases, ATPases, and ligases, confirming the specific requirement for the magnesium-ATP complex (MgATP²⁻) over other metal-ATP complexes is a critical step in characterizing enzyme function and developing targeted therapeutics. This guide provides a comparative overview of experimental approaches to validate this specificity, presenting supporting data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.

Quantitative Comparison of Metal-ATP Complex Utilization

The catalytic activity and binding affinity of a protein for ATP are often critically dependent on the coordinating divalent metal ion. Magnesium is the most abundant divalent cation in cells, and consequently, most ATP-dependent enzymes have evolved to specifically recognize and utilize MgATP²⁻.[1] The use of other metal-ATP complexes can significantly alter the enzyme's kinetic parameters and binding thermodynamics.

Below is a summary of experimental data for Protein Kinase A (PKA), a well-characterized serine/threonine kinase, which highlights its preference for MgATP²⁻ over CaATP²⁻. While PKA can utilize various divalent metal ions for phosphoryl transfer, including Mn²⁺ and Co²⁺, calcium does not support efficient steady-state catalysis.[2]

Table 1: Comparison of Protein Kinase A (PKA) Activity with Different Metal-ATP Cofactors

Metal-ATP ComplexMethodParameterValueReference
MgATP²⁻Radioactive AssaySpecific Activity458 ± 18 nmol min⁻¹ mg⁻¹[2]
CaATP²⁻Radioactive AssaySpecific Activity17 ± 2 nmol min⁻¹ mg⁻¹[2]
MgATP²⁻Surface Plasmon Resonance (SPR)K D (for pseudosubstrate inhibitor)0.5 nM[2]
CaATP²⁻Surface Plasmon Resonance (SPR)K D (for pseudosubstrate inhibitor)300 nM[2]

The data clearly indicate that while Ca²⁺ can facilitate a single turnover of phosphoryl transfer, it does not support efficient steady-state catalysis by PKA.[2] This is attributed to the fact that Ca²⁺ is less effective than Mg²⁺ in stabilizing the enzyme-substrate complex and, more critically, it traps the reaction products (ADP and the phosphorylated substrate) at the active site, thereby inhibiting subsequent catalytic cycles.[2][3] In contrast, Mg²⁺ facilitates both stable substrate binding and efficient product release, making it the ideal cofactor for turnover catalysis.[4][5]

Experimental Protocols

To quantitatively assess the specificity of a protein for MgATP²⁻, several biophysical and biochemical techniques can be employed. The following are detailed protocols for two common and powerful methods: Isothermal Titration Calorimetry (ITC) and Fluorescence Competition Assay.

Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Objective: To determine and compare the binding affinity of the protein of interest for MgATP²⁻, MnATP²⁻, CaATP²⁻, and ZnATP²⁻.

Materials:

  • Purified protein of interest (dialyzed extensively against the ITC buffer)

  • ATP sodium salt

  • MgCl₂, MnCl₂, CaCl₂, ZnCl₂

  • ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • Isothermal Titration Calorimeter

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the protein in the ITC buffer at a concentration of 10-50 µM. The optimal concentration depends on the expected K D .

    • Prepare stock solutions of ATP (e.g., 100 mM) and the metal chlorides (e.g., 1 M).

    • For each metal-ATP complex, prepare the ligand solution by mixing ATP and the respective metal chloride in the ITC buffer to achieve the desired concentrations (e.g., 1 mM ATP, 5 mM metal chloride). The excess metal ensures that the majority of ATP is in the complexed form. The ligand concentration should be 10-20 times higher than the protein concentration.

    • Ensure the final buffer composition of the protein and ligand solutions are identical to minimize heats of dilution. Degas all solutions prior to use.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the metal-ATP ligand solution into the injection syringe.

    • Set the experimental temperature (e.g., 25 °C).

    • Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe, followed by a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

    • Perform a control titration by injecting the ligand solution into the buffer-filled sample cell to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the K D , n, and ΔH.

    • Compare the K D values obtained for each metal-ATP complex to determine the protein's specificity. A significantly lower K D for MgATP²⁻ indicates higher affinity.

Fluorescence Competition Assay

This method is used to determine the binding affinity of a non-fluorescent ligand (e.g., MgATP²⁻) by measuring its ability to displace a fluorescently labeled ATP analog from the protein's active site.

Objective: To determine the dissociation constant (K D ) for different metal-ATP complexes by competing with a fluorescent ATP analog.

Materials:

  • Purified protein of interest

  • Fluorescent ATP analog (e.g., TNP-ATP)

  • ATP sodium salt

  • MgCl₂, MnCl₂, CaCl₂, ZnCl₂

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl)

  • Fluorometer

Protocol:

  • Initial Titration with Fluorescent Analog:

    • Determine the K D of the fluorescent ATP analog for the protein by titrating a fixed concentration of the protein with increasing concentrations of the fluorescent analog. Measure the change in fluorescence intensity or anisotropy.

  • Competition Assay:

    • Prepare a series of solutions containing a fixed concentration of the protein and the fluorescent ATP analog (at a concentration close to its K D ).

    • To each solution, add increasing concentrations of the unlabeled competitor metal-ATP complex (e.g., MgATP²⁻, MnATP²⁻, etc.). Ensure the metal is in excess.

    • Incubate the samples to reach equilibrium.

    • Measure the fluorescence intensity or anisotropy of each sample.

  • Data Analysis:

    • Plot the fluorescence signal as a function of the competitor concentration.

    • Fit the data to a competitive binding equation to determine the IC₅₀ value (the concentration of competitor that displaces 50% of the fluorescent probe).

    • Calculate the K D for the unlabeled metal-ATP complex using the Cheng-Prusoff equation: K D = IC₅₀ / (1 + [Fluorescent Ligand] / K D_fluorescent)

    • Compare the K D values for the different metal-ATP complexes.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental procedures and biological pathways.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Binding & Activity Assays cluster_analysis Data Analysis & Comparison Prot_Prep Purify and Dialyze Protein ITC Isothermal Titration Calorimetry (ITC) Prot_Prep->ITC Protein Fluor Fluorescence Competition Assay Prot_Prep->Fluor Protein Enzyme Enzyme Kinetics Assay Prot_Prep->Enzyme Protein Lig_Prep Prepare Metal-ATP Complexes (Mg, Mn, Ca, Zn) Lig_Prep->ITC Ligands Lig_Prep->Fluor Ligands Lig_Prep->Enzyme Ligands Data_Analysis Determine Kd, Km, kcat ITC->Data_Analysis Fluor->Data_Analysis Enzyme->Data_Analysis Comparison Compare Specificity for MgATP vs. Others Data_Analysis->Comparison

Caption: Experimental workflow for validating protein specificity for MgATP²⁻.

Signaling_Pathway Receptor Receptor Kinase Protein Kinase Receptor->Kinase activates Signal External Signal Signal->Receptor MgADP MgADP Kinase->MgADP Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate phosphorylates MgATP MgATP²⁻ MgATP->Kinase Substrate Substrate Protein Substrate->Kinase Response Cellular Response Phospho_Substrate->Response

Caption: A generic kinase signaling pathway highlighting the role of MgATP²⁻.

References

A Comparative Guide to MgATP(2-) Utilization Across Diverse Kinase Families

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the utilization of the universal phosphoryl donor, MgATP(2-), across various kinase families. Understanding the kinetic differences in how these crucial enzymes bind and process ATP is fundamental for basic research and for the rational design of specific and effective kinase inhibitors. This document summarizes key quantitative data, details common experimental protocols for kinase activity assessment, and visualizes relevant biological and experimental workflows.

Introduction to Kinase-MgATP(2-) Interaction

Protein kinases, a vast and diverse group of enzymes, catalyze the transfer of the γ-phosphate from adenosine (B11128) triphosphate (ATP) to specific amino acid residues on substrate proteins. This process of phosphorylation is a fundamental mechanism for regulating a multitude of cellular processes. For catalysis to occur, ATP is coordinated by one or two divalent metal ions, most commonly magnesium (Mg²⁺), forming the active MgATP(2-) complex. The affinity of a kinase for this complex, and the efficiency with which it catalyzes phosphoryl transfer, are key determinants of its biological function and are critical parameters in drug discovery.

Kinases are broadly classified based on the residues they phosphorylate, with the two largest groups being serine/threonine kinases and tyrosine kinases. Other families, such as lipid kinases, phosphorylate lipid substrates. These distinct families exhibit significant variations in their active site architecture, which in turn influences their interaction with MgATP(2-).

Comparative Analysis of Kinetic Parameters

The interaction of a kinase with MgATP(2-) is characterized by two key kinetic parameters: the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). The Kₘ for ATP reflects the concentration of MgATP(2-) at which the kinase operates at half of its maximum velocity, providing an inverse measure of the enzyme's affinity for its nucleotide substrate. A lower Kₘ indicates a higher affinity. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. The ratio of kcat/Kₘ, known as the catalytic efficiency or specificity constant, provides a measure of how efficiently an enzyme can utilize a substrate at low concentrations.

The following table summarizes the Kₘ for ATP and kcat values for representative members of different kinase families, compiled from the BRENDA (Braunschweig Enzyme Database) and other literature sources. It is important to note that these values can vary depending on the specific experimental conditions, such as pH, temperature, and the nature of the protein or peptide substrate used.

Kinase FamilySpecific KinaseEC NumberOrganismKₘ (ATP) (µM)kcat (s⁻¹)Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹)Experimental Conditions
Tyrosine Kinase Epidermal Growth Factor Receptor (EGFR)2.7.10.1Homo sapiens2.1 - 200.003 - 0.51.4 x 10³ - 2.5 x 10⁵pH 7.4-7.5, 25-30°C, various peptide substrates
Tyrosine Kinase Proto-oncogene tyrosine-protein kinase Src2.7.10.2Gallus gallus6 - 705.8 - 2808.3 x 10⁴ - 4.0 x 10⁷pH 7.0-8.5, 25-37°C, various peptide substrates
Serine/Threonine Kinase cAMP-dependent protein kinase (PKA)2.7.11.11Bos taurus9.7 - 16011 - 436.9 x 10⁴ - 4.4 x 10⁶pH 6.8-7.5, 30°C, Kemptide substrate
Serine/Threonine Kinase Mitogen-activated protein kinase 1 (MAPK1/ERK2)2.7.11.24Rattus norvegicus25 - 5510 - 251.8 x 10⁵ - 1.0 x 10⁶pH 7.2-8.0, 30°C, Myelin basic protein substrate
Lipid Kinase Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha (PI3Kα)2.7.1.153Homo sapiens50 - 1500.01 - 0.16.7 x 10¹ - 2.0 x 10³pH 7.0-7.5, 25-37°C, Phosphatidylinositol-4,5-bisphosphate substrate

Experimental Protocols for Kinase Activity Assays

The determination of kinase kinetic parameters is crucial for a comparative study. A variety of methods are employed, with the choice of assay depending on factors such as throughput requirements, sensitivity, and the specific kinase being investigated. Below are generalized protocols for commonly used kinase activity assays.

General Reagents and Buffers
  • Kinase Buffer: Typically contains a buffering agent (e.g., 50 mM HEPES or Tris-HCl, pH 7.5), a magnesium salt (e.g., 10 mM MgCl₂), a reducing agent (e.g., 1 mM DTT), and a detergent to prevent non-specific binding (e.g., 0.01% Brij-35 or Triton X-100).

  • Enzyme: Purified, active kinase of interest. The concentration will need to be optimized for each assay.

  • Substrate: A specific peptide or protein substrate for the kinase. The concentration should ideally be at or above the Kₘ for the substrate to ensure the reaction rate is not limited by substrate availability when determining the Kₘ for ATP.

  • ATP: A stock solution of ATP, from which a range of concentrations will be prepared to determine the Kₘ. For kcat determination, a saturating concentration of ATP (typically 5-10 times the Kₘ) is used.

  • Detection Reagents: These vary depending on the assay format and may include radioactive [γ-³²P]ATP, phospho-specific antibodies, or reagents for detecting ADP production.

Radiometric Assay using [γ-³²P]ATP

This is a direct and highly sensitive method for measuring the incorporation of phosphate (B84403) into a substrate.

  • Reaction Setup: Prepare a reaction mixture containing kinase buffer, the kinase, and the substrate in a microcentrifuge tube or multi-well plate.

  • Initiation: Start the reaction by adding a mixture of cold ATP and [γ-³²P]ATP at various final concentrations.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range (typically <20% substrate turnover).

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA) or by spotting the reaction mixture onto a phosphocellulose membrane (e.g., P81 paper).

  • Washing: Wash the membranes extensively with a suitable buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Detection: Quantify the incorporated radioactivity on the membrane using a scintillation counter or a phosphorimager.

  • Data Analysis: Plot the initial reaction velocities against the ATP concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vmax. The kcat can then be calculated by dividing Vmax by the enzyme concentration.

ADP-Glo™ Kinase Assay (Promega)

This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. It is a homogeneous assay format suitable for high-throughput screening.

  • Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and varying concentrations of ATP in the appropriate kinase buffer. Incubate at room temperature for a set time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. This step is crucial to prevent interference from the unconsumed ATP in the subsequent detection step. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Signal Measurement: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Similar to the radiometric assay, plot the initial velocities (derived from the luminescent signal) against ATP concentration and fit to the Michaelis-Menten equation to determine the kinetic parameters.

Visualizing Kinase Signaling and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

Kinase_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Tyrosine_Kinase Binding & Dimerization RAS RAS Receptor_Tyrosine_Kinase->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation MgADP MgADP RAF->MgADP ERK ERK (MAPK) MEK->ERK Phosphorylation MEK->MgADP ERK->MgADP Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylation MgATP MgATP(2-) MgATP->RAF MgATP->MEK MgATP->ERK Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulation

Caption: A simplified diagram of the MAPK/ERK signaling cascade, a common pathway involving multiple kinase families.

Kinase_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis Prepare_Buffer Prepare Kinase Buffer (HEPES, MgCl2, DTT) Mix_Reagents Combine Kinase, Substrate, and ATP in a multi-well plate Prepare_Buffer->Mix_Reagents Prepare_Enzyme Prepare Kinase Solution Prepare_Enzyme->Mix_Reagents Prepare_Substrate Prepare Substrate Solution Prepare_Substrate->Mix_Reagents Prepare_ATP Prepare ATP Serial Dilutions Prepare_ATP->Mix_Reagents Incubate Incubate at a controlled temperature Mix_Reagents->Incubate Stop_Reaction Terminate Reaction (e.g., add EDTA) Incubate->Stop_Reaction Add_Detection_Reagents Add Detection Reagents (e.g., ADP-Glo™ Reagents) Stop_Reaction->Add_Detection_Reagents Measure_Signal Measure Signal (Luminescence, Radioactivity, etc.) Add_Detection_Reagents->Measure_Signal Plot_Data Plot Initial Velocity vs. [ATP] Measure_Signal->Plot_Data Fit_Curve Fit Data to Michaelis-Menten Equation Plot_Data->Fit_Curve Determine_Parameters Determine Km(ATP) and kcat Fit_Curve->Determine_Parameters

Caption: A generalized workflow for determining the kinetic parameters of a kinase for MgATP(2-).

Conclusion

This guide provides a foundational comparison of MgATP(2-) utilization across different kinase families. The presented data highlights the variability in both affinity (Kₘ) and catalytic turnover (kcat) among these enzymes, which reflects their diverse biological roles and regulatory mechanisms. The detailed experimental protocols offer a starting point for researchers aiming to perform their own comparative kinetic analyses. A thorough understanding of these kinetic parameters is indispensable for the development of next-generation kinase inhibitors with improved specificity and efficacy.

Safety Operating Guide

Proper Disposal of MgATP(2-): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory personnel must adhere to strict safety and disposal protocols when handling chemical compounds. This guide provides essential, step-by-step procedures for the proper disposal of MgATP(2-), also known as Adenosine 5'-triphosphate magnesium salt, ensuring the safety of laboratory staff and compliance with environmental regulations.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to consult the substance's Safety Data Sheet (SDS). MgATP(2-) is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves
Eye Protection Safety glasses with side shields or goggles
Body Protection Laboratory coat
Respiratory NIOSH-approved respirator if dust may be generated

Step-by-Step Disposal Procedure

The primary directive for the disposal of MgATP(2-) is to send it to an approved waste disposal plant.[1][2][3] Do not dispose of this chemical down the drain or in regular solid waste.

  • Containment of Spills: In the event of a spill, avoid creating dust.[1] Carefully sweep the solid material and place it into a suitable, sealed container for disposal.[1]

  • Waste Collection:

    • Collect all waste MgATP(2-), including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, compatible, and clearly labeled hazardous waste container.[4][5]

    • The container must have a secure, screw-on cap and be in good condition without any leaks.[5]

  • Labeling: Label the waste container with a "Hazardous Waste" tag, clearly identifying the contents as "Adenosine 5'-triphosphate magnesium salt waste" and including the approximate quantity.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. They will ensure the waste is transported to a licensed and approved waste disposal facility in accordance with local, state, and federal regulations.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of MgATP(2-).

MgATP2_Disposal_Workflow cluster_prep Preparation & Handling cluster_contain Containment & Storage cluster_disposal Final Disposal start Start: MgATP(2-) Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Designated, Labeled Container ppe->collect seal Securely Seal Container collect->seal store Store in Designated Hazardous Waste Area seal->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs pickup Schedule Waste Pickup contact_ehs->pickup end Dispose via Approved Waste Disposal Plant pickup->end

Caption: Logical workflow for the proper disposal of MgATP(2-).

By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and environmentally responsible disposal of MgATP(2-), fostering a culture of safety and compliance within the scientific community.

References

Essential Safety and Operational Guide for Handling MgATP(2-)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Magnesium Adenosine Triphosphate (MgATP(2-)). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and maintain experimental integrity.

Hazard Assessment and Personal Protective Equipment (PPE)

MgATP(2-), also known as Adenosine 5'-triphosphate magnesium salt, is classified as harmful if swallowed, in contact with skin, or if inhaled[1][2][3]. Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecific RecommendationsRationale
Hand Protection Nitrile gloves.Provides a barrier against skin contact. Contaminated gloves should be disposed of immediately[2][4].
Eye Protection Safety glasses with side shields or goggles.Protects eyes from splashes or airborne particles[4][5][6].
Skin and Body Protection Laboratory coat.Prevents contamination of personal clothing[4].
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved respirator is required[6][7].Minimizes inhalation exposure[4].

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Location: Conduct all handling of solid MgATP(2-) within a chemical fume hood or a well-ventilated area to minimize inhalation risk[2][6].

  • Tools: Use non-sparking tools for handling, especially if there is a potential for dust generation[5].

  • Procedure:

    • Ensure the work area is clean and free of clutter.

    • Wear all required PPE as listed in the table above.

    • Carefully open the container to avoid creating airborne dust.

    • Use a clean, dedicated spatula or scoop to weigh the desired amount of MgATP(2-) onto weighing paper or into a suitable container.

    • Close the main container tightly immediately after use.

    • Clean any spills promptly using appropriate methods (see Spill Management section).

2. Dissolving and Solution Preparation:

  • Procedure:

    • Add the weighed MgATP(2-) powder to the desired solvent (e.g., nuclease-free water, buffer) in a suitable container.

    • Gently swirl or vortex the solution to dissolve the compound. Avoid vigorous shaking that could create aerosols.

    • Ensure the solution is fully dissolved before use in experiments.

3. Use in Experiments:

  • Procedure:

    • When adding MgATP(2-) solutions to experimental setups, handle with care to avoid splashes or spills.

    • Always handle solutions with appropriate gloves and eye protection.

Disposal Plan

Proper disposal of MgATP(2-) and contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

  • Unused Reagent: Unwanted or expired MgATP(2-) should be disposed of in its original container if possible, with the label intact and legible[8].

  • Contaminated Materials: All materials that have come into contact with MgATP(2-), such as pipette tips, gloves, and weighing paper, should be considered chemical waste[9].

  • Waste Collection:

    • Collect all MgATP(2-) waste (solid and solutions) and contaminated materials in a designated, properly labeled, and sealed hazardous waste container[9][10].

    • Do not mix with other waste streams unless compatible.

  • Final Disposal:

    • Dispose of the hazardous waste container through a licensed hazardous waste disposal company in accordance with all applicable federal, state, and local environmental regulations[9][10].

    • Do not pour MgATP(2-) waste down the drain[9][10].

Emergency Procedures

SituationFirst-Aid Measures
Inhalation Move the person to fresh air. If they are not breathing, give artificial respiration. Consult a physician[2][4].
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention[2][4].
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[2][4].
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Consult a physician[2][4].
Spill Evacuate the area. Wear appropriate PPE. For solid spills, sweep up and shovel into a suitable container for disposal without creating dust. For liquid spills, contain the spill and absorb with an inert material. Dispose of in a sealed container as hazardous waste[2][6].

Handling and Storage Workflow

MgATP(2-) Handling and Disposal Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Don_PPE Don Appropriate PPE Prepare_Work_Area Prepare Clean Work Area Don_PPE->Prepare_Work_Area Weigh_MgATP Weigh MgATP(2-) in Fume Hood Prepare_Work_Area->Weigh_MgATP Prepare_Solution Prepare MgATP(2-) Solution Weigh_MgATP->Prepare_Solution Use_in_Experiment Use in Experimental Setup Prepare_Solution->Use_in_Experiment Collect_Waste Collect Solid and Liquid Waste Use_in_Experiment->Collect_Waste Dispose_Contaminated_Materials Dispose of Contaminated PPE/Materials Collect_Waste->Dispose_Contaminated_Materials Seal_Container Seal and Label Waste Container Dispose_Contaminated_Materials->Seal_Container Professional_Disposal Arrange for Professional Disposal Seal_Container->Professional_Disposal

Caption: Workflow for the safe handling and disposal of MgATP(2-).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.